Avobenzone
Description
This compound is dibenzoyl methane derivative. It is oil soluble ingredient. This compound has the ability to absorb ultraviolet light over wider range of wavelengths. It is included in many commercially available sunscreens which are used as wide spectrum sunscreens. This compound is very sensitive to light, to increase its stability and duration of action, photostablizers are added in the sunscreen product. This compound has an absorption maximum of 357 nm. Sunscreens containing this compound is indicated for providing protection from the sun. In addition to limiting the skin's exposure to the sun, using sunscreen agents may help reduce long-term sun damage such as premature aging of the skin and skin cancer.
This compound is a sunscreen blocker. This compound is a topical, broad range UV protector and blocks UVA I, UVA II, and UVB wavelengths, thereby limiting the impact of UV rays on skin. (NCI05)
See also: this compound; Dimethicone; Homosalate; Octisalate (component of); this compound; Octinoxate; Oxybenzone (component of); this compound; ecamsule; octocrylene (component of) ... View More ...
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-20(2,3)16-9-5-14(6-10-16)18(21)13-19(22)15-7-11-17(23-4)12-8-15/h5-12H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEFYCZVKIDDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044829 | |
| Record name | 1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione | |
| Source | EPA DSSTox | |
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Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid, Solid; [Merck Index] Yellow to light tan crystalline powder; [MSDSonline] | |
| Record name | 1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-(4-methoxyphenyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Avobenzone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3778 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
Solubility at 20 °C: glycerin, 0.1% w/w; ethanol and isopropanol, 2% w/w, Water-insoluble, soluble in isopropanol, decyl oleate, capric/caprylic triglyceride, castor oil. | |
| Record name | AVOBENZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7423 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000014 [mmHg] | |
| Record name | Avobenzone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3778 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Crystals from methanol, Off-white to yellowish, crystalline powder | |
CAS No. |
70356-09-1 | |
| Record name | Avobenzone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70356-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Avobenzone [USAN:USP:INN] | |
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| Record name | Avobenzone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09495 | |
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| Record name | Avobenzone | |
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| Record name | 1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-(4-methoxyphenyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione | |
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| Record name | 1-[4-(1,1-dimethylethyl)phenyl]-3-(4-methoxyphenyl)propane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.779 | |
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| Record name | AVOBENZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G63QQF2NOX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | AVOBENZONE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7423 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
83.5 °C | |
| Record name | AVOBENZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7423 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Influence of Solvent Environments on the Keto-Enol Tautomerism of Avobenzone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Avobenzone, a widely utilized UVA filter in sunscreen formulations, exists in a dynamic equilibrium between its protective enol form and a less stable keto tautomer. The position of this equilibrium is critically influenced by the surrounding solvent environment, which in turn affects the compound's photostability and efficacy. This technical guide provides an in-depth analysis of the keto-enol tautomerism of this compound in various solvents. It presents a compilation of quantitative data, detailed experimental protocols for the analysis of the tautomeric mixture, and logical diagrams to visualize the underlying principles and workflows. Understanding and controlling this tautomeric equilibrium is paramount for the development of stable and effective photoprotective formulations.
Introduction
The photoprotective properties of this compound are primarily attributed to its enol tautomer, which exhibits strong absorption in the UVA range. However, upon absorption of UV radiation, the enol form can convert to the keto tautomer, which is less effective at absorbing UVA radiation and is more susceptible to photodegradation. The equilibrium between these two forms is highly dependent on the solvent's polarity and its ability to form hydrogen bonds. This guide will explore the fundamental principles governing this solvent-dependent tautomerism and provide the necessary technical details for its quantitative assessment.
Quantitative Data on this compound Tautomerism
The equilibrium between the keto and enol forms of this compound is significantly influenced by the solvent. The following tables summarize the key quantitative data gathered from various studies.
UV-Vis Absorption Maxima (λmax) of this compound Tautomers
The enol and keto tautomers of this compound exhibit distinct absorption maxima in the UV spectrum. The enol form is responsible for the characteristic UVA absorption, while the keto form absorbs at shorter wavelengths.
| Solvent | Enol Tautomer λmax (nm) | Keto Tautomer λmax (nm) |
| Cyclohexane | 355[1] | 265[1] |
| Ethyl Acetate | 356[1] | - |
| Methanol | 358[1] | - |
| Ethanol | 357[2] | ~260 |
| Acetonitrile | 355 | 266 |
| Dimethyl Sulfoxide (DMSO) | 363 | - |
Note: Data for the keto tautomer's λmax is not always reported due to its lower concentration in many solvents and overlapping absorption bands.
Keto-Enol Equilibrium Constant (Keq) in Various Solvents
The equilibrium constant (Keq = [Enol]/[Keto]) provides a quantitative measure of the relative amounts of the two tautomers at equilibrium. A higher Keq value indicates a greater predominance of the enol form.
| Solvent | Dielectric Constant (ε) | Equilibrium Constant (Keq) |
| Cyclohexane-d12 | 2.02 | 27.6 |
| Ethyl Acetate | 6.02 | 19.0 |
| Acetonitrile | 37.5 | ~50 |
| Dimethyl Sulfoxide-d6 (DMSO-d6) | 46.7 | 11.5 |
Note: The Keq in deuterated methanol could not be determined in the cited study due to the absence of a distinct signal for the ketonic methylene protons. In dry acetonitrile, the molar proportion of the keto-enol to diketo species is approximately 50:1.
Experimental Protocols
Accurate determination of the keto-enol tautomeric ratio of this compound relies on precise experimental techniques. The following are detailed methodologies for UV-Vis and ¹H NMR spectroscopy.
Quantitative ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful technique for the direct quantification of the keto and enol tautomers in solution.
4.1.1. Sample Preparation
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Prepare a stock solution of this compound in the deuterated solvent of interest at a concentration of approximately 10 mg/mL.
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Ensure the complete dissolution of the sample, using gentle vortexing if necessary.
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Transfer the solution to a clean, dry 5 mm NMR tube.
4.1.2. NMR Data Acquisition
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Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
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Use a standard single-pulse experiment.
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Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full magnetization recovery and accurate integration. A D1 of 10 seconds is generally recommended.
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Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
4.1.3. Data Processing and Analysis
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Apply a Fourier transform to the acquired free induction decay (FID).
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Phase the spectrum carefully to obtain a flat baseline.
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Integrate the following signals:
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Enol tautomer: The vinylic proton signal, which appears as a singlet.
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Keto tautomer: The methylene proton signal (-CH₂-), which also appears as a singlet.
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-
The molar ratio of the enol to keto tautomer is determined by the ratio of the integral of the vinylic proton to half the integral of the methylene protons (as the methylene group has two protons).
-
Ratio = Integral(vinylic H) / (Integral(methylene H) / 2)
-
-
The equilibrium constant, Keq, is calculated as the ratio of the molar concentration of the enol form to the keto form.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to estimate the relative concentrations of the tautomers, although spectral deconvolution is often necessary due to overlapping absorption bands.
4.2.1. Sample Preparation
-
Prepare a series of this compound solutions of known concentrations in the solvent of interest.
-
Use quartz cuvettes with a 1 cm path length.
-
Use the pure solvent as a blank for baseline correction.
4.2.2. Spectral Acquisition
-
Record the UV-Vis absorption spectrum of each solution over a wavelength range of 200-450 nm.
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Ensure that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0).
4.2.3. Data Analysis (Spectral Deconvolution)
Due to the overlapping nature of the keto and enol absorption bands, deconvolution methods are required to determine the contribution of each tautomer to the overall spectrum.
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Reference Spectra: Obtain or simulate the individual absorption spectra of the pure enol and keto forms in the solvent of interest. This can be challenging experimentally.
-
Multivariate Analysis: Employ chemometric methods such as classical least squares (CLS) or partial least squares (PLS) regression. These methods use the reference spectra to fit the experimental spectrum of the mixture and determine the relative concentrations of each component.
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Peak Fitting Software: Use software capable of fitting the experimental spectrum with multiple Gaussian or Lorentzian peaks, assigning specific peaks to the keto and enol tautomers based on their known λmax values. The area under each fitted peak is proportional to the concentration of the corresponding tautomer.
Visualizing Key Relationships and Workflows
Influence of Solvent Properties on Tautomerism
The following diagram illustrates the logical relationship between solvent properties and the keto-enol equilibrium of this compound.
Caption: Solvent polarity and hydrogen bonding influence the keto-enol equilibrium.
Experimental Workflow for Tautomer Analysis
This diagram outlines a typical experimental workflow for the quantitative analysis of this compound's keto-enol tautomerism.
Caption: Workflow for analyzing this compound's keto-enol tautomerism.
Conclusion
The keto-enol tautomerism of this compound is a complex equilibrium that is highly sensitive to the solvent environment. Polar solvents tend to favor the keto form, while non-polar solvents shift the equilibrium towards the more stable, photoprotective enol form. This guide has provided a comprehensive overview of the quantitative aspects of this tautomerism, along with detailed experimental protocols for its analysis. For researchers and professionals in the fields of photochemistry, dermatology, and cosmetic science, a thorough understanding of these principles is essential for the rational design of sunscreen formulations with enhanced stability and efficacy. By carefully selecting solvent systems and excipients, it is possible to modulate the keto-enol equilibrium to maximize the concentration of the desired enol tautomer, thereby improving the overall performance of the final product.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Photochemical Degradation Pathway of Avobenzone
Executive Summary
This compound (Butyl Methoxydibenzoylmethane) is one of the most widely utilized UVA filters in commercial sunscreen formulations, prized for its ability to absorb a broad spectrum of UVA radiation (320-400 nm).[1] However, its utility is significantly hampered by its inherent photochemical instability. Upon exposure to UV radiation, this compound undergoes a series of complex reactions that lead to its degradation, reducing its efficacy and generating various photoproducts.[2][3][4] This guide provides a detailed technical overview of the photochemical degradation pathway of this compound, including the core mechanisms, identified degradation products, influencing factors, and the experimental methodologies used for its study.
The Core Photochemical Degradation Pathway
The photodegradation of this compound is a multifaceted process primarily driven by its keto-enol tautomerism and the subsequent reactions of its excited states. In its ground state, this compound exists predominantly in a thermodynamically stable, chelated enol form, which is responsible for its UVA-absorbing properties. The degradation cascade is initiated upon the absorption of UVA photons.
Keto-Enol Tautomerism and Photoisomerization
Upon absorbing UVA radiation, the stable enol form is promoted to an excited singlet state (S1). From this excited state, the molecule can undergo an efficient isomerization process, converting to the less stable keto tautomer. This keto form absorbs light at shorter wavelengths (in the UVC range) and is significantly less effective at UVA protection. While this transformation can be reversible in the dark, the keto form is the primary precursor to irreversible degradation.
The Role of the Triplet State and Radical Formation
The keto tautomer, once formed, can absorb a photon and transition to a long-lived triplet excited state. This triplet state is highly reactive and is considered the principal channel for the irreversible photodegradation of this compound. The primary degradation mechanism initiated from this triplet state is believed to be a Norrish Type I α-cleavage, involving the fission of one of the C-C bonds adjacent to the carbonyl group. This cleavage results in the formation of carbon-centered free radicals, which are highly reactive and can participate in a cascade of secondary reactions, leading to a variety of degradation byproducts and a reduction in UV protection.
References
avobenzone excited state dynamics and lifetime
An In-depth Technical Guide on the Excited State Dynamics and Lifetime of Avobenzone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (Butyl Methoxydibenzoylmethane) is a dibenzoylmethane derivative and one of the most widely used chemical UV filters in sunscreen formulations, prized for its ability to absorb a broad spectrum of UVA radiation (320-400 nm).[1] In its ground state, this compound exists in a tautomeric equilibrium between a chelated enol form and a keto form, with the enol form being predominant and responsible for its UVA-absorbing properties.[2] Despite its efficacy, this compound is notoriously photounstable, undergoing degradation upon UV exposure.[3][4][5] This photoinstability not only reduces the protective capacity of sunscreen over time but can also lead to the formation of reactive photoproducts. A thorough understanding of the intricate excited state dynamics and decay pathways of this compound is therefore critical for developing strategies to enhance its photostability and ensure the safety and efficacy of sun protection products.
Photophysical and Photochemical Pathways
Upon absorption of a UVA photon, the stable chelated enol tautomer of this compound is promoted to an electronically excited singlet state (S₁). From this excited state, the molecule can undergo several competing relaxation processes that dictate its ultimate fate and photostability.
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Desired Pathway: Ultrafast Internal Conversion: An ideal UV filter dissipates absorbed energy rapidly and non-radiatively as heat, returning to its stable ground state within picoseconds (1 ps = 10⁻¹² s) or even femtoseconds (1 fs = 10⁻¹⁵ s). For this compound, this involves an extremely fast decay from the S₁ state back to the ground state (S₀) of the enol form. This efficient deactivation pathway minimizes the lifetime of the reactive excited state, thereby reducing the probability of deleterious photochemical reactions.
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Photoisomerization (Enol-Keto Tautomerism): A significant deactivation channel for excited this compound is the isomerization from the protective enol form to a diketo tautomer. This process is believed to occur following photoexcitation, leading to the formation of a less UV-absorbent species. The diketo form absorbs UVA radiation much less efficiently, compromising the sunscreen's efficacy. While this process can be reversible in the dark, the accumulation of the keto form during sun exposure leads to a decline in protection.
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Intersystem Crossing and Triplet State Formation: The excited diketo tautomer can undergo intersystem crossing (ISC) to a long-lived triplet excited state (³keto*). This triplet state is highly reactive and implicated as a primary mediator of this compound's photodegradation. It can participate in energy transfer reactions with other molecules, including biological targets, or react with molecular oxygen to generate sensitizing species, contributing to phototoxicity.
-
Photodegradation: The triplet state of the keto form is a precursor to irreversible chemical degradation. This can occur through mechanisms such as Norrish Type I cleavage, resulting in the formation of various photofragments. These degradation products no longer function as UV absorbers and can potentially act as photosensitizers, generating free radicals that cause oxidative stress to the skin.
The following diagram illustrates the key photochemical pathways of this compound.
Caption: Key photophysical and photochemical pathways of this compound following UVA absorption.
Quantitative Data: Excited State Lifetimes and Quantum Yields
Ultrafast spectroscopic studies have provided precise measurements of the timescales of this compound's excited state processes. The data reveals that the primary energy dissipation pathway is extremely rapid, which is a crucial characteristic for a photoprotective agent.
| Parameter | Value | Solvent / Conditions | Technique | Description | Reference |
| τ₁ | ~150 fs | Ethanol, Cyclohexane | TEAS | Evolution from the Franck-Condon region of the excited enol form. | |
| τ₂ | 1.2 ± 0.1 ps | Acetonitrile | TEAS | Decay of the initially excited S₁ state of the chelated enol form. | |
| τ₃ | 8.2 ± 0.1 ps | Acetonitrile | TEAS | Vibrational cooling of the hot ground state (S₀) enol form after internal conversion. | |
| Φ(enol→keto) | 0.014 | Acetonitrile | Laser Flash Photolysis | Quantum yield for the formation of the keto tautomer from the enol form upon photolysis. |
TEAS: Transient Electronic Absorption Spectroscopy
These lifetimes indicate that the majority of excited this compound molecules return to the ground state via non-radiative decay within a few picoseconds. However, the non-zero quantum yield for keto formation confirms that photoisomerization remains a competing and significant pathway leading to photoinstability.
Experimental Protocols
The elucidation of this compound's ultrafast dynamics relies on sophisticated spectroscopic and computational techniques.
Transient Electronic Absorption Spectroscopy (TEAS)
TEAS is a powerful pump-probe technique used to observe the formation and decay of short-lived transient species like excited states and photoproducts on femtosecond to nanosecond timescales.
-
Principle: An ultrashort 'pump' laser pulse excites the this compound molecules to the S₁ state. A second, time-delayed 'probe' pulse, typically a white-light continuum, passes through the sample. By measuring the change in the probe's absorption spectrum at various delay times relative to the pump pulse, a "movie" of the excited state evolution can be constructed.
-
Detailed Methodology:
-
Laser System: A regenerative amplified Ti:Sapphire laser system is commonly used to generate high-energy, ultrashort (~150 fs) pulses of light, typically centered at 800 nm.
-
Pump Pulse Generation: A portion of the laser output is directed into an optical parametric amplifier (OPA) to generate the tunable pump pulse. For this compound, this is tuned to its absorption maximum, around 350 nm.
-
Probe Pulse Generation: A small fraction of the 800 nm laser output is focused onto a crystal (e.g., CaF₂) to generate a broadband white-light continuum (e.g., 330-800 nm), which serves as the probe pulse.
-
Time Delay: The pump beam travels through a computer-controlled mechanical delay stage, which precisely varies the path length and thus the arrival time of the pump pulse at the sample relative to the probe pulse.
-
Data Acquisition: The probe light is split into a reference beam and a beam that passes through the excited sample. Both beams are directed to a spectrometer with a CCD detector. The differential absorbance (ΔA) is calculated for each probe wavelength and at each time delay, generating a 2D map of ΔA versus wavelength and time.
-
Sample Handling: The sample solution is continuously flowed or stirred in a cuvette to ensure that each laser shot interacts with a fresh volume of the sample, preventing long-term degradation from influencing the ultrafast measurements.
-
The diagram below outlines the typical workflow for a TEAS experiment.
Caption: A typical experimental workflow for transient absorption spectroscopy (TEAS).
Laser Flash Photolysis (LFP)
LFP is used to study transient species on longer timescales (nanoseconds to milliseconds). It is particularly useful for characterizing the triplet state of this compound's keto form.
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Principle: A high-energy laser pulse (e.g., from an Nd:YAG or excimer laser) excites the sample. The decay of the resulting transient species is monitored over time by measuring the change in transmission of a continuous wave probe lamp at a specific wavelength.
-
Methodology:
-
Excitation: A pulsed laser provides the excitation source. For observing the keto triplet, excitation may occur at wavelengths absorbed by the keto form or via sensitization.
-
Monitoring: A stable lamp (e.g., Xenon arc lamp) provides a continuous probe beam that passes through the sample.
-
Detection: The probe beam is directed through a monochromator to select the wavelength of interest (e.g., 380 nm for the keto triplet). A photomultiplier tube (PMT) converts the light intensity into an electrical signal.
-
Signal Processing: The PMT signal is recorded by a digital oscilloscope, which captures the change in absorbance as a function of time after the laser flash. This kinetic trace is then fitted to determine the lifetime of the transient species.
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Computational Chemistry
Theoretical calculations, particularly using Time-Dependent Density Functional Theory (TD-DFT), are essential for interpreting experimental results and providing a deeper understanding of the photochemical mechanisms.
-
Principle: Quantum chemical methods are used to calculate the electronic structure of this compound's different isomers in both their ground and excited states. This allows for the prediction of absorption spectra, the identification of excited state characters (e.g., ¹ππ, ³nπ), and the mapping of potential energy surfaces that govern the relaxation pathways.
-
Methodology:
-
Geometry Optimization: The minimum energy structures of the ground state enol and keto tautomers are calculated.
-
Vertical Excitation Calculations: TD-DFT is used to compute the energies and oscillator strengths of electronic transitions from the optimized ground state geometries, allowing for the assignment of absorption bands observed experimentally.
-
Potential Energy Surface Scanning: By calculating the energy of the excited state as a function of specific molecular coordinates (e.g., bond rotation, proton transfer), researchers can identify the likely pathways for isomerization and deactivation, such as the route from the excited enol to the keto form.
-
Conclusion and Outlook
The excited state dynamics of this compound are characterized by an ultrafast and efficient internal conversion process that dissipates most of the absorbed UVA energy harmlessly as heat. This occurs on a picosecond timescale. However, competing pathways, primarily photoisomerization to the less-protective and photochemically reactive keto tautomer, lead to its well-documented photoinstability. The triplet state of this keto form is a key intermediate in the photodegradation cascade, which ultimately reduces sunscreen efficacy and can generate harmful free radicals.
This detailed knowledge of this compound's photochemical behavior is the foundation for modern photostabilization strategies. By incorporating "triplet quenchers" like octocrylene or other photostabilizers, the lifetime of the destructive ³keto* state is reduced, preventing degradation. Furthermore, advanced formulation techniques such as microencapsulation physically shield this compound, enhancing its stability. The continued application of ultrafast spectroscopy and computational chemistry will be instrumental in designing novel UV filters and optimizing formulations to provide safe, stable, and effective broad-spectrum sun protection.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Is this compound Safer Than Other UV Filters? a Scientific Dissection for Formulators [elchemy.com]
- 4. Determining the photostability of this compound in sunscreen formulation models using ultrafast spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determining the photostability of this compound in sunscreen formulation models using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Photodegradation Mechanism of Avobenzone and Associated Free Radical Formation
Executive Summary
Avobenzone (Butyl Methoxydibenzoylmethane) is a principal oil-soluble organic filter in broad-spectrum sunscreens, prized for its exceptional ability to absorb UVA radiation (320-400 nm).[1] Despite its efficacy, this compound is notoriously photounstable, undergoing significant degradation upon UV exposure.[2][3] This guide provides an in-depth technical analysis of the photochemical mechanisms responsible for this compound's degradation. Key processes include a fundamental keto-enol photo-tautomerism, the formation of excited triplet states, and subsequent cleavage into free radicals.[4][5] Understanding these pathways is critical for developing effective photostabilization strategies in sunscreen formulations. This document details the reaction pathways, summarizes quantitative degradation data, outlines key experimental protocols for analysis, and provides visual diagrams of the core mechanisms.
The Core Mechanism: Keto-Enol Phototautomerism
In its ground state, this compound exists as a dynamic equilibrium between two tautomeric forms: a chelated enol and a diketo form. The enol form, stabilized by a strong intramolecular hydrogen bond, is the predominant and desired isomer, as it is responsible for the molecule's strong UVA absorption, with a maximum peak around 357 nm. The diketo form, by contrast, absorbs at higher energies in the UVC range (~265 nm) and is less stable.
The photodegradation cascade is initiated by the absorption of a UVA photon by the stable enol tautomer:
-
Photoexcitation: The enol form absorbs UVA radiation, promoting an electron to an excited singlet state (¹S).
-
Isomerization & Tautomerization: From this excited state, the molecule can undergo several processes. While it can relax back to the ground state by dissipating energy as heat, a competing and critical pathway is the isomerization to a less stable, non-chelated enol form, which can then convert to the diketo tautomer. This enol-to-keto phototautomerization is a pivotal step in the degradation pathway.
-
Formation of the Reactive Triplet State: The diketo form is the primary source of this compound's instability. Upon excitation, it can form a long-lived and highly reactive triplet excited state (³Keto*). This triplet state is the key intermediate that leads to irreversible molecular breakdown and free radical generation.
Free Radical Formation and Degradation Pathways
The highly energetic triplet keto state (³Keto*) is the primary precursor to free radical generation. The principal mechanism is believed to be a Norrish Type I cleavage, involving the fission of the carbon-carbon bonds adjacent to a carbonyl group.
This C-C bond fission results in the formation of two primary radical species, which can then initiate a cascade of further reactions.
The overall degradation process is complex, yielding multiple photoproducts. Identified byproducts include p-methoxybenzoic acid and p-tert-butylbenzoic acid, consistent with the cleavage of the diketone structure. Furthermore, the interaction of the triplet keto state with oxygen can produce singlet oxygen (¹O₂), a reactive oxygen species (ROS) that can further accelerate the degradation of this compound and potentially induce oxidative stress in biological systems.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Is this compound Safer Than Other UV Filters? a Scientific Dissection for Formulators [elchemy.com]
- 4. uvabsorbers.com [uvabsorbers.com]
- 5. Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter this compound - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Avobenzone in Cosmetic Emollients
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avobenzone (Butyl Methoxydibenzoylmethane) is a globally approved, critical UVA filter in broad-spectrum sunscreen formulations. However, its crystalline nature and potential for recrystallization in cosmetic formulations present significant challenges to formulators. Ensuring this compound remains fully solubilized within the oil phase of an emulsion is paramount for product stability, efficacy, and aesthetic appeal. Recrystallization can lead to a dramatic decrease in UVA protection, gritty skin feel, and overall product failure. This technical guide provides a comprehensive overview of the solubility of this compound in a wide range of cosmetic emollients. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and a discussion of the key factors influencing the solubilization of this essential UV filter.
Introduction
The efficacy of a sunscreen product is intrinsically linked to the uniform distribution and photostability of its active ingredients. For oil-soluble crystalline UV filters like this compound, achieving and maintaining a solubilized state within the cosmetic vehicle is a primary formulation objective. Inadequate solubilization can lead to the nucleation and growth of this compound crystals over time, particularly when the product is subjected to temperature fluctuations. This phenomenon not only compromises the product's sun protection factor (SPF) and UVA protection but also negatively impacts its sensory properties.
The choice of cosmetic emollients in a sunscreen formulation is therefore not merely for their skin-feel and moisturizing properties, but critically, for their ability to act as effective solvents for solid UV filters. The polarity, chemical structure, and molecular weight of an emollient all play a significant role in its capacity to dissolve this compound. This guide aims to provide formulators with the necessary data and methodologies to make informed decisions when selecting emollients to ensure the stability and performance of sunscreen products containing this compound.
Quantitative Solubility of this compound in Cosmetic Emollients
The following tables summarize the quantitative solubility of this compound in various cosmetic emollients and other UV filters, which can also function as solvents. The data is presented in weight percent (% w/w), indicating the maximum amount of this compound that can be dissolved in the emollient at room temperature unless otherwise specified.
Table 1: Solubility of this compound in Non-Sunscreen Cosmetic Emollients [1]
| Emollient (INCI Name) | Chemical Class | Solubility of this compound (% w/w) |
| Butylphthalimide Isopropylphthalimide | Phthalimide Derivative | ~40 |
| Ethylhexyl Methoxycrylene | Methoxycrylene | ~32 |
| Phenethyl Benzoate | Benzoate Ester | ~24 |
| Isopropyl Lauroyl Sarcosinate | Sarcosinate Ester | ~20 |
| Dioctyl Isosorbide | Isosorbide Derivative | ~20 |
| Ethylhexyl Benzoate | Benzoate Ester | ~18 |
| Phenoxyethyl Caprylate | Ester | ~18 |
| C12-15 Alkyl Benzoate | Benzoate Ester | ~16 |
| Caprylic/Capric Triglyceride | Triglyceride | Soluble |
| Decyl Oleate | Oleate Ester | Soluble |
| Isopropanol | Alcohol | Soluble |
| Castor Oil | Triglyceride | Soluble |
Table 2: Solubility of this compound in Other UV Filters [1]
| UV Filter (INCI Name) | Chemical Class | Solubility of this compound (% w/w) |
| Octinoxate (Ethylhexyl Methoxycinnamate) | Cinnamate | ~26 |
| Octisalate (Ethylhexyl Salicylate) | Salicylate | ~21 |
| Homosalate | Salicylate | ~19 |
| Octocrylene | Cyanoacrylate | Soluble |
Factors Influencing this compound Solubility
The solubility of this compound in cosmetic emollients is a complex interplay of various physicochemical factors. Understanding these factors is crucial for selecting the appropriate solvent system for a stable and effective sunscreen formulation.
-
Polarity: The polarity of the emollient is a primary determinant of its ability to dissolve this compound.[2][3][4] this compound, being a polar molecule, generally exhibits higher solubility in more polar emollients. Ester-based emollients, due to the presence of the polar ester group, are particularly effective solubilizers for organic UV filters. The overall polarity of an emollient is influenced by its chemical structure, including the length of its carbon chains and the presence of other functional groups.
-
Chemical Structure of the Emollient: The specific chemical structure of an emollient significantly impacts its interaction with this compound.
-
Esters: Esters are a widely used class of emollients that are highly compatible with organic UV filters. The type of acid and alcohol used to create the ester influences its polarity and, consequently, its solubilizing capacity.
-
Branching: The degree of branching in the alkyl chains of an emollient can affect its solvent properties.
-
Aromatic Moieties: Emollients containing aromatic rings, such as benzoate esters, often exhibit good solvency for this compound due to favorable molecular interactions.
-
-
Presence of Other UV Filters: Many liquid UV filters can act as excellent solvents for this compound. Formulators often leverage this property by combining different UV filters to achieve both broad-spectrum protection and effective solubilization of solid components. For instance, octocrylene is not only a photostabilizer for this compound but also a good solvent.
-
Temperature: Like most solid solutes, the solubility of this compound in emollients is temperature-dependent. Heating the oil phase during the manufacturing process can facilitate the dissolution of this compound. However, it is critical to ensure that the concentration of this compound does not exceed its saturation point at lower storage and use temperatures to prevent recrystallization.
Experimental Protocols for Determining this compound Solubility
Accurate determination of this compound solubility in different emollients is essential for robust formulation development. The following are detailed methodologies for key experiments.
Equilibrium Solubility Determination
This method determines the saturation solubility of this compound in an emollient at a specific temperature.
Materials and Equipment:
-
This compound powder (pharmaceutical grade)
-
Cosmetic emollient to be tested
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Appropriate solvent for dilution (e.g., methanol, acetonitrile)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a series of vials containing a known volume or weight of the cosmetic emollient. The amount of this compound should be sufficient to ensure that undissolved solid remains after equilibration.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Separation:
-
After the equilibration period, visually confirm the presence of undissolved this compound at the bottom of each vial.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to sediment the undissolved solid.
-
-
Sample Analysis (HPLC Method):
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a syringe filter into a clean vial to remove any remaining particulate matter.
-
Accurately dilute the filtered supernatant with a suitable solvent (e.g., methanol) to a concentration within the linear range of the HPLC calibration curve.
-
Prepare a series of standard solutions of this compound in the same solvent at known concentrations.
-
Inject the standard solutions and the diluted sample solution into the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of methanol and water (e.g., 95:5 v/v), with the pH adjusted to approximately 3.2 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 315 nm or the λmax of this compound (around 357 nm)
-
Injection Volume: 20 µL
-
-
-
Calculation of Solubility:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
Calculate the original concentration of this compound in the undiluted supernatant, taking into account the dilution factor. This value represents the equilibrium solubility of this compound in the emollient at the tested temperature.
-
UV-Vis Spectrophotometric Method for Concentration Determination
For a simpler, high-throughput screening of solubility, UV-Vis spectrophotometry can be used.
Procedure:
-
Follow steps 1 and 2 from the Equilibrium Solubility Determination protocol.
-
Sample Analysis (UV-Vis Spectroscopy):
-
Accurately dilute the filtered supernatant with a solvent that does not interfere with the UV absorbance of this compound (e.g., ethanol or cyclohexane).
-
Prepare a series of standard solutions of this compound in the same solvent.
-
Measure the absorbance of the standard solutions and the diluted sample solution at the wavelength of maximum absorbance (λmax) of this compound (approximately 357 nm).
-
-
Calculation of Solubility:
-
Create a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original solubility.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the typical workflow for determining the solubility of this compound in a cosmetic emollient.
Logical Relationship of Factors Influencing this compound Solubility
This diagram illustrates the key factors that influence the solubility of this compound in cosmetic emollients.
Conclusion
The successful formulation of sunscreen products containing this compound hinges on a thorough understanding of its solubility characteristics in cosmetic emollients. This technical guide has provided quantitative data, detailed experimental protocols, and an overview of the critical factors that govern the solubilization of this widely used UVA filter. By leveraging this information, researchers, scientists, and drug development professionals can make more informed decisions in the selection of emollients, leading to the development of stable, effective, and aesthetically pleasing sunscreen formulations. The provided experimental workflows and logical relationship diagrams offer a visual framework for understanding and implementing robust solubility studies in a laboratory setting. Further research into novel emollients and solubilization technologies will continue to be a key area of innovation in the field of sun care.
References
Avobenzone: A Technical Guide to its UV Absorption Spectrum and Molar Extinction Coefficient
For Researchers, Scientists, and Drug Development Professionals
Avobenzone (Butyl Methoxydibenzoylmethane) is a widely utilized organic molecule in the cosmetic and pharmaceutical industries, primarily functioning as a broad-spectrum UVA filter in sunscreens.[1] Its efficacy is rooted in its ability to absorb ultraviolet (UV) radiation across the UVA spectrum (320-400 nm), with a peak absorption around 357 nm.[1][2][3] This technical guide provides an in-depth analysis of this compound's UV absorption characteristics, its molar extinction coefficient in various solvents, and the experimental protocols for these measurements.
Core Concepts: Keto-Enol Tautomerism and UV Absorption
This compound's UV-absorbing properties are intrinsically linked to its chemical structure and its existence as a mixture of two tautomeric forms: an enol and a keto form.[4] The enol form, stabilized by an intramolecular hydrogen bond, is predominantly responsible for the strong UVA absorption band observed around 355 nm. Upon exposure to UV radiation, this compound can undergo photoisomerization to the keto form, which absorbs principally in the UVC region (around 260 nm). This transformation is a key factor in the photoinstability of this compound, leading to a decrease in its UVA protection efficacy over time.
Quantitative Spectroscopic Data
The absorption maximum (λmax) and the molar extinction coefficient (ε) of this compound are highly dependent on the solvent's polarity and proticity. This is due to the differential stabilization of the ground and excited states of the this compound molecule by the solvent. A summary of these quantitative parameters in various solvents is presented below.
| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| Cyclohexane | 355 | 32,400 | |
| Ethanol | 358 | Value not specified in the provided text | |
| Acetonitrile | 357 | Value not specified in the provided text | |
| Ethyl Acetate | 356 | Value not specified in the provided text | |
| Dimethyl Sulfoxide (DMSO) | 363 | Value not specified in the provided text | |
| Methanol | 358 | Value not specified in the provided text |
Note: While some sources mention the molar extinction coefficient, specific values for all solvents were not consistently available in the provided search results. One source indicated a molar extinction coefficient of 9120 M⁻¹cm⁻¹ at a λmax of 300 nm, but the solvent was not specified.
Experimental Protocols
The following is a generalized methodology for determining the UV-Vis absorption spectrum and molar extinction coefficient of this compound, based on common laboratory practices.
Objective:
To measure the UV-Vis absorption spectrum of this compound in a specified solvent and calculate its molar extinction coefficient at the wavelength of maximum absorbance (λmax).
Materials and Equipment:
-
This compound (analytical standard)
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane)
-
Volumetric flasks
-
Pipettes
-
Analytical balance
-
Dual-beam UV-Vis spectrophotometer (e.g., Cary 50)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of this compound using an analytical balance.
-
Dissolve the weighed this compound in the chosen solvent in a volumetric flask to create a stock solution of a known concentration (e.g., 1 x 10⁻³ M).
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 2.5 x 10⁻⁵ M, 1.25 x 10⁻⁵ M).
-
-
Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to scan a wavelength range of 200-400 nm.
-
Use the pure solvent as a blank to zero the instrument.
-
Measure the absorbance of each working solution in a 1 cm quartz cuvette.
-
-
Data Analysis:
-
Identify the λmax from the absorption spectrum of the most concentrated solution.
-
Record the absorbance of each working solution at the determined λmax.
-
Plot a graph of absorbance versus concentration.
-
-
Calculation of Molar Extinction Coefficient (ε):
-
According to the Beer-Lambert law (A = εbc), the slope of the absorbance vs. concentration graph is equal to the molar extinction coefficient (ε) when the path length (b) is 1 cm.
-
Calculate the slope of the line of best fit to determine ε.
-
Visualizing this compound's Photochemical Pathway
The primary "signaling pathway" for this compound in the context of its function is its photochemical transformation upon UV exposure. This can be visualized as a state transition process.
Caption: Photochemical pathway of this compound upon UVA exposure.
This diagram illustrates the transition of the stable enol form of this compound to an excited state upon absorbing UVA radiation. From this excited state, it can undergo photoisomerization to the less protective keto form, which can then either revert to the enol form in the absence of light or undergo further photodegradation.
Experimental Workflow for Spectroscopic Analysis
A standardized workflow is crucial for obtaining reliable and reproducible data.
Caption: Workflow for determining this compound's molar extinction coefficient.
This workflow outlines the key stages from sample preparation to data analysis for the accurate determination of this compound's spectroscopic properties.
References
An In-Depth Technical Guide to the Synthesis and Purification of Avobenzone for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Avobenzone (also known as Butyl Methoxydibenzoylmethane), a widely used UVA filter in sunscreens and other cosmetic formulations. This document details established experimental protocols, summarizes key quantitative data, and illustrates the process workflows for producing high-purity this compound for research and development purposes.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. The most common and well-documented method in chemical literature is the Claisen condensation reaction. An alternative two-step approach involves an initial aldol condensation followed by oxidation. This guide will focus on the Claisen condensation due to its prevalence and high reported yields.
The primary Claisen condensation route involves the reaction between an ester, 4-tert-butylbenzoic methyl ester, and a ketone, 4-methoxyacetophenone, in the presence of a strong base.[1]
Reaction Scheme:
Figure 1: Claisen condensation reaction for the synthesis of this compound.
Summary of Synthesis Data
The choice of base and solvent significantly impacts the reaction yield and time. The following table summarizes quantitative data from various reported syntheses.
| Starting Material 1 | Starting Material 2 | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 4-tert-butylbenzoic methyl ester | 4-methoxyacetophenone | Potassium Methoxide | Toluene | ~110 | - | up to 95 | - | [1][2] |
| 4-tert-butylbenzoic methyl ester | 4-methoxyacetophenone | Sodium Amide | Toluene | 100 | 5 | 78 | 99 | [3][4] |
| 4-tert-butylbenzoic methyl ester | 4-methoxyacetophenone | Sodium Amide | Toluene | 95 | - | 75 | 99 | |
| p-tert-butylbenzaldehyde | p-methoxyacetophenone | Sodium Hydroxide | Methanol | 45-50 | 4.2 | 82 (intermediate) | 99.21 (intermediate) |
Experimental Protocol: Claisen Condensation
This protocol describes the synthesis of this compound using sodium amide as the catalyst, adapted from established procedures.
Materials:
-
4-tert-butylbenzoic methyl ester
-
4-methoxyacetophenone
-
Sodium amide (NaNH₂)
-
Toluene, anhydrous
-
2M Acetic Acid or Hydrochloric Acid
-
Deionized water
-
Hexane
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware for workup and filtration
Procedure:
-
Reaction Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a nitrogen inlet. Ensure all glassware is dry.
-
Reagent Charging: Under a nitrogen atmosphere, charge the flask with sodium amide and anhydrous toluene.
-
Heating: Begin stirring and heat the mixture to the reaction temperature (e.g., 100°C).
-
Addition of Reactants: Dissolve 4-methoxyacetophenone and 4-tert-butylbenzoic methyl ester in anhydrous toluene. Add this solution to the reaction flask dropwise via the dropping funnel over a period of 1-2 hours. Molar ratios between the ester and ketone are typically between 1:1 and 1.6:1.
-
Reaction: Maintain the reaction at the set temperature with stirring for approximately 5 hours or until TLC/HPLC analysis indicates complete conversion of the starting materials.
-
Quenching: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding 2M acetic acid or HCl to neutralize the base and protonate the enolate product. The pH should be adjusted to be acidic (pH ≤ 5).
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound product.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the this compound synthesis process.
Caption: Logical workflow for the synthesis of crude this compound via Claisen condensation.
Purification of this compound
Crude this compound from the synthesis typically contains unreacted starting materials and side products. For research purposes, high purity is essential. Recrystallization is the most common and effective method for purifying this compound on a lab scale.
Summary of Purification Data
The effectiveness of recrystallization depends on the choice of solvent and temperature profile.
| Purification Method | Solvent(s) | Key Temperatures | Final Purity | Final Form | Reference |
| Recrystallization | Methanol | Dissolve at 60-65°C, Cool to 8-15°C | >99.30% (GC) | Off-white needle-like crystals | |
| Recrystallization | Methanol | Dissolve at 60°C, Cool to 12°C | 99.42% (GC) | Off-white needle-like crystals | |
| Gradient Crystallization | Ethanol | Dissolve at 80°C, Gradient cool from 60-70°C | High | Pure white solid | |
| Flash Chromatography | EtOAc:Hexane (1:1) | Ambient | - | Oil |
Experimental Protocol: Recrystallization
This protocol provides a standard procedure for purifying crude this compound using methanol.
Materials:
-
Crude this compound
-
Methanol (reagent grade or higher)
-
Activated Carbon (optional, for decolorizing)
Equipment:
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Ice bath
-
Büchner funnel and flask
-
Vacuum source
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture to 60-65°C with stirring until all the solid has dissolved. Add methanol portion-wise to ensure a saturated solution at high temperature.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution heated for a few minutes. Perform a hot filtration to remove the carbon.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation. Cooling to between 8°C and 15°C is effective.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any remaining impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum or in a drying oven at a moderate temperature (e.g., 50-70°C) until a constant weight is achieved. The expected melting point of pure this compound is in the range of 81-87°C.
Purification and Analysis Workflow Diagram
The following diagram illustrates the workflow for purifying and analyzing this compound.
Caption: Workflow for the purification and quality control analysis of this compound.
Purity Analysis
To ensure the suitability of the synthesized this compound for research, its purity must be rigorously assessed.
-
High-Performance Liquid Chromatography (HPLC): This is a standard method for determining the purity of this compound. A typical system uses a C18 column with a mobile phase such as methanol and water (e.g., 93:7 v/v), with UV detection around 320-360 nm. The method can be validated for linearity, sensitivity, and accuracy to provide quantitative purity values.
-
Gas Chromatography (GC): GC is also used to determine purity, often reported with area normalization.
-
Melting Point: A sharp melting point range that aligns with literature values (81-87°C) is a good indicator of purity.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy should be used to confirm the chemical structure and identity of the final product.
References
An In-Depth Technical Guide to the Quantum Yield of Avobenzone Photodegradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Avobenzone, a widely utilized UVA filter in sunscreen formulations, exhibits significant photodegradation upon exposure to ultraviolet radiation, a phenomenon that curtails its efficacy and can lead to the formation of potentially harmful byproducts. The quantum yield (Φ), representing the efficiency of this photodegradation process, is a critical parameter for assessing the photostability of this compound and developing strategies to mitigate its degradation. This technical guide provides a comprehensive overview of the quantum yield of this compound photodegradation, detailing the underlying photochemical mechanisms, experimental protocols for its determination, and a summary of available quantitative data. The photodegradation of this compound is a complex process initiated by the absorption of UVA radiation, leading to a cascade of events including keto-enol tautomerization and the formation of a reactive triplet state of the diketo form, which is a key intermediate in the degradation pathway. The quantum yield of these processes is highly dependent on the solvent environment and the presence of other UV filters or stabilizers.
Photochemical Pathways of this compound Degradation
The photodegradation of this compound is primarily driven by the transformation of its stable enol form into a less stable keto tautomer upon UV absorption. This process can be summarized in the following key steps:
-
Photo-Isomerization: Upon absorbing UVA radiation, the stable, hydrogen-bonded enol form of this compound undergoes a reversible transformation to its keto form, which is less effective at absorbing UVA radiation[1].
-
Intersystem Crossing and Triplet State Formation: The excited keto form can undergo intersystem crossing to form a triplet excited state[2][3]. This triplet state is a key reactive intermediate in the subsequent degradation pathways.
-
Free Radical Formation and Cleavage: The triplet keto form is susceptible to irreversible cleavage, leading to the formation of free radicals. These radicals can then participate in further reactions that degrade the this compound molecule and reduce its UV-protective capabilities[1].
The solvent polarity plays a crucial role in the photodegradation process. Polar protic solvents can stabilize the enol form, while nonpolar solvents may facilitate photodegradation. The presence of other UV filters, such as octocrylene, can stabilize this compound by quenching its triplet state, whereas interactions with other filters like octinoxate can accelerate its degradation. Antioxidants have also been shown to improve the photostability of this compound[4].
References
- 1. rsc.org [rsc.org]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. A blocked diketo form of this compound: photostability, photosensitizing properties and triplet quenching by a triazine-derived UVB-filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determining the photostability of this compound in sunscreen formulation models using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03610F [pubs.rsc.org]
An In-depth Technical Guide on the Interaction of Avobenzone with Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Avobenzone (butyl methoxydibenzoylmethane) is a cornerstone of modern sunscreens, prized for its superior ability to absorb UVA radiation. However, its efficacy is intrinsically linked to its photostability, a characteristic significantly influenced by its interaction with reactive oxygen species (ROS). Upon UV exposure, this compound can transition to an excited triplet state, which may lead to the generation of ROS or direct photodegradation. This guide provides a comprehensive technical overview of the complex relationship between this compound and ROS, detailing the photochemical mechanisms, degradation pathways, and quantitative kinetics. It synthesizes data from key studies, outlines experimental protocols for investigation, and visualizes the core processes to support advanced research and the development of more stable and effective photoprotective formulations.
Photochemical Basis of this compound-ROS Interaction
This compound's protective function stems from its ability to absorb UVA photons and dissipate the energy. This process, however, is not perfectly efficient and can initiate pathways leading to degradation and ROS interaction.
Keto-Enol Tautomerism and Photoexcitation
In its ground state, this compound exists predominantly in a stabilized, chelated enol form, which is highly effective at absorbing UVA radiation (320-400 nm)[1][2][3][4][5]. Upon absorbing a photon, it is promoted to an excited singlet state. From here, it can undergo several processes:
-
Return to the ground state, releasing energy as heat.
-
Undergo photo-isomerization to the less-stable keto tautomer. This keto form is less effective at absorbing UVA and is more photochemically reactive.
-
Intersystem cross to a longer-lived triplet excited state, particularly from the keto form.
Generation and Interaction with Reactive Oxygen Species
The triplet state of the keto form is a key intermediate in ROS-mediated interactions. It can react with molecular oxygen (³O₂) via two primary mechanisms:
-
Type I Reactions: Involving electron or hydrogen atom transfer, leading to the formation of superoxide anions (O₂⁻) or other free radicals.
-
Type II Reactions: Involving energy transfer to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).
The triplet state of the keto form is quenchable by oxygen, with reported rate constants around 2.2 x 10⁹ M⁻¹s⁻¹ in acetonitrile, leading to the formation of singlet oxygen with a quantum yield estimated at 0.3. This generated singlet oxygen, along with other ROS, can then attack the ground state this compound molecule, leading to its degradation. This creates a cyclical degradation process where this compound not only contributes to the generation of ROS but is also degraded by it.
Quantitative Analysis of this compound Photodegradation
The stability of this compound is highly dependent on its chemical environment, including solvent polarity and the presence of other UV filters or stabilizers. The interaction with ROS introduces further complexity, with kinetics varying based on the specific ROS and reaction conditions.
Reaction and Quenching Rate Constants
Quantitative data is crucial for modeling this compound's behavior in formulations. The following table summarizes key rate constants associated with this compound's photochemistry and its interaction with other molecules.
| Interaction | Rate Constant (k) | Solvent/Conditions | Reference |
| Quenching of Keto Triplet State by O₂ | 2.2 x 10⁹ M⁻¹s⁻¹ | Acetonitrile | |
| Quenching of Excited State by O₂ (species unspecified) | 5 x 10⁹ M⁻¹s⁻¹ | Acetonitrile | |
| Quenching of Keto Triplet State by Octinoxate | 7.3 x 10⁹ M⁻¹s⁻¹ | Cyclohexane | |
| Quenching of Keto Triplet State by Octocrylene | 3.9 x 10⁹ M⁻¹s⁻¹ | Methylated this compound (keto form only) | |
| Quenching of Singlet Oxygen by Dioctyl Butamido Triazone (DBT) | 1.8 x 10⁸ M⁻¹s⁻¹ | Not specified |
Impact of Antioxidants and Stabilizers
Antioxidants and photostabilizers are commonly added to sunscreen formulations to mitigate the degradation of this compound. They can act by quenching the excited triplet state or by scavenging the ROS generated.
| Compound (Concentration) | This compound Degradation (%) | Improvement in Photostability | Conditions/Formulation | Reference |
| This compound Alone | 40.3% | - | o/w emulsion | |
| + Quercetin (0.5% w/w) | 27.7% | 31.3% reduction in degradation | o/w emulsion | |
| This compound Alone | 83.4% (16.6% recovery) | - | Aqueous solution | |
| + HPCD (30%) | 20.7% (79.3% recovery) | 75.2% reduction in degradation | 50 J/cm² irradiation |
Experimental Protocols
Investigating the interaction between this compound and ROS requires specific and controlled experimental setups. Below are methodologies for key experiments.
Protocol: In Vitro ROS Generation and Detection in Cell Culture
This protocol is adapted from studies assessing the photoreactivity of UV filters in keratinocyte cell lines (e.g., HaCaT).
Objective: To quantify intracellular ROS generation in human keratinocytes following treatment with this compound and UVA irradiation.
Materials:
-
HaCaT human keratinocyte cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) probe
-
This compound solution (in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
UVA irradiation source (e.g., solar simulator with appropriate filters)
-
Fluorescence microplate reader or fluorescence microscope
Methodology:
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency in 96-well plates.
-
Probe Loading: Wash cells with PBS. Incubate the cells with H₂DCFDA solution (e.g., 20 µM in serum-free medium) for 30-45 minutes at 37°C in the dark. H₂DCFDA is deacetylated by intracellular esterases to the non-fluorescent H₂DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Treatment: Remove the H₂DCFDA solution and wash the cells again with PBS. Add various concentrations of this compound (e.g., 10-500 µg/mL) diluted in cell culture medium. Include a vehicle control (solvent only) and a positive control (e.g., a known photosensitizer like chlorpromazine or norfloxacin).
-
Irradiation: Immediately expose the plate to a controlled dose of UVA radiation (e.g., 5-10 J/cm²). A parallel plate should be kept in the dark as a non-irradiated control.
-
Fluorescence Measurement: After irradiation, measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of approximately 495/529 nm.
-
Data Analysis: Subtract the background fluorescence from blank wells. Calculate the percentage of ROS generation relative to the irradiated vehicle control.
Protocol: Quantification of this compound Photodegradation
This protocol outlines a standard method for measuring the loss of this compound in solution after UV exposure using HPLC.
Objective: To determine the degradation kinetics of this compound under UV irradiation.
Materials:
-
This compound standard
-
Solvent (e.g., ethanol, acetonitrile, or a cosmetic emollient)
-
Quartz cuvettes or sealed glass containers
-
Solar simulator or UV lamp with controlled output
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column
-
Mobile phase (e.g., methanol:water mixture)
Methodology:
-
Sample Preparation: Prepare a standard solution of this compound in the chosen solvent at a known concentration (e.g., 10-20 µg/mL).
-
Irradiation: Place the solution in a quartz cuvette. Expose the sample to a controlled dose of UV radiation from a solar simulator. Take aliquots at specific time intervals (e.g., 0, 15, 30, 60, 120 minutes). Store a control sample in the dark.
-
HPLC Analysis:
-
Set up the HPLC system. A typical mobile phase could be methanol:water (95:5 v/v).
-
Set the UV detector to the λₘₐₓ of this compound, which is approximately 358 nm.
-
Inject the aliquots from the irradiation experiment and the dark control.
-
-
Data Analysis:
-
Generate a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound remaining in each irradiated aliquot by comparing its peak area to the calibration curve.
-
Plot the concentration of this compound versus irradiation time to determine the degradation kinetics (e.g., first-order decay).
-
Biological Implications and Signaling Pathways
The generation of ROS in the skin due to this compound instability is not merely a formulation issue; it has significant biological consequences. UV-induced ROS are known to cause oxidative stress, which can damage cellular components like DNA, lipids, and proteins, contributing to photoaging and increasing the risk of skin cancer.
When ROS levels overwhelm the cell's endogenous antioxidant defenses, several stress-response signaling pathways can be activated. While direct pathways initiated by this compound-generated ROS are an area of ongoing research, the general pathways activated by UV-induced oxidative stress are well-documented and likely apply.
Mitogen-Activated Protein Kinase (MAPK) Pathway: Oxidative stress is a potent activator of the MAPK cascades, including p38 and JNK. Activation of these pathways can lead to the expression of inflammatory cytokines and matrix metalloproteinases (MMPs), which degrade collagen, as well as initiate apoptosis (programmed cell death) in severely damaged cells.
Conclusion and Future Directions
The interaction between this compound and reactive oxygen species is a critical factor limiting its photostability and, by extension, its long-term efficacy and safety. The photochemical process, driven by the formation of a triplet state in the keto tautomer, can generate singlet oxygen and other ROS, which in turn degrade the filter molecule itself. This guide has summarized the core mechanisms, provided quantitative data on reaction kinetics, and detailed experimental protocols for further investigation.
Future research should focus on:
-
Developing novel stabilizers that can efficiently quench the this compound triplet state without being photoreactive themselves.
-
Elucidating the precise degradation products formed from ROS-mediated attack and assessing their potential for phototoxicity or photoallergy.
-
Mapping the specific cellular signaling pathways activated by this compound-generated ROS to better understand its biological impact.
-
Leveraging advanced delivery systems , such as encapsulation, to physically protect this compound from interactions with ROS and other destabilizing agents in formulations.
A deeper understanding of these interactions is paramount for drug development professionals and scientists aiming to create the next generation of safe, stable, and highly effective broad-spectrum sunscreens.
References
- 1. Drug Delivery Strategies for this compound: A Case Study of Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determining the photostability of this compound in sunscreen formulation models using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03610F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. uvabsorbers.com [uvabsorbers.com]
Theoretical Modeling of Avobenzone's Electronic Transitions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avobenzone (butyl methoxydibenzoylmethane) is a widely utilized organic molecule in sunscreen formulations, prized for its efficacy in absorbing harmful UVA radiation.[1][2] However, its application is not without challenges, primarily its susceptibility to photodegradation upon UV exposure.[3][4] Understanding the electronic transitions that govern its UV absorption and subsequent photochemical pathways is paramount for developing more stable and effective photoprotective agents. This technical guide provides a comprehensive overview of the theoretical modeling of this compound's electronic transitions, supported by experimental data and detailed methodologies.
The core of this compound's function and its instability lies in its keto-enol tautomerism.[3] In its ground state, it predominantly exists as a chelated enol form, which is responsible for its strong UVA absorption. Upon photoexcitation, it can undergo various processes, including conversion to a keto tautomer that absorbs at shorter wavelengths and is implicated in photodegradation pathways. Theoretical modeling, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has been instrumental in elucidating these complex mechanisms.
Theoretical and Experimental Data Summary
The electronic transitions of this compound are highly dependent on its tautomeric form and the surrounding solvent environment. The following tables summarize key quantitative data from theoretical calculations and experimental measurements.
Table 1: Calculated and Experimental Absorption Maxima (λmax) of this compound Tautomers
| Tautomer/Isomer | Solvent/Method | Calculated λmax (nm) | Experimental λmax (nm) | Reference |
| Chelated Enol | Ethanol | - | ~350-363 | |
| Chelated Enol | Cyclohexane | - | 355 | |
| Chelated Enol | Acetonitrile | - | - | |
| Keto | Gas Phase/TD-DFT | - | - | |
| Keto | Cyclohexane | - | 265 | |
| Keto | Ethanol | - | ~270 | |
| Non-chelated Enol | Gas Phase/ab initio | - | - |
Table 2: Excited-State Lifetimes of this compound from Ultrafast Spectroscopy
| Solvent | Excited State | Lifetime (τ) | Technique | Reference |
| Cyclohexane | S1 (Chelated Enol) | < 2 ps | TEAS | |
| Ethanol | S1 (Chelated Enol) | < 2 ps | TEAS | |
| Acetonitrile | S1 (Chelated Enol) | - | TEAS |
Key Photochemical Pathways and Influencing Factors
The photostability of this compound is a critical factor in its application. Upon absorption of UVA radiation, the chelated enol form can undergo several transformations that dictate its photoprotective efficacy and potential for degradation.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Avobenzone in Cosmetic and Pharmaceutical Formulations
Introduction
Avobenzone (Butyl Methoxydibenzoylmethane) is a widely utilized chemical sunscreen agent that provides broad-spectrum protection against UVA radiation. Its efficacy is directly related to its concentration and stability within a formulation. Therefore, accurate and reliable quantification of this compound is crucial for quality control, stability testing, and ensuring product performance and safety in the cosmetic and pharmaceutical industries. This document provides detailed application notes and protocols for three distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the determination of this compound in various formulations.
Method 1: Isocratic RP-HPLC for Simultaneous Quantification of this compound and Oxybenzone
This method provides a straightforward and rapid approach for the simultaneous determination of this compound and oxybenzone, two commonly combined UV filters in sunscreen products.
Experimental Protocol
1. Reagents and Materials
-
This compound reference standard (98.3% purity or higher)[1]
-
Oxybenzone reference standard
-
Methanol (HPLC grade)[1]
-
Deionized or distilled water (HPLC grade), filtered through a 0.45 µm membrane filter[1]
-
Phosphoric acid (85%)[1]
-
Sunscreen cream/lotion sample containing this compound and oxybenzone
2. Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
-
Mobile Phase: Methanol:Water (93:7, v/v) or Methanol:Water (95:5, v/v) with pH adjusted to 3.2 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 320 nm or 315 nm. The maximum absorption wavelength for this compound is around 360 nm, but an isosbestic point of 320 nm can be used for simultaneous detection with oxybenzone.
-
Column Temperature: Ambient
3. Preparation of Standard Solutions
-
Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 100 mL volumetric flask with methanol to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards ranging from approximately 2 µg/mL to 32 µg/mL.
4. Preparation of Sample Solutions
-
Accurately weigh about 1.0 g of the sunscreen formulation into a 100 mL volumetric flask.
-
Add approximately 50 mL of methanol and sonicate for 15-30 minutes to dissolve the active ingredients.
-
Dilute to the mark with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample preparation from the calibration curve using the peak area obtained from the sample chromatogram.
-
Calculate the percentage of this compound in the original formulation.
Method 2: Gradient RP-HPLC for Simultaneous Analysis of Multiple UV Filters
This method is suitable for the simultaneous quantification of this compound along with other common UV filters like oxybenzone, octinoxate, and octocrylene in complex sunscreen formulations.
Experimental Protocol
1. Reagents and Materials
-
Reference standards for this compound, Oxybenzone, Octinoxate, and Octocrylene
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 3.0) or 0.1% Acetic Acid in water
-
Sunscreen lotion/spray sample
2. Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system with a Diode Array Detector (DAD) is recommended for spectral confirmation.
-
Column: C18 column (e.g., Luna C18(2))
-
Mobile Phase: A gradient elution is typically used. For example, Methanol and phosphate buffer (pH 3.0) or Methanol and 0.1% acetic acid solution.
-
Flow Rate: 1.2 mL/min
-
Detection Wavelength: 330 nm or 313 nm.
-
Column Temperature: Ambient
3. Preparation of Standard Solutions
-
Mixed Stock Solution: Prepare a stock solution containing all the UV filter standards (e.g., this compound, oxybenzone, octinoxate, octocrylene) in a suitable solvent like methanol.
-
Working Standard Solutions: Serially dilute the mixed stock solution with the mobile phase to prepare calibration standards. A typical linearity range for this compound is 12 to 32 µg/mL.
4. Preparation of Sample Solutions
-
Weigh approximately 250 mg of the sunscreen sample into a 100 mL volumetric flask.
-
Add a diluent (e.g., 0.1% acetic acid in methanol) and sonicate to ensure complete extraction of the analytes.
-
Dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
Method 3: Stability-Indicating RP-HPLC Method
This method is designed to separate this compound from its potential degradation products, making it suitable for stability studies of cosmetic formulations.
Experimental Protocol
1. Reagents and Materials
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (85%)
-
Reagents for forced degradation studies (e.g., HCl, NaOH, H₂O₂)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: HPLC with a UV detector.
-
Column: C18 column (e.g., Inertsil ODS-3, 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of Methanol:Water (95:5, v/v), with the pH adjusted to 3.2 using phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 315 nm
-
Column Temperature: Ambient
3. Forced Degradation Study
-
To demonstrate specificity, this compound is subjected to stress conditions such as acid, base, oxidation, heat, and light.
-
The stressed samples are then analyzed by the HPLC method to ensure that the degradation product peaks are well-resolved from the parent this compound peak.
4. Sample and Standard Preparation
-
Follow the procedures outlined in Method 1 for the preparation of standard and sample solutions. The linearity range for this compound in this method was established between 0.04 to 0.12 mg/mL.
Summary of Quantitative Data
The performance of these HPLC methods for this compound quantification is summarized in the table below.
| Parameter | Method 1 (Simultaneous this compound & Oxybenzone) | Method 2 (Simultaneous Multiple UV Filters) | Method 3 (Stability-Indicating) |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 | Inertsil ODS-3 C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (93:7, v/v) | Gradient of Methanol & Phosphate Buffer (pH 3.0) | Methanol:Water (95:5, v/v), pH 3.2 |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection λ | 320 nm | 330 nm | 315 nm |
| Retention Time | ~9.2 min | ~12.4 min | ~9.2 min |
| Linearity Range | N/A | 12 - 32 µg/mL | 40 - 120 µg/mL |
| LOD | 0.13 µg/mL | 2.54 µg/mL | N/A |
| LOQ | 0.43 µg/mL | N/A | N/A |
| Accuracy (% Recovery) | 100.01% - 100.77% | Within range | 98.63% - 102.05% |
| Precision (%RSD) | ≤ 2% | < 2.0% | 1.13% - 1.57% |
N/A: Not explicitly available in the searched documents for this compound specifically.
Visualizations
Caption: General workflow for HPLC analysis of this compound in formulations.
The HPLC methods detailed in this application note provide robust and reliable approaches for the quantification of this compound in various cosmetic and pharmaceutical formulations. The choice of method will depend on the specific requirements of the analysis, such as the need for simultaneous quantification of other UV filters or the necessity of a stability-indicating assay. Proper method validation in accordance with ICH guidelines is essential to ensure accurate and precise results.
References
Application Notes and Protocols for In Vitro Photostability Testing of Avobenzone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avobenzone (Butyl Methoxydibenzoylmethane) is a widely utilized chemical UVA filter in sunscreen formulations, prized for its ability to absorb a wide range of UVA radiation (320-400 nm).[1][2] However, a significant challenge with this compound is its inherent photo-instability.[2][3] Upon exposure to UV radiation, it can undergo photodegradation, leading to a reduction in its protective efficacy and the formation of potentially harmful byproducts.[4] Therefore, rigorous in vitro photostability testing is a critical step in the development of effective and safe sunscreen products.
These application notes provide detailed protocols for assessing the in vitro photostability of this compound, along with data presentation guidelines and visualizations to aid in the interpretation of results. The methodologies described are based on established international guidelines and scientific literature.
Key Concepts in this compound Photostability
This compound's instability stems from its keto-enol tautomerism. The enol form is responsible for UVA absorption, but upon photoexcitation, it can convert to the keto form, which is less effective at absorbing UVA and is more susceptible to degradation. This process can be reversible, but irreversible degradation pathways also exist, leading to the formation of various photodegradation products.
Several factors influence the photostability of this compound, including the solvent system, the presence of other UV filters, and the inclusion of photostabilizers like octocrylene. In vitro testing allows for the controlled evaluation of these factors to optimize formulation stability.
Experimental Protocols
Protocol 1: In Vitro Sunscreen Photostability Assessment using UV-Vis Spectrophotometry
This protocol outlines a common method for evaluating the photostability of a sunscreen formulation containing this compound by measuring changes in its UV absorbance spectrum after irradiation.
1. Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Solar simulator with a controlled UV output (e.g., Xenon arc lamp)
-
Polymethyl methacrylate (PMMA) plates ( roughened surface)
-
Positive displacement pipette
-
Ethanol or other suitable solvent
-
Test sunscreen formulation containing this compound
-
Reference standard of this compound
-
Dark chamber or light-proof container
2. Sample Preparation:
-
Accurately weigh a sufficient amount of the test sunscreen formulation.
-
Apply a thin, uniform film of the sunscreen onto the roughened surface of a PMMA plate at a concentration of 0.75 to 2.0 mg/cm². The application should be as even as possible to ensure consistent results.
-
Allow the film to dry for at least 15 minutes in a dark place at room temperature to form a stable film.
-
Prepare a control sample by applying the same amount of sunscreen to another PMMA plate and keeping it in a dark chamber throughout the experiment.
3. Pre-Irradiation Measurement (UVAPF-0):
-
Place the prepared (unexposed) PMMA plate in the UV-Vis spectrophotometer.
-
Measure the initial absorbance of the sunscreen film across the UV spectrum (typically 290-400 nm). This initial measurement provides the baseline UVA Protection Factor (UVAPF-0).
4. Irradiation:
-
Expose the sample plate to a controlled dose of UV radiation from a solar simulator. A common irradiation dose is 25 MED (Minimal Erythemal Dose). The specific dose and irradiation time should be determined based on the expected level of protection and regulatory guidelines.
-
During irradiation, monitor and control the temperature to prevent thermal degradation.
5. Post-Irradiation Measurement:
-
After irradiation, allow the sample plate to cool to room temperature.
-
Measure the UV absorbance of the irradiated sunscreen film using the UV-Vis spectrophotometer across the same wavelength range as the pre-irradiation measurement.
6. Data Analysis:
-
Compare the pre- and post-irradiation absorbance spectra.
-
Calculate the percentage of this compound degradation by comparing the absorbance at its maximum absorption wavelength (around 358 nm) before and after irradiation.
-
The change in the overall shape of the absorbance curve and the calculated UVA Protection Factor (UVA-PF) after irradiation indicates the photostability of the formulation. A significant decrease in absorbance in the UVA range signifies photodegradation.
Protocol 2: Quantitative Analysis of this compound Degradation by High-Performance Liquid Chromatography (HPLC)
This protocol provides a more specific and quantitative method to determine the concentration of this compound before and after UV exposure.
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Solar simulator
-
PMMA plates
-
Methanol (HPLC grade) or other suitable solvent
-
Volumetric flasks and pipettes
-
Test sunscreen formulation
-
This compound reference standard
2. Sample Preparation and Irradiation:
-
Prepare and irradiate the sunscreen-coated PMMA plates as described in Protocol 1 (Steps 2.1 to 4.1).
3. Extraction of this compound:
-
After irradiation, immerse the PMMA plate in a known volume of a suitable solvent (e.g., 50 mL of methanol) in a beaker.
-
Use an ultrasonic water bath to facilitate the complete dissolution of the sunscreen film from the plate into the solvent.
-
Prepare a control sample by extracting the this compound from an un-irradiated plate using the same procedure.
4. HPLC Analysis:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Filter the sample extracts through a 0.45 µm syringe filter before injection into the HPLC system.
-
Inject a known volume of the filtered sample extract into the HPLC.
-
Run the HPLC analysis using an appropriate column and mobile phase to achieve good separation of this compound from other formulation components and potential degradation products. The UV detector should be set to the maximum absorption wavelength of this compound (approximately 358 nm).
5. Data Analysis:
-
Determine the concentration of this compound in the irradiated and non-irradiated sample extracts by comparing their peak areas to the calibration curve.
-
Calculate the percentage of this compound remaining after irradiation using the following formula:
% this compound Remaining = (Concentration in irradiated sample / Concentration in non-irradiated sample) x 100
-
The percentage of degradation is then calculated as:
% Degradation = 100 - % this compound Remaining
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Photostability of this compound in Different Formulations (Spectrophotometric Analysis)
| Formulation ID | This compound Conc. (%) | Stabilizer(s) | Pre-Irradiation Absorbance (at λmax) | Post-Irradiation Absorbance (at λmax) | % Degradation |
| F1 | 3 | None | 1.25 | 0.63 | 49.6 |
| F2 | 3 | Octocrylene (5%) | 1.28 | 1.10 | 14.1 |
| F3 | 3 | Ethyl Ascorbic Acid (2%) | 1.22 | 1.08 | 11.5 |
| F4 | 2 | Ethyl Ascorbic Acid (2%) | 0.98 | 0.86 | 12.2 |
Table 2: Quantitative Analysis of this compound Degradation by HPLC
| Formulation ID | Irradiation Time (min) | Initial this compound Conc. (µg/mL) | Final this compound Conc. (µg/mL) | % this compound Remaining |
| Control (No Stabilizer) | 120 | 100 | 20 | 20.0 |
| With SolaStay® S1 | 120 | 100 | 40 | 40.0 |
Visualizations
Experimental Workflow
Caption: Workflow for in vitro photostability testing of this compound.
This compound Photodegradation Pathway
Caption: Simplified photodegradation pathway of this compound.
Conclusion
The in vitro photostability testing of this compound is a multi-faceted process that is essential for the development of safe and effective sun care products. By employing the detailed protocols outlined in these application notes, researchers can accurately assess the stability of their formulations, identify effective stabilization strategies, and ensure regulatory compliance. The combination of spectrophotometric and chromatographic techniques provides a comprehensive understanding of this compound's behavior under UV stress, ultimately leading to the creation of more robust and reliable sunscreen products.
References
Spectroscopic Analysis of Avobenzone Degradation Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avobenzone, or butyl methoxydibenzoylmethane, is a widely utilized UVA filter in sunscreen formulations, prized for its efficacy in absorbing a significant portion of the UVA spectrum.[1][2] However, its susceptibility to photodegradation upon exposure to UV radiation presents a significant challenge, compromising the photoprotective capacity of sunscreen products and potentially leading to the formation of photoallergic and phototoxic byproducts.[3][4] A thorough understanding and robust analytical methodologies are therefore crucial for assessing the stability of this compound and characterizing its degradation products.
These application notes provide detailed protocols for the spectroscopic analysis of this compound degradation, leveraging common laboratory instrumentation. The accompanying data and visualizations are intended to guide researchers in establishing effective stability testing programs for sunscreen formulations and other this compound-containing products.
Photodegradation Pathway of this compound
Upon absorption of UVA radiation, this compound undergoes a complex series of photochemical reactions. The primary degradation pathway involves keto-enol tautomerization.[5] The stable enol form, which is responsible for the broad UVA absorbance, can photoisomerize to the less stable keto form. This excited keto tautomer is implicated in subsequent degradation pathways, which can include cleavage of the dicarbonyl moiety. This process can lead to the formation of various degradation products, thereby reducing the overall efficacy of the sunscreen.
References
- 1. researchgate.net [researchgate.net]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. Drug Delivery Strategies for this compound: A Case Study of Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
- 5. Determining the photostability of this compound in sunscreen formulation models using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03610F [pubs.rsc.org]
Application of Avobenzone in Phototoxicity Studies: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avobenzone (Butyl Methoxydibenzoylmethane) is a widely utilized organic UVA filter in sunscreen formulations, prized for its ability to absorb a broad spectrum of UVA radiation. However, its application is nuanced by its inherent photo-instability. Upon exposure to UV radiation, this compound can undergo photodegradation, a process that may lead to the generation of reactive oxygen species (ROS) and the formation of phototoxic degradation products.[1][2] This phototoxicity is a critical consideration in the safety assessment of sunscreen ingredients and formulations.
These application notes provide an overview of the use of this compound in phototoxicity studies, detailing the underlying mechanisms and standardized testing protocols. The information is intended to guide researchers and drug development professionals in assessing the phototoxic potential of this compound and this compound-containing formulations.
Application Notes
Mechanism of this compound Phototoxicity
The phototoxic potential of this compound is intrinsically linked to its chemical structure and its behavior upon absorbing UV radiation. The primary mechanism involves the generation of ROS, which can induce cellular damage.[3][4] When this compound absorbs UVA radiation, it transitions to an excited state. While it can dissipate this energy as heat and return to its ground state, it can also undergo photochemical reactions that lead to the formation of free radicals.[2]
These ROS, including superoxide anions and singlet oxygen, can interact with cellular components such as lipids, proteins, and DNA, leading to oxidative stress. This oxidative stress can trigger downstream signaling pathways associated with inflammation and apoptosis (programmed cell death), manifesting as a phototoxic reaction.
Key Considerations for Phototoxicity Testing of this compound
-
Photo-instability: Due to its tendency to degrade under UV light, studies involving this compound should consider its photostability in the chosen vehicle or formulation.
-
Formulation Effects: The phototoxicity of this compound can be influenced by other ingredients in a formulation. Photostabilizers, such as octocrylene, and antioxidants can be incorporated to mitigate its degradation and subsequent phototoxic effects.
-
Choice of Assay: The selection of an appropriate phototoxicity assay is crucial. The in vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test is a widely accepted and validated method for screening the phototoxic potential of chemicals. For topical applications, the Reconstructed Human Epidermis (RhE) Phototoxicity Test provides a more physiologically relevant model.
Quantitative Data Summary
The phototoxic potential of a substance is often quantified using the Photo Irritation Factor (PIF) or the Mean Photo Effect (MPE) in the 3T3 NRU phototoxicity test. A PIF value greater than 5 or an MPE value greater than 0.15 is typically indicative of phototoxic potential.
| Test Substance | Assay | Endpoint | Value | Classification |
| This compound and Octyl Methoxycinnamate (5:7 w/w) | 3T3 NRU Phototoxicity Test | MPE | >0.150 | Phototoxic |
| This compound Derivative | 3T3 NRU Phototoxicity Test | MPE | <0.100 | Non-phototoxic |
| This compound Derivative with this compound and Octyl Methoxycinnamate | 3T3 NRU Phototoxicity Test | MPE | <0.100 | Non-phototoxic |
| This compound | Human Skin Fibroblast (CCD-1118Sk) Cytotoxicity Assay | IC50 (without irradiation) | 100.2 µM | Cytotoxic |
| Octocrylene | Human Skin Fibroblast (CCD-1118Sk) Cytotoxicity Assay | IC50 (without irradiation) | 1390.95 µM | Low cytotoxicity |
Experimental Protocols
In Vitro 3T3 NRU Phototoxicity Test (OECD Test Guideline 432)
This protocol outlines the standardized procedure for assessing the phototoxic potential of a test substance by comparing its cytotoxicity in the presence and absence of a non-cytotoxic dose of UVA light.
1. Cell Culture and Seeding:
-
Maintain Balb/c 3T3 fibroblasts in appropriate culture medium (e.g., DMEM with 10% fetal calf serum, L-glutamine, and antibiotics).
-
Seed 1 x 10^4 cells per well in two 96-well microplates and incubate for 24 hours to allow for the formation of a semi-confluent monolayer.
2. Preparation of Test Substance and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of eight different concentrations of this compound in a suitable vehicle (e.g., Earle's Balanced Salt Solution - EBSS).
-
Wash the cells with a buffered saline solution and add 100 µL of the test substance dilutions to the respective wells of both plates.
-
Incubate the plates for 60 minutes at 37°C.
3. Irradiation:
-
Expose one of the 96-well plates to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²).
-
Keep the second plate in the dark at room temperature for the same duration as the irradiation period.
4. Post-Irradiation Incubation and Neutral Red Uptake:
-
After irradiation, decant the test solutions from both plates, wash the cells, and add fresh culture medium.
-
Incubate both plates for another 24 hours.
-
Following incubation, add a neutral red solution to each well and incubate for 3 hours to allow for the uptake of the vital dye by viable cells.
-
Wash the cells and add a neutral red destain solution (e.g., ethanol/acetic acid/water).
-
Measure the optical density of the extracted neutral red at 540 nm using a microplate reader.
5. Data Analysis:
-
Calculate the cell viability for each concentration by comparing the optical density to the solvent control.
-
Determine the IC50 values (the concentration that reduces cell viability by 50%) for both the irradiated (+UVA) and non-irradiated (-UVA) conditions.
-
Calculate the Photo Irritation Factor (PIF) by dividing the IC50 (-UVA) by the IC50 (+UVA).
-
Alternatively, calculate the Mean Photo Effect (MPE) by comparing the concentration-response curves of the irradiated and non-irradiated samples.
Reconstructed Human Epidermis (RhE) Phototoxicity Test (OECD Test Guideline 498)
This protocol describes a method to assess the phototoxic potential of topically applied substances using a three-dimensional human skin model.
1. RhE Tissue Culture and Pre-incubation:
-
Upon receipt, place the RhE tissue inserts into a 6-well plate containing pre-warmed assay medium and incubate overnight at 37°C and 5% CO2.
2. Application of Test Substance:
-
Prepare different concentrations of this compound in a suitable vehicle.
-
Topically apply the test substance to the surface of the RhE tissues. Typically, two tissues are used for each concentration and for the vehicle control. Two identical sets of tissues are prepared.
3. Incubation:
-
Incubate the treated tissues for an appropriate duration (e.g., overnight).
4. Irradiation:
-
Expose one set of the treated tissues to a non-cytotoxic dose of UVA light (e.g., 6 J/cm²).
-
Keep the second set of treated tissues in the dark for the same period.
5. Viability Assessment (MTT Assay):
-
After the irradiation and dark period, transfer the tissues to a 24-well plate containing MTT solution (1 mg/mL) and incubate for 3 hours.
-
After incubation, transfer the tissues to a new 24-well plate and add an extractant solution (e.g., isopropanol) to each well.
-
Incubate for at least 2 hours with gentle shaking to extract the formazan.
-
Measure the optical density of the formazan solution at 570 nm.
6. Data Analysis:
-
Calculate the percentage of viability for each tissue relative to the vehicle control.
-
Compare the viability of the irradiated tissues to the non-irradiated tissues for each concentration of the test substance. A significant reduction in viability in the irradiated tissues indicates phototoxic potential.
Visualizations
Caption: Workflow for the 3T3 NRU Phototoxicity Test.
Caption: Workflow for the RhE Phototoxicity Test.
Caption: ROS-Induced Phototoxicity Signaling Pathway.
References
- 1. Reactive Oxygen Species and Antioxidant System in Selected Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of reactive oxygen species in ultraviolet-induced photodamage of the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Possible Mechanisms of Oxidative Stress-Induced Skin Cellular Senescence, Inflammation, and Cancer and the Therapeutic Potential of Plant Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Avobenzone as a UVA Filter in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to Avobenzone
This compound (Butyl Methoxydibenzoylmethane) is a widely used, oil-soluble chemical agent renowned for its ability to absorb a broad spectrum of UVA radiation, with a peak absorption at approximately 357-360 nm.[1][2][3] This characteristic makes it an invaluable tool in dermatological and photobiological research, particularly in in vitro cell culture experiments designed to investigate the cellular and molecular impacts of UVA radiation. By effectively filtering UVA rays, this compound allows researchers to simulate solar radiation exposure and study its effects on skin cells, including photoaging, mutagenesis, and carcinogenesis.[4][5]
This compound functions by absorbing UVA photons and converting them into less harmful thermal energy. However, a significant drawback of this compound is its inherent photoinstability; upon exposure to UV radiation, it can degrade, leading to a reduction in its protective efficacy and the potential generation of free radicals. Therefore, its application in cell culture experiments requires careful consideration of its formulation, concentration, and the potential for photodegradation. To counteract this instability, this compound is often used in combination with photostabilizing agents like octocrylene.
Key Properties of this compound
| Property | Value/Description | Reference |
| INCI Name | Butyl Methoxydibenzoylmethane | |
| Chemical Formula | C₂₀H₂₂O₃ | |
| Molecular Weight | 310.39 g/mol | |
| Appearance | Yellowish crystalline powder | |
| Solubility | Oil-soluble; soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF). Insoluble in water. | |
| UVA Absorption Spectrum | Broad UVA I and UVA II protection (310-400 nm) | |
| Maximum Absorption (λmax) | ~357-363 nm |
Applications in Cell Culture Experiments
-
Investigating UVA-Induced Cellular Damage: this compound can be used to shield cells from UVA radiation, allowing for the study of specific UVA-induced damage pathways, such as oxidative stress, DNA damage, and apoptosis.
-
Evaluating Photoprotective Agents: It serves as a positive control or benchmark when testing the efficacy of novel photoprotective compounds in cell-based assays.
-
Modeling Photoaging: By filtering UVA, researchers can create experimental models to study the mechanisms of photoaging and evaluate the anti-aging properties of various compounds.
-
Drug Development: In the development of photosensitizing drugs, this compound can be used to control the UVA exposure of cells, enabling precise evaluation of a drug's phototoxic potential.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder (≥98% purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Determine Desired Stock Concentration: A common stock concentration for in vitro studies ranges from 10 mM to 100 mM. The final working concentrations will typically be in the µM range.
-
Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh 3.104 mg of this compound for every 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder.
-
Vortex: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization (Optional): If the DMSO is not from a pre-sterilized source, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light. The stock solution in DMSO is typically stable for at least one month when stored at -20°C.
Protocol for Assessing this compound Cytotoxicity
Objective: To determine the cytotoxic potential of this compound on a specific cell line and establish a non-toxic working concentration for subsequent experiments.
Materials:
-
Cell line of interest (e.g., human dermal fibroblasts, keratinocytes)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (from Protocol 4.1)
-
Vehicle control (DMSO)
-
Cell viability assay kit (e.g., MTT, XTT, or PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 10 µM to 500 µM). Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Treatment: Remove the old medium from the cells and replace it with the prepared working solutions of this compound and the vehicle control. Include untreated cells as a negative control.
-
Incubation: Incubate the cells for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Following the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined from the dose-response curve. A study on human skin fibroblast cells (CCD-1118Sk) found the IC50 of this compound to be 100.2 µM.
Protocol for Evaluating UVA Protection in Cell Culture
Objective: To assess the efficacy of this compound in protecting cells from UVA-induced damage.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Quartz-bottom or UV-transparent culture plates
-
This compound working solution (at a non-toxic concentration determined from Protocol 4.2)
-
UVA radiation source with a calibrated dosimeter
-
Assay kits for measuring cellular damage (e.g., ROS detection, DNA damage assay, apoptosis kit)
Procedure:
-
Cell Seeding: Seed cells in UV-transparent plates and allow them to attach.
-
Pre-treatment: Treat the cells with the this compound working solution for a specified period before UVA exposure (e.g., 1-2 hours). Include a vehicle control group and an untreated control group.
-
UVA Irradiation: Remove the medium containing this compound (or vehicle) and wash the cells with PBS. Add fresh PBS or serum-free medium to the cells. Expose the plates to a specific dose of UVA radiation. A control group should be sham-irradiated.
-
Post-Irradiation Incubation: After irradiation, replace the PBS or serum-free medium with complete cell culture medium (with or without this compound, depending on the experimental design) and incubate for a desired period to allow for the development of cellular responses.
-
Assessment of Cellular Damage: Analyze the cells for endpoints such as:
-
Reactive Oxygen Species (ROS) Production: Use fluorescent probes like DCFH-DA.
-
DNA Damage: Perform a Comet assay or immunofluorescence for 8-oxo-dG.
-
Apoptosis: Use Annexin V/Propidium Iodide staining and flow cytometry.
-
Gene or Protein Expression: Analyze the expression of stress-response genes or proteins via qPCR or Western blotting.
-
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from relevant studies.
Table 1: Cytotoxicity of this compound on Human Skin Fibroblasts (CCD-1118Sk)
| Concentration (µM) | Cell Viability (%) | Reference |
| IC12.5 | 87.5 | |
| IC25 | 75 | |
| IC50 | 50 | |
| 100.2 | 50 |
Data derived from an XTT assay.
Table 2: Genotoxicity of this compound on Human Skin Fibroblasts (CCD-1118Sk)
| Concentration (µM) | DNA Damage (Comet Assay) | Intracellular ROS Levels | Reference |
| 25.05 (IC12.5) | Not significantly different from control | - | |
| 50.10 (IC25) | Significant increase | Elevated | |
| 100.20 (IC50) | Significant increase | Elevated |
Co-treatment with octocrylene increased DNA damage and intracellular ROS levels compared to this compound alone.
Visualization of Pathways and Workflows
UVA-Induced Signaling Pathways
UVA radiation primarily exerts its effects through the generation of reactive oxygen species (ROS), which can activate multiple signaling cascades leading to cellular damage, apoptosis, or survival.
Caption: UVA-induced cellular signaling pathways and the inhibitory role of this compound.
Experimental Workflow for Evaluating Photoprotection
The following diagram illustrates a typical workflow for assessing the photoprotective effects of this compound in a cell culture experiment.
Caption: Workflow for assessing this compound's photoprotective effects in cell culture.
Conclusion
This compound is a valuable tool for in vitro research into the effects of UVA radiation. Its effective UVA filtering capabilities allow for controlled experimental conditions. However, researchers must be mindful of its photoinstability and potential for cytotoxicity at higher concentrations. The protocols and data presented here provide a framework for the effective and responsible use of this compound in cell culture experiments, ensuring reliable and reproducible results in the fields of dermatology, photobiology, and drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. nbinno.com [nbinno.com]
- 3. Drug Delivery Strategies for this compound: A Case Study of Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Activation of Signaling Pathways by UVA and UVB Radiation in Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular and sub-cellular responses to UVA in relation to carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhanced Stability of Avobenzone using Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Challenge of Avobenzone Photodegradation
This compound (butyl methoxydiboylmethane) is a highly effective UVA absorber and a key ingredient in broad-spectrum sunscreens.[1][2] However, its widespread use is hampered by its inherent photo-instability.[1][2][3] Upon exposure to UV radiation, this compound can undergo keto-enol tautomerism, leading to photodegradation and a subsequent reduction in its protective efficacy. This degradation not only compromises the sunscreen's performance but can also lead to the formation of phototoxic byproducts.
Encapsulation of this compound within nanoparticle systems has emerged as a promising strategy to enhance its photostability. Nanocarriers, such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), polymeric nanoparticles, and nanoemulsions, can physically shield this compound from direct UV exposure, thereby minimizing its degradation. Furthermore, these formulations can offer additional benefits, including improved skin retention, reduced systemic absorption, and the potential for controlled release. This document provides detailed application notes and experimental protocols for the formulation and characterization of this compound-loaded nanoparticles.
Mechanism of this compound Photodegradation and Nanoparticle Protection
The following diagram illustrates the photodegradation pathway of this compound and the protective mechanism afforded by nanoparticle encapsulation.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound-loaded nanoparticles.
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles
| Nanoparticle Type | Lipid/Polymer | Surfactant/Emulsifier | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Solid Lipid Nanoparticles (SLN) | Glycerol monostearate | Pluronic F127, Soya lecithin | Decreases with lower this compound conc. | -3.2 | 70.76 | |
| Solid Lipid Microparticles (SLM) | Carnauba wax | Polysorbate 80 | 11,110 - 37,150 | - | 96.41 | |
| Nanoemulsion | Soybean Oil, Liquid Paraffin | Not specified | 68.47 | - | - | |
| Lanolin-based Nanoparticles | Lanolin | Lecithin, APG 810 | ~200 | - | - |
Table 2: Performance Evaluation of this compound-Loaded Nanoparticles
| Nanoparticle Type | Key Findings | Sun Protection Factor (SPF) | Photodegradation Reduction | Reference |
| Solid Lipid Nanoparticles (SLN) | Good entrapment efficiency and ideal SPF range. | 18.1 | Good photostability observed | |
| Solid Lipid Microparticles (SLM) | High encapsulation efficiency. | - | Degradation reduced from 31.5% (free) to 16.2% (encapsulated) | |
| Nanoemulsion | Synergistic efficacy with soybean oil. | 21.57 ± 1.21 | More stable than conventional emulsion | |
| Silica Sol-Gel Capsules | Longer skin retention and higher SPF than free form. | Improved | More photostable than free form |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Microemulsion Method
This protocol is adapted from the methodology described for preparing this compound-loaded SLNs.
Materials:
-
Glycerol monostearate (Lipid)
-
Soya lecithin (Surfactant)
-
Pluronic F127 (Co-surfactant)
-
This compound
-
Deionized water
Equipment:
-
Magnetic stirrer with heating plate
-
High-pressure homogenizer (optional, for further size reduction)
-
Beakers
-
Water bath
Procedure:
-
Preparation of the Oil Phase:
-
Melt the glycerol monostearate in a beaker using a water bath at a temperature above its melting point (approximately 70-80°C).
-
Add the required amount of this compound and soya lecithin to the molten lipid and stir until a clear, homogenous oil phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve Pluronic F127 in deionized water and heat to the same temperature as the oil phase.
-
-
Formation of the Nanoemulsion:
-
Add the hot aqueous phase to the hot oil phase dropwise under continuous stirring with a magnetic stirrer.
-
Continue stirring for a specified period (e.g., 30 minutes) to form a hot oil-in-water (o/w) nanoemulsion.
-
-
Formation of Solid Lipid Nanoparticles:
-
Cool down the hot nanoemulsion to room temperature or below by placing it in an ice bath under continuous stirring.
-
The lipid will precipitate, leading to the formation of solid lipid nanoparticles.
-
-
Optional Homogenization:
-
For a smaller and more uniform particle size, the SLN dispersion can be further processed using a high-pressure homogenizer.
-
Protocol 2: Preparation of this compound-Loaded Solid Lipid Microparticles (SLMs) by Hot Emulsification
This protocol is based on the hot emulsification technique used for encapsulating this compound in carnauba wax.
Materials:
-
Carnauba wax (Lipid)
-
Stearyl alcohol (Lipid modifier)
-
This compound
-
Polysorbate 80 (Emulsifier)
-
Deionized water
Equipment:
-
Homogenizer (e.g., Ultra-Turrax)
-
Heating mantle or water bath
-
Beakers
-
Filtration apparatus
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the carnauba wax and stearyl alcohol in a beaker at approximately 85°C.
-
Add the this compound to the molten lipid mixture and stir until fully dissolved.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve the polysorbate 80 in deionized water and heat to 90°C.
-
-
Emulsification:
-
Pour the hot lipid phase into the hot aqueous phase under continuous high-speed homogenization (e.g., 3500 rpm) for 5 minutes to form an o/w emulsion.
-
-
Formation of Microparticles:
-
Slowly add cold deionized water (4°C) to the hot emulsion without agitation to induce the precipitation of the lipid microparticles.
-
-
Isolation and Drying:
-
Isolate the formed lipospheres by filtration.
-
Wash the collected particles with deionized water.
-
Dry the particles using a lyophilizer to obtain a fine powder.
-
Protocol 3: In Vitro Photostability Assessment of this compound Formulations
This protocol outlines a general method for evaluating the photostability of this compound in different formulations.
Materials:
-
This compound-containing formulation (e.g., SLN dispersion, cream)
-
Control formulation (with free this compound)
-
Quartz plates or suitable substrate
-
Acetonitrile or other suitable solvent
-
Solar simulator or UV lamp with a controlled output
Equipment:
-
UV-Vis Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system (for more accurate quantification)
-
Sonicator
-
Volumetric flasks
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the formulation (e.g., 10 mg of cream) and dissolve it in a known volume of a suitable solvent like acetonitrile (e.g., 10 mL).
-
Alternatively, spread a thin, uniform film of the formulation onto a quartz plate (e.g., 2 mg/cm²).
-
-
UV Irradiation:
-
Expose the prepared samples to a controlled dose of UV radiation using a solar simulator. The irradiation dose can be set to a specific MED (Minimal Erythemal Dose) or a defined time period (e.g., 45-60 minutes).
-
Keep a set of non-irradiated samples as a control.
-
-
Extraction of this compound (for cream/emulsion samples):
-
After irradiation, sonicate the solution for a few minutes to ensure complete dissolution of this compound.
-
Filter the solution to remove any undissolved excipients.
-
-
Quantification of this compound:
-
Using UV-Vis Spectrophotometry: Measure the absorbance of the irradiated and non-irradiated samples at the maximum absorption wavelength of this compound (~359 nm). The percentage of remaining this compound can be calculated by comparing the absorbance values.
-
Using HPLC: For more precise results, analyze the concentration of this compound in the irradiated and non-irradiated samples using a validated HPLC method.
-
-
Calculation of Photodegradation:
-
Calculate the percentage of this compound degradation using the following formula: % Degradation = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for developing and evaluating nanoparticle-based sunscreen formulations for enhanced this compound stability.
References
- 1. Drug Delivery Strategies for this compound: A Case Study of Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determining the photostability of this compound in sunscreen formulation models using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Enhancing Avobenzone Photostability Through Encapsulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avobenzone is a widely utilized UVA filter in sunscreen formulations, prized for its ability to absorb a wide range of UVA radiation (310-400 nm).[1][2] However, its application is significantly hampered by its inherent photounstability. Upon exposure to UV radiation, this compound can undergo photo-isomerization from its effective enol form to a less protective keto form, followed by irreversible cleavage that generates free radicals.[1][3][4] This degradation not only diminishes the sunscreen's efficacy but can also lead to the formation of potentially harmful byproducts. To overcome these limitations, various strategies have been developed, with encapsulation emerging as a highly effective approach to physically shield this compound from photodegradation.
This document provides detailed application notes and protocols for several key encapsulation techniques designed to enhance the photostability of this compound. These methods include the use of liposomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), polymeric nanoparticles, and cyclodextrin inclusion complexes.
Encapsulation Strategies for this compound Photostabilization
Encapsulation technologies provide a physical barrier that protects this compound from direct UV exposure and minimizes detrimental interactions with other ingredients in a formulation. This approach has been demonstrated to significantly improve this compound's stability, with some studies showing an enhancement of up to 80%. A variety of nanocarriers have been explored for this purpose, each offering distinct advantages.
Liposomes
Liposomes are vesicular structures composed of one or more lipid bilayers, which can encapsulate both hydrophilic and lipophilic substances. Their biocompatibility and ability to form a protective shell around this compound make them an attractive option for improving photostability.
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
SLNs are colloidal carriers made from solid lipids, while NLCs are a second generation of lipid nanoparticles that incorporate both solid and liquid lipids, creating a less ordered lipid matrix. This imperfect structure in NLCs allows for higher drug loading and reduced drug expulsion during storage. Both SLNs and NLCs are effective at scattering UV radiation and can significantly reduce the photodegradation of encapsulated this compound.
Polymeric Nanoparticles
Polymeric nanoparticles offer a robust and versatile platform for encapsulating active ingredients. The polymer matrix can be tailored to control the release of this compound and provide enhanced protection against UV radiation.
Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with lipophilic molecules like this compound, effectively shielding them from the external environment and improving their solubility and stability.
Quantitative Data on Photostability Enhancement
The following table summarizes the quantitative improvements in this compound photostability achieved through various encapsulation techniques as reported in the scientific literature.
| Encapsulation Technique | Carrier Material(s) | Irradiation Source/Time | Photodegradation of Free this compound (%) | Photodegradation of Encapsulated this compound (%) | Reference(s) |
| Liposomes | Isolecithin | UVB (unspecified duration) | 32.96 | 22.07 | |
| Solid Lipid Microparticles (SLMs) | Not specified | Solar Simulator | 38.6 | 15.4 | |
| (2-hydroxy)propyl-β-cyclodextrin (HP-β-CD) Inclusion Complex | 2-HP-β-CD | 3.3 hours | 49.0 | 8.0 | |
| Microencapsulation | Not specified | 7 hours direct sunlight | 88 | 57 | |
| Microencapsulation | Not specified | 100J irradiation (equivalent to 5 hours sun exposure at noon) | 95 (loss of functionality) | 60 (loss of functionality) |
Experimental Protocols
This section provides detailed methodologies for the preparation and photostability assessment of this compound encapsulated in various systems.
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Microemulsion Method
This protocol describes the preparation of SLNs containing this compound using a microemulsion technique.
Materials:
-
This compound
-
Glycerol monostearate (GMS)
-
Soya lecithin
-
Pluronic F127
-
Cetyl alcohol
-
Cocoa butter
-
Triethanolamine
-
Distilled water
Equipment:
-
Homogenizer
-
Magnetic stirrer with heating plate
-
Beakers
-
Volumetric flasks
Procedure:
-
Preparation of the Oil Phase:
-
Melt glycerol monostearate, cetyl alcohol, and cocoa butter together in a beaker at a temperature above the melting point of the lipids.
-
Dissolve this compound and soya lecithin in the molten lipid mixture with continuous stirring to form a clear oil phase.
-
-
Preparation of the Aqueous Phase:
-
Dissolve Pluronic F127 and triethanolamine in distilled water in a separate beaker and heat to the same temperature as the oil phase.
-
-
Formation of the Nanoemulsion:
-
Add the hot aqueous phase to the hot oil phase dropwise under continuous high-speed homogenization.
-
Continue homogenization for a specified period (e.g., 10-15 minutes) to form a nanoemulsion.
-
-
Formation of Solid Lipid Nanoparticles:
-
Disperse the hot nanoemulsion into cold distilled water (2-4 °C) under gentle stirring. The volume of cold water should be significantly larger than the nanoemulsion volume (e.g., 1:10 ratio).
-
The rapid cooling of the nanoemulsion causes the lipid to precipitate, forming solid lipid nanoparticles.
-
Continue stirring for a period to ensure complete solidification.
-
-
Purification (Optional):
-
The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated this compound.
-
Workflow Diagram:
Caption: Workflow for preparing this compound-loaded SLNs.
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol outlines a common method for preparing multilamellar vesicles (MLVs) containing this compound.
Materials:
-
This compound
-
Phospholipids (e.g., soy lecithin, phosphatidylcholine)
-
Cholesterol (optional, for membrane stabilization)
-
Organic solvent (e.g., chloroform, ethanol)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
Equipment:
-
Rotary evaporator
-
Round-bottom flask
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, phospholipids, and cholesterol (if used) in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
-
Hydration:
-
Add the aqueous buffer to the flask containing the lipid film.
-
Hydrate the lipid film by gentle rotation of the flask at a temperature above the lipid phase transition temperature for a sufficient time (e.g., 1 hour). This process leads to the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional):
-
To obtain smaller and more uniform liposomes (e.g., small unilamellar vesicles or SUVs), the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes of a defined pore size.
-
Workflow Diagram:
References
Application Notes and Protocols for In Vitro SPF Assessment of Avobenzone Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avobenzone (Butyl Methoxydibenzoylmethane) is a widely utilized organic molecule in sunscreen formulations, prized for its efficacy in absorbing UVA radiation, with a peak absorbance at approximately 357 nm.[1][2][3] However, this compound's susceptibility to photodegradation upon exposure to UV light presents a significant challenge in formulation development, potentially reducing the Sun Protection Factor (SPF) and broad-spectrum protection over time.[2][4] In vitro SPF testing is a critical tool for formulators, offering a rapid, ethical, and cost-effective alternative to in vivo studies for screening and optimizing the photostability and efficacy of sunscreen products containing this compound.
This document provides detailed application notes and experimental protocols for the in vitro assessment of the SPF of this compound formulations, adhering to established international standards such as ISO 24443 and COLIPA guidelines.
Principle of In Vitro SPF Testing
The in vitro SPF test method is based on the measurement of UV radiation transmittance through a thin, uniform film of a sunscreen product applied to a synthetic substrate. The substrate, typically a roughened polymethylmethacrylate (PMMA) plate, mimics the surface topography of human skin. A spectrophotometer equipped with an integrating sphere is used to measure the absorbance of the sunscreen film across the UV spectrum (290-400 nm) before and after exposure to a controlled dose of UV radiation from a solar simulator. The in vitro SPF is then calculated from the transmittance data using a standardized equation.
Key Experimental Parameters and Data
A successful in vitro SPF assessment relies on the careful control of several experimental parameters. The following tables summarize key quantitative data for this compound and the testing procedure.
Table 1: this compound Spectral Properties
| Property | Value | Reference(s) |
| Peak UV Absorption (λmax) | ~357-360 nm | |
| Molar Extinction Coefficient (ε) of Enol Form in Cyclohexane | 32,400 M⁻¹cm⁻¹ at 355 nm | |
| Molar Extinction Coefficient (ε) of Keto Form in Cyclohexane | 28,400 M⁻¹cm⁻¹ at 265 nm |
Table 2: In Vitro SPF Testing Parameters (based on ISO 24443/COLIPA Guidelines)
| Parameter | Specification | Reference(s) |
| Substrate | Roughened PMMA plates | |
| Product Application Rate | 1.2 - 1.3 mg/cm² | |
| Wavelength Range for Measurement | 290 - 400 nm (1 nm increments) | |
| Solar Simulator Irradiance (UV) | 40 - 200 W/m² | |
| Pre-irradiation Dose | Calculated based on the initial UVA protection factor (UVAPF₀) |
Table 3: Normalized Product Function (Erythemal Effect x Solar Intensity) for SPF Calculation (Mansur Equation)
| Wavelength (λ) in nm | Normalized Product Function (EE x I) | Reference(s) |
| 290 | 0.0150 | |
| 295 | 0.0817 | |
| 300 | 0.2874 | |
| 305 | 0.3278 | |
| 310 | 0.1864 | |
| 315 | 0.0837 | |
| 320 | 0.0180 |
Experimental Protocols
Materials and Reagents
-
This compound-containing sunscreen formulation
-
Roughened PMMA plates
-
Glycerin (for blank measurement)
-
Ethanol (for cleaning)
-
Positive control sunscreen with a known SPF
Equipment
-
UV-Vis Spectrophotometer with an integrating sphere
-
Solar simulator with a controlled irradiance output
-
Analytical balance
-
Positive displacement pipette
-
Finger cots or suitable gloves
Protocol for In Vitro SPF Determination
-
Plate Preparation: Clean PMMA plates with ethanol and allow them to dry completely.
-
Blank Measurement: Apply a thin layer of glycerin to a PMMA plate and measure its transmittance as a blank.
-
Sample Application:
-
Weigh a PMMA plate.
-
Apply the sunscreen formulation to the plate at a concentration of 1.3 mg/cm². Distribute the product evenly across the surface using a gloved finger, employing a standardized spreading technique.
-
Allow the film to dry for at least 15 minutes in the dark.
-
Reweigh the plate to confirm the applied amount.
-
-
Initial Absorbance Measurement (Pre-irradiation):
-
Place the sample plate in the spectrophotometer.
-
Measure the spectral absorbance (A₀(λ)) from 290 to 400 nm at 1 nm intervals.
-
-
Pre-irradiation:
-
Expose the sample plate to a controlled dose of UV radiation from a solar simulator. The irradiation dose is calculated based on the initial UVA protection factor (UVAPF₀), which is determined from the pre-irradiation absorbance spectrum.
-
-
Final Absorbance Measurement (Post-irradiation):
-
After irradiation, repeat the spectral absorbance measurement (A(λ)) from 290 to 400 nm.
-
-
SPF Calculation:
-
Calculate the in vitro SPF using the Mansur equation, which integrates the product of the erythemal effect spectrum (EE), the solar intensity spectrum (I), and the absorbance of the sunscreen (Abs) over the UVB range (290-320 nm).
-
The formula is: SPF_in_vitro = CF * Σ₂₉₀³²⁰ [EE(λ) * I(λ) * Abs(λ)]
-
Where CF is a correction factor (typically 10).
-
Visualizations
Caption: In Vitro SPF Assessment Workflow.
Caption: this compound Photodegradation Pathway.
Conclusion
The in vitro assessment of SPF for this compound-containing formulations is a robust and reproducible method when performed under standardized conditions. Careful attention to substrate preparation, product application, and instrument calibration is paramount for obtaining accurate and reliable data. The protocols and data presented herein provide a comprehensive guide for researchers and formulators to effectively screen and optimize the photoprotective performance and stability of their sunscreen products. The inherent photoinstability of this compound necessitates such testing to ensure that the final product delivers the claimed SPF and broad-spectrum protection throughout its intended use. Further investigation into photostabilizing strategies for this compound, such as the inclusion of other UV filters or antioxidants, can also be effectively evaluated using these in vitro methodologies.
References
Application Notes & Protocols: Methodology for Studying Avobenzone Penetration Through Synthetic Skin Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the skin penetration of the UVA filter avobenzone using synthetic skin models. The methodologies outlined are crucial for evaluating the safety and efficacy of sunscreen formulations, ensuring that the active ingredient remains on the skin's surface to provide protection while minimizing systemic absorption.
Application Notes
Introduction to In Vitro Skin Permeation Studies
The assessment of percutaneous absorption of cosmetic ingredients like this compound is a critical aspect of product development and safety assessment. In vitro permeation testing (IVPT) using synthetic skin models offers a reliable, reproducible, and ethical alternative to animal and human testing.[1][2] These studies help determine the rate and extent to which an active substance penetrates the skin layers and potentially reaches systemic circulation. The primary apparatus used for these studies is the Franz diffusion cell.[3]
This compound is a widely used chemical UVA filter, but it is known for its potential to degrade upon exposure to UV light, a process known as photodegradation.[4][5] Furthermore, its penetration into the deeper layers of the skin is a safety concern. Therefore, formulation strategies are often employed to enhance its photostability and reduce its skin penetration. Encapsulation, for example, has been shown to decrease the transdermal diffusion of this compound significantly.
Synthetic Skin Models
A variety of synthetic and engineered skin models are available for in vitro testing, each with specific characteristics that mimic human skin.
-
Polymeric Membranes (e.g., Strat-M®): These are multilayered polymeric membranes designed to mimic the structural and chemical properties of human skin. The Strat-M® membrane, for instance, has demonstrated a close correlation to human skin when comparing the diffusion of sunscreen actives like this compound. They offer high reproducibility and are easy to handle.
-
Collagen-Based Substrates (e.g., VITRO-SKIN®): These substrates are composed of collagen and lipids, mimicking the surface properties of human skin, including topography, pH, and surface tension. They are suitable for a wide range of topical product testing.
-
3D Reconstituted Human Skin Models: These are advanced models consisting of human-derived cells (keratinocytes, and sometimes fibroblasts) cultured to form a multilayered, differentiated tissue structure resembling the human epidermis and dermis. These models are highly relevant for safety and efficacy testing as they simulate the metabolic activities of human skin.
Analytical Quantification of this compound
The most common and reliable method for the quantification of this compound in samples from permeation studies is High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Principle: HPLC separates the components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase. This compound is then detected and quantified by its characteristic UV absorbance, typically at a wavelength between 310 nm and 360 nm.
-
Validation: The HPLC method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and sensitivity (Limit of Detection and Quantification).
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes the use of a synthetic membrane (e.g., Strat-M®) in a vertical Franz diffusion cell to assess this compound penetration.
Materials and Equipment:
-
Vertical Franz diffusion cells (e.g., PermeGear)
-
Synthetic skin membrane (e.g., 25 mm Strat-M® discs)
-
Circulating water bath set to 37°C ± 0.5°C
-
Magnetic stir bars and stirrer plate
-
This compound-containing test formulation
-
Receptor solution: Phosphate buffered saline (PBS) pH 7.4, often with a solubilizing agent like isopropanol (e.g., 70:30 v/v PBS:isopropanol) to ensure sink conditions.
-
HPLC vials, syringes, and pipette
Procedure:
-
Membrane Preparation: Carefully cut the synthetic membrane to the appropriate size for the Franz cell, if necessary. Pre-soak the membrane in the receptor solution for at least 30 minutes before mounting.
-
Franz Cell Assembly:
-
Fill the receptor compartment of the Franz cell with pre-warmed (37°C) receptor solution, ensuring no air bubbles are trapped beneath the membrane.
-
Place a small magnetic stir bar in the receptor compartment.
-
Mount the prepared synthetic membrane between the donor and receptor compartments, ensuring the correct orientation (e.g., shiny side up for Strat-M®).
-
Clamp the two compartments together securely.
-
Place the assembled cells in the diffusion cell apparatus connected to the circulating water bath to maintain a constant temperature of 37°C.
-
-
Dosing:
-
Allow the system to equilibrate for approximately 30 minutes.
-
Apply a finite dose of the test formulation (e.g., 10-20 mg/cm²) evenly onto the surface of the membrane in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution through the sampling arm.
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume.
-
Transfer the collected samples into HPLC vials for analysis.
-
-
Membrane Extraction (at the end of the experiment):
-
Disassemble the Franz cell.
-
Carefully remove the membrane and wipe any excess formulation from the surface.
-
Extract the this compound retained in the membrane by soaking it in a known volume of a suitable solvent (e.g., methanol) and sonicating. This extract can then be analyzed by HPLC.
-
Protocol 2: Quantification of this compound by HPLC-UV
This protocol provides a general method for the analysis of this compound. It should be optimized and validated for the specific laboratory setup.
Materials and Equipment:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
HPLC-grade solvents (e.g., Methanol, Acetonitrile, Water)
-
Volumetric flasks and pipettes
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 90:10 v/v). An acid, like 0.1% acetic acid, may be added to the mobile phase.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 40°C)
-
Detection Wavelength: 330 nm or 360 nm
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 100 µg/mL).
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 1-20 µg/mL).
-
-
Sample Preparation:
-
Samples collected from the receptor solution may need to be diluted with the mobile phase to fall within the calibration range.
-
Filter all standards and samples through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the calibration standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the unknown samples.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
Data Presentation
Quantitative data from permeation studies should be summarized in tables to facilitate comparison between different formulations.
Table 1: Cumulative Amount of this compound Permeated Through Strat-M® Membrane (µg/cm²)
| Time (hours) | Formulation A (Unencapsulated) | Formulation B (Encapsulated) |
| 2 | 18.8 ± 1.50 | 0.0 |
| 4 | 21.4 ± 0.64 | 0.0 |
| 6 | 28.0 ± 1.96 | 0.0 |
| 8 | 29.8 ± 0.30 | 8.0 ± 0.03 |
| 24 | 316.0 ± 15.78 | 41.0 ± 4.10 |
| Data adapted from a study comparing an innovative (encapsulated) vs. a general (unencapsulated) sunscreen. |
Table 2: Comparison of this compound Diffusion (Unencapsulated vs. Encapsulated)
| Formulation Type | Cumulative Amount Diffused (ng/cm²) | Reduction Factor |
| Unencapsulated | 20 - 70 | - |
| Encapsulated | ~2 - 7 | ~10-fold |
| Data indicates that encapsulation can reduce this compound diffusion by approximately ten-fold. |
Visualizations
References
- 1. Strat-M® Membrane for Sunscreen Formulation Testing [sigmaaldrich.com]
- 2. Study shows that bioprinted artificial skin can be used in cosmetics and drugs testing [agencia.fapesp.br]
- 3. researchgate.net [researchgate.net]
- 4. Is this compound Safer Than Other UV Filters? a Scientific Dissection for Formulators [elchemy.com]
- 5. Drug Delivery Strategies for this compound: A Case Study of Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Photostability of Avobenzone Under Simulated Solar Irradiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avobenzone (butyl methoxydibenzoylmethane) is a widely utilized UVA filter in sunscreen formulations, prized for its efficacy in absorbing a significant portion of the UVA spectrum.[1] However, its susceptibility to photodegradation upon exposure to UV radiation presents a significant challenge, potentially compromising the protective capacity of sunscreen products and leading to the formation of photoproducts.[1][2] This application note provides a detailed protocol for evaluating the photostability of this compound by exposing it to simulated solar light. The subsequent analysis of its degradation is crucial for the development of stable and effective photoprotective formulations.
This document outlines the necessary equipment, reagents, and a step-by-step procedure for irradiating this compound samples and quantifying its degradation. The provided protocols are based on established methodologies in the field of sunscreen testing and photostability studies.[3][4]
Experimental Overview
The core of this experimental setup involves the use of a solar simulator to mimic the UV spectrum of sunlight. A solution of this compound is prepared and exposed to a controlled dose of this simulated light. The concentration of this compound is measured before and after irradiation to determine the extent of its degradation. The primary analytical method employed is UV-Visible spectrophotometry, which measures the change in absorbance of the this compound solution at its maximum absorption wavelength. High-Performance Liquid Chromatography (HPLC) can also be utilized for a more detailed quantification of this compound and its photodegradation products.
Experimental Workflow
The overall experimental process is depicted in the following workflow diagram.
Caption: Experimental workflow for this compound photostability testing.
Materials and Equipment
Reagents and Solvents
-
This compound (Parsol 1789)
-
Solvents (select as appropriate for the formulation):
-
Analytical Solvents: Ethanol, Methanol, Acetonitrile, Hexane
-
Cosmetic Solvents/Emollients: Isopropyl myristate, Caprylic/capric triglyceride, C12-15 alkyl benzoate
-
-
Deionized Water
-
HPLC grade solvents (if using HPLC for analysis)
Equipment
-
Solar Simulator (e.g., Xenon arc lamp based, capable of simulating solar UV radiation in the 290-400 nm range)
-
Examples: Solar Light 16S or LS1000 series
-
-
Radiometer with UVA and Erythema weighted sensors (NIST-traceable)
-
Automatic Dose Controller
-
UV-Visible Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system (optional)
-
Quartz cuvettes (1 cm path length) or PMMA plates
-
Analytical balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Temperature controlled chamber or water bath
-
Safety glasses with UV protection
Experimental Protocols
Protocol 1: Preparation of this compound Solution
-
Accurately weigh the required amount of this compound powder using an analytical balance.
-
Dissolve the this compound in the chosen solvent to achieve the desired concentration (e.g., 2.00 x 10⁻⁵ M).
-
Use a volumetric flask to ensure accurate final volume and concentration.
-
Mix the solution thoroughly using a magnetic stirrer until all the this compound has dissolved.
-
Prepare a blank sample containing only the solvent for use as a reference in the spectrophotometer.
Protocol 2: Irradiation with Simulated Solar Light
-
Solar Simulator Setup:
-
Position the solar simulator light source at a fixed distance from the sample holder to ensure uniform irradiation.
-
Calibrate the solar simulator output using a radiometer to achieve the desired irradiance level (e.g., 1000 W/m²).
-
Use appropriate filters to ensure the spectral output mimics solar UV radiation (e.g., 280 nm outdoor filter).
-
Set up the automatic dose controller to deliver a specific dose of radiation, if applicable.
-
-
Sample Exposure:
-
Transfer an aliquot of the this compound solution into a quartz cuvette or apply a thin film of the solution onto a PMMA plate (e.g., 2 mg/cm²).
-
Place the sample in the temperature-controlled chamber set to the desired temperature (e.g., 50°C).
-
Take an initial absorbance reading (pre-irradiation) using the UV-Vis spectrophotometer at the maximum absorption wavelength of this compound (~358 nm).
-
Expose the sample to the simulated solar light for a predetermined duration (e.g., 10, 20, 30, 60, 120 minutes). The irradiation dose can also be set in terms of Minimal Erythemal Doses (MEDs).
-
At each time point, remove the sample and measure its absorbance.
-
Protocol 3: Analysis of this compound Degradation
-
Using UV-Visible Spectrophotometry:
-
Record the full UV spectrum (200-400 nm) of the this compound solution before and after irradiation.
-
Measure the absorbance at the λmax of this compound (~358 nm) for each irradiated sample.
-
Calculate the percentage of this compound remaining using the following formula: % this compound Remaining = (Absorbance_post-irradiation / Absorbance_pre-irradiation) * 100
-
The percent degradation is then calculated as: % Degradation = 100 - % this compound Remaining
-
-
Using HPLC (Optional):
-
Develop and validate an HPLC method for the quantification of this compound.
-
Inject the pre- and post-irradiation samples into the HPLC system.
-
Determine the concentration of this compound in each sample by comparing the peak area to a standard curve.
-
Calculate the percentage of degradation based on the change in concentration.
-
Data Presentation
The quantitative data obtained from the photostability testing should be summarized in a clear and structured table for easy comparison.
| Parameter | Value | Reference |
| Solar Simulator | ||
| Light Source | Xenon Arc Lamp | |
| Spectral Range | 290-400 nm | |
| Irradiance | 750 - 1000 W/m² | |
| Filter | 280 nm outdoor filter | |
| Sample Preparation | ||
| This compound Concentration | 2.00 x 10⁻⁵ M - 2.66 x 10⁻⁵ M | |
| Solvents | Ethanol, Methanol, Isopropyl myristate, etc. | |
| Substrate (for films) | PMMA plates or glass slides | |
| Application Rate (for films) | 0.75 - 2 mg/cm² | |
| Irradiation Conditions | ||
| Temperature | 35°C - 50°C | |
| Irradiation Time | 10 min - 14 hours | |
| Irradiation Dose | Varies (can be measured in MEDs) | |
| Analytical Method | ||
| Technique | UV-Vis Spectrophotometry or HPLC | |
| Wavelength (UV-Vis) | ~358 nm (λmax of this compound) | |
| Mobile Phase (HPLC) | e.g., Methanol:Water (93:7, v/v) | |
| Detection Wavelength (HPLC) | 320 nm |
Signaling Pathways and Logical Relationships
This compound's photodegradation is primarily driven by a process of keto-enol tautomerization following the absorption of UVA radiation. The enol form is the effective UV absorber, but upon excitation, it can convert to the keto form, which is less stable and can undergo further reactions, leading to degradation products.
Caption: Photodegradation pathway of this compound.
Conclusion
This application note provides a comprehensive framework for conducting photostability studies of this compound using simulated solar light. By following these detailed protocols, researchers can obtain reliable and reproducible data on the photodegradation kinetics of this compound in various formulations. This information is critical for the development of photostable sunscreen products that provide effective and long-lasting protection against harmful UVA radiation. The use of standardized equipment and methodologies ensures that the results are comparable and relevant to real-world conditions.
References
- 1. Drug Delivery Strategies for this compound: A Case Study of Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determining the photostability of this compound in sunscreen formulation models using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03610F [pubs.rsc.org]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. EVALUATION OF THE this compound PHOTOSTABILITY IN SOLVENTS USED IN COSMETIC FORMULATIONS [scielo.org.co]
Troubleshooting & Optimization
Technical Support Center: Preventing Avobenzone Crystallization in High-Concentration Formulas
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing avobenzone crystallization in high-concentration formulations.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the formulation and stability testing of products with high concentrations of this compound.
Problem: Crystals are observed in my formulation after cooling or during storage.
-
Possible Cause 1: Supersaturation. The concentration of this compound may have exceeded its solubility limit in the chosen solvent system at a lower temperature.
-
Solution:
-
Increase Solvent Polarity: Incorporating more polar oils into the oil phase can enhance the solubility of this compound.[1]
-
Add a Co-solvent: Utilize a co-solvent that has a high solubilizing capacity for this compound. Refer to the solubility data table below to select an appropriate solvent.
-
Optimize Solvent Ratios: If using a blend of emollients, adjust the ratios to favor those with higher this compound solubility.
-
Heating: Ensure that this compound is fully dissolved during the heating phase of formulation. A temperature of at least 83°C is recommended to ensure complete solubilization.[1]
-
-
-
Possible Cause 2: Incompatible Ingredients. Certain ingredients can promote the crystallization of this compound.
-
Solution:
-
Avoid Mineral UV Filters (in the same phase): Titanium dioxide and zinc oxide can act as nucleation sites for this compound crystallization.[2] If they must be used, consider using coated grades or incorporating them into a separate phase of the formulation.[1]
-
Check for Incompatible Excipients: Stearates, and aluminum, zinc, or magnesium salts may induce precipitation and should be used with caution.
-
Use Chelating Agents: Heavy metal ions can form colored complexes with this compound. The addition of a chelating agent like EDTA can help prevent this.[1]
-
-
-
Possible Cause 3: Photodegradation Products. The degradation products of this compound may be less soluble and crystallize out of the solution.
-
Solution:
-
Incorporate a Photostabilizer: Octocrylene is a commonly used and effective photostabilizer for this compound. It also acts as a good solvent for this compound. Other stabilizers like bemotrizinol can also be effective.
-
Protect from Light: Store the formulation in light-protected packaging.
-
-
Problem: My formulation appears hazy or cloudy, but no distinct crystals are visible.
-
Possible Cause: Microcrystallization or Formation of Liquid Clusters. this compound may be forming very small crystals or liquid clusters that are not visible to the naked eye but can affect the formulation's appearance and efficacy.
-
Solution:
-
Microscopic Examination: Use polarized light microscopy to examine the formulation for the presence of small crystals.
-
Re-evaluate Solvent System: Even if gross crystallization is not observed, the solvent system may not be optimal. Refer to the solubility data table to identify more effective solubilizers.
-
Analytical Characterization: Techniques like Differential Scanning Calorimetry (DSC) can be used to detect subtle phase transitions indicative of microcrystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound crystallization in high-concentration formulas?
A1: The primary cause is exceeding the solubility of this compound in the oil phase of the formulation. This compound is a crystalline powder that needs to be fully dissolved to be effective and stable. When the concentration is high, it can easily become supersaturated, especially as the formulation cools, leading to crystallization. Interactions with other ingredients, such as mineral UV filters like titanium dioxide and zinc oxide, can also promote crystallization by providing nucleation sites.
Q2: How can I select the best solvents to prevent this compound crystallization?
A2: The key is to choose emollients and solvents with high solubilizing capacity for this compound. Polar oils generally offer better solubility. It is also beneficial to use a combination of solvents. Other UV filters, such as octocrylene, homosalate, and octisalate, are good solvents for this compound. Refer to the quantitative data table below for the solubility of this compound in various cosmetic ingredients. A simple screening method is to prepare the oil phase of your formulation and observe it at low temperatures for any signs of crystallization.
Q3: What is the role of photostabilizers in preventing crystallization?
A3: While the primary role of photostabilizers like octocrylene is to prevent the photodegradation of this compound, they also play a crucial role as excellent solubilizers. By keeping this compound dissolved, they indirectly prevent crystallization that could be initiated by the formation of less soluble degradation products.
Q4: Can I use mineral UV filters like TiO2 and ZnO with high concentrations of this compound?
A4: It is challenging to formulate high concentrations of this compound with uncoated mineral UV filters in the same phase because they can act as nucleation points for crystallization. To minimize this interaction, consider the following:
-
Use coated versions of titanium dioxide and zinc oxide.
-
Incorporate the mineral filters and this compound into separate phases of the formulation (e.g., this compound in the oil phase and dispersed mineral filters in the water phase of an emulsion).
-
Add chelating agents to the oil phase to sequester any metal ions that could promote interactions.
Q5: What analytical techniques can I use to study and confirm this compound crystallization?
A5: Several analytical techniques are valuable for characterizing this compound crystallization:
-
Polarized Light Microscopy: A straightforward method to visually inspect for the presence of crystals.
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the crystal morphology.
-
Powder X-ray Diffraction (PXRD): Confirms the crystalline structure of the precipitate.
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Raman Spectroscopy: Can identify the chemical composition of the crystals and detect co-crystallization with other ingredients.
-
Differential Scanning Calorimetry (DSC): Detects thermal events such as melting and crystallization, which can indicate the presence of crystalline material.
Quantitative Data: this compound Solubility
The following table summarizes the approximate solubility of this compound in various cosmetic ingredients. This data can be used to guide the selection of appropriate solvents for your high-concentration formulations.
| Solvent/Emollient | Type | Approximate Solubility of this compound (%) |
| Butylphthalimide Isopropylphthalimide | Non-sunscreen Solvent | 40% |
| Ethylhexyl Methoxycrylene | Photostabilizer | 32% |
| Octinoxate (Octyl Methoxycinnamate) | UVB Filter | up to 26% |
| Phenyl Ethyl Benzoate | Non-sunscreen Solvent | 24% |
| Octyl Salicylate | UVB Filter | 21% |
| Dioctyl Isosorbide | Non-sunscreen Solvent | 20% |
| Isopropyl Lauroyl Sarcosinate | Non-sunscreen Solvent | 20% |
| Homosalate | UVB Filter | 19% |
| Ethylhexyl Benzoate | Non-sunscreen Solvent | 18% |
| Phenoxycaprylate | Non-sunscreen Solvent | 18% |
| C12-15 Alkyl Benzoate | Non-sunscreen Solvent | 16% |
| Dimethyl Sulfoxide (DMSO) | Organic Solvent | ~30 mg/ml |
| Ethanol | Organic Solvent | ~5 mg/ml |
Note: Solubility values can be influenced by the presence of other ingredients in the formulation.
Experimental Protocols
Protocol 1: Evaluation of this compound Crystallization by Polarized Light Microscopy
Objective: To visually assess the presence of this compound crystals in a formulation.
Materials:
-
Glass microscope slides
-
Coverslips
-
Polarized light microscope
-
Test formulation
-
Control formulation (without this compound)
-
Oven and refrigerator for temperature stress testing
Methodology:
-
Place a small drop of the test formulation onto a clean glass slide.
-
Carefully place a coverslip over the drop, avoiding air bubbles.
-
Examine the slide under the polarized light microscope at various magnifications (e.g., 10x, 40x).
-
Crystals will appear as bright, birefringent structures against a dark background.
-
Record images of any observed crystals.
-
To assess stability, store the formulation under different temperature conditions (e.g., 4°C, 25°C, 40°C) for a specified period (e.g., 24 hours, 1 week, 1 month).
-
Repeat the microscopic examination at each time point and compare with the initial observation and the control formulation.
Protocol 2: Accelerated Crystallization Test
Objective: To rapidly screen the tendency of a formulation to crystallize under stress conditions.
Materials:
-
Sealed, transparent containers (e.g., glass vials)
-
Test formulations
-
Refrigerator/freezer
-
Water bath or oven
Methodology:
-
Fill the sealed containers with the test formulations, leaving some headspace.
-
Subject the samples to temperature cycling. For example:
-
24 hours at 4°C
-
24 hours at 40°C
-
-
Repeat this cycle for a predetermined number of times (e.g., 3-5 cycles).
-
After each cycle, visually inspect the samples for any signs of crystal formation (e.g., cloudiness, sediment, visible crystals).
-
For a more rigorous test, a freeze-thaw cycle can be employed (e.g., -10°C to 25°C).
-
Samples that remain clear and free of precipitates after cycling have a lower tendency to crystallize.
Visualizations
Caption: Factors leading to this compound crystallization.
Caption: Troubleshooting workflow for this compound crystallization.
References
Technical Support Center: Strategies to Minimize Avobenzone Photodegradation by Octinoxate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the photodegradation of avobenzone when formulated with octinoxate.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to photodegradation, and how does octinoxate exacerbate this issue?
A1: this compound, a potent UVA absorber, is inherently unstable upon exposure to UV radiation. Its photodegradation primarily occurs through a process called keto-enol tautomerism.[1][2] Upon absorbing UV light, the stable enol form of this compound can convert to an excited state, which then may transition to a less stable keto form. This keto form is susceptible to further degradation, leading to a loss of UVA protection.[3][4]
Octinoxate, a UVB filter, can accelerate the photodegradation of this compound.[5] When octinoxate absorbs UVB radiation, it can transfer energy to this compound, promoting its transition to the unstable excited state and subsequent degradation. Additionally, bimolecular photoreactions can occur between the enolic form of this compound and octinoxate, leading to the formation of cyclobutylketone adducts and further degradation of both molecules. This interaction results in a significant decrease in the overall photoprotective efficacy of the sunscreen formulation.
Q2: What are the primary strategies to photostabilize this compound in the presence of octinoxate?
A2: There are three main strategies to mitigate the photodegradation of this compound when combined with octinoxate:
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Use of Photostabilizing UV Filters: Incorporating specific UV filters that can accept the excess energy from excited this compound and dissipate it harmlessly is a common and effective approach. Octocrylene is a well-known photostabilizer for this compound. Other effective photostabilizers include bemotrizinol (Tinosorb S) and ecamsule (Mexoryl SX).
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Encapsulation: Physically separating this compound from octinoxate and the external environment through encapsulation can significantly enhance its photostability. Various materials can be used for encapsulation, including lipid microparticles, polymers (e.g., sol-gel silica), and cyclodextrins. Encapsulation not only prevents direct interaction between this compound and octinoxate but also shields this compound from direct UV exposure.
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Addition of Antioxidants and Quenchers: Antioxidants and triplet state quenchers can help stabilize this compound. These molecules can deactivate the excited state of this compound or scavenge free radicals generated during the photodegradation process. Examples include diethylhexyl syringylidenemalonate (DESM), which is a potent singlet oxygen quencher, and natural antioxidants like quercetin.
Q3: How effective are different photostabilizers in protecting this compound?
A3: The effectiveness of photostabilizers varies. For instance, formulations containing Tinosorb® S have been shown to retain over 90% of this compound's activity after prolonged UV irradiation. Octocrylene is also highly effective, with studies showing that a combination of 4% this compound and 3-5% octocrylene can maintain 90% of the this compound after exposure to 25 MEDs of UV light. Encapsulation techniques have been reported to enhance this compound's stability by up to 80%. The choice of stabilizer and its concentration are critical factors in the formulation.
Troubleshooting Guide
Problem: Significant loss of UVA protection is observed in our this compound-octinoxate formulation after UV exposure.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inherent photoinstability of the this compound/octinoxate combination. | Incorporate a known photostabilizer such as octocrylene, bemotrizinol (Tinosorb S), or ecamsule (Mexoryl SX) into the formulation. | The photostabilizer will quench the excited state of this compound, reducing its degradation and preserving UVA protection. |
| Direct molecular interaction and energy transfer between this compound and octinoxate. | Utilize an encapsulation technology to physically separate this compound from octinoxate. Options include lipid microparticles, polymeric capsules, or cyclodextrin inclusion complexes. | Encapsulation will prevent destructive interactions between the two UV filters, thereby enhancing the photostability of this compound. |
| Formation of reactive oxygen species (ROS) and free radicals. | Add an antioxidant or a singlet oxygen quencher to the formulation. Examples include diethylhexyl syringylidenemalonate (DESM) or natural antioxidants like quercetin. | The antioxidant/quencher will neutralize reactive species, preventing them from degrading this compound. |
| Incorrect ratio of photostabilizer to this compound. | Optimize the concentration of the photostabilizer. For octocrylene, a concentration of at least half that of this compound is often recommended, though the optimal ratio may vary. | A properly optimized concentration will ensure sufficient quenching of excited this compound molecules. |
Quantitative Data on this compound Photostability
The following tables summarize quantitative data from various studies on the photostability of this compound under different conditions.
Table 1: Effect of Photostabilizers on this compound Degradation
| Formulation | UV Exposure | % this compound Remaining | Reference |
| This compound alone | 1 hr simulated solar radiation | Not specified, significant degradation | |
| This compound + Octinoxate | 1 hr simulated solar radiation | 71.4% | |
| This compound + Octinoxate + Octocrylene | 1 hr simulated solar radiation | 74% | |
| This compound + Octocrylene | 1 hr simulated solar radiation | 78.5% | |
| This compound + Tinosorb® S | Prolonged UV irradiation | >90% | |
| 4% this compound + 3-5% Octocrylene | 25 MEDs UV light | 90% | |
| This compound + 3% SolaStay® S1 | 120 min sunlight | 60.6% | |
| This compound without SolaStay® S1 | 120 min sunlight | 19.46% |
Table 2: Effect of Encapsulation on this compound Photostability
| Formulation | UV Exposure | % this compound Functionality Preserved | Reference |
| Free this compound | 100J (approx. 5 hrs sun exposure) | 5% | |
| Encapsulated this compound | 100J (approx. 5 hrs sun exposure) | 40% | |
| Free this compound and Octinoxate | Solar simulator irradiation | Significant photodecomposition | |
| Encapsulated this compound and Octinoxate in lipid microparticles | Solar simulator irradiation | Significantly reduced photodecomposition |
Experimental Protocols
1. In Vitro Photostability Assessment by UV Spectroscopy
This method is based on ISO 24443 and assesses photostability by measuring the change in UV absorbance of a thin sunscreen film before and after UV irradiation.
-
Materials and Equipment:
-
UV-Vis Spectrophotometer with an integrating sphere
-
Solar simulator with a controlled UV output
-
Polymethyl methacrylate (PMMA) plates
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Positive displacement pipette
-
Gloved finger or automated spreading device
-
-
Methodology:
-
Sample Application: Apply a precise amount of the sunscreen formulation (e.g., 0.75 mg/cm²) onto the roughened surface of a PMMA plate.
-
Spreading: Spread the product evenly across the entire surface of the plate to achieve a uniform film.
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Drying: Allow the film to dry in the dark for at least 30 minutes at a controlled temperature (e.g., 35°C).
-
Initial Absorbance Measurement: Measure the initial UV absorbance spectrum of the non-irradiated sample from 290 to 400 nm.
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Irradiation: Expose the PMMA plate to a controlled dose of UV radiation from a solar simulator. The dose can be a fixed amount of Joules/cm² or a factor of the product's SPF.
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Final Absorbance Measurement: After irradiation, measure the final UV absorbance spectrum of the sample.
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Data Analysis: Compare the pre- and post-irradiation spectra. The percentage of photodegradation can be calculated by the change in the area under the curve (AUC) in the UVA range (320-400 nm). A common threshold for photostability is an Area Under the Curve Index (AUCI = AUCafter/AUCbefore) of > 0.80.
-
2. Photostability Assessment by High-Performance Liquid Chromatography (HPLC)
This method provides a more direct measure of the concentration of this compound and other UV filters before and after UV exposure.
-
Materials and Equipment:
-
HPLC system with a UV detector
-
Solar simulator
-
PMMA plates or other suitable substrate
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Extraction solvent (e.g., methanol, acetonitrile/THF)
-
Sonication bath
-
Syringe filters (0.45 µm)
-
-
Methodology:
-
Sample Preparation and Irradiation: Prepare and irradiate sunscreen films on PMMA plates as described in the UV Spectroscopy protocol. Prepare a separate set of non-irradiated control plates.
-
Extraction: Place the irradiated and non-irradiated plates into separate beakers containing a known volume of a suitable extraction solvent. Use sonication to ensure complete dissolution of the sunscreen film.
-
Sample Preparation for HPLC: Dilute the extracts to a concentration within the linear range of the calibration curve. Filter the diluted samples through a 0.45 µm syringe filter into HPLC vials.
-
HPLC Analysis:
-
Mobile Phase: A suitable mixture, often a gradient of acetonitrile and water.
-
Column: A C18 reverse-phase column is commonly used.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection Wavelength: Set to the λmax of this compound (around 357-360 nm).
-
-
Quantification: Prepare a calibration curve using standard solutions of this compound. Determine the concentration of this compound in the sample extracts by comparing their peak areas to the calibration curve. The percentage of this compound remaining after irradiation can then be calculated.
-
Visualizations
Caption: Simplified signaling pathway of this compound photodegradation.
Caption: Logical workflow for selecting and testing photostabilization strategies.
References
- 1. Drug Delivery Strategies for this compound: A Case Study of Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uvabsorbers.com [uvabsorbers.com]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. S3. Is sunscreen still stable if it has this compound and octinoxate in it? | Skinacea.com [skinacea.com]
Technical Support Center: Impact of Solvent Polarity on Avobenzone Photostability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent polarity on the photostability of avobenzone.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind this compound's photo-instability?
A1: this compound's instability stems from its existence in a dynamic equilibrium between two tautomeric forms: a chelated enol form and a diketo form.[1] The enol form is the desired structure as it is a highly effective absorber of UVA radiation.[2] Upon exposure to UV light, the enol form can be excited and subsequently convert to the diketo form.[1][3] This diketo tautomer is less efficient at absorbing UVA light and is prone to irreversible photodegradation, leading to a loss of efficacy.
Q2: How does the polarity of a solvent influence the photostability of this compound?
A2: Solvent polarity significantly dictates the dominant photochemical pathway this compound follows after UV absorption. In essence, polar solvents are generally more favorable for this compound's photostability compared to nonpolar solvents. The solvent's ability to form hydrogen bonds (proticity) is also a critical factor.
Q3: In which types of solvents is this compound most photostable?
A3: this compound exhibits the highest photostability in polar protic solvents, such as methanol and ethanol. These solvents can form intermolecular hydrogen bonds with this compound, which helps to stabilize the excited state and facilitates a rapid and efficient return to the stable enol ground state, minimizing the chance for degradative reactions.
Q4: In which types of solvents is this compound most susceptible to degradation?
A4: this compound is highly susceptible to photodegradation in nonpolar solvents like cyclohexane and hexane. In such environments, the intramolecularly hydrogen-bonded enol form is destabilized upon excitation, leading to degradation pathways such as α-cleavage (a Norrish Type I reaction). Polar aprotic solvents (e.g., dimethylsulfoxide, ethyl acetate) occupy a middle ground, where photoisomerization to the keto form is a major pathway, but photodegradation is less severe than in nonpolar media.
Q5: What is the specific role of a solvent's protic or aprotic nature?
A5: A solvent's protic nature (ability to donate a hydrogen bond) is crucial. Polar protic solvents like methanol can stabilize the enol form of this compound, thus enhancing its photostability. In contrast, polar aprotic solvents, which cannot donate hydrogen bonds, are less effective at stabilizing the enol form, often leading to photoisomerization to the less stable keto form.
Troubleshooting Guide
Issue: My this compound solution is degrading much faster than anticipated in my experiments.
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Possible Cause 1: Solvent Choice. You may be using a nonpolar solvent (e.g., cyclohexane, hexane) or a polar aprotic solvent (e.g., ethyl acetate).
-
Solution: For baseline stability studies, consider switching to a polar protic solvent like methanol or ethanol, where this compound is known to be more stable. This can help verify your experimental setup and technique.
-
-
Possible Cause 2: Presence of Oxygen. Oxygen can participate in the photodegradation process, particularly in the photoisomerization pathway.
-
Solution: If your experimental protocol allows, deoxygenate your solvent and sample by bubbling with an inert gas (e.g., nitrogen or argon) prior to and during irradiation to minimize oxygen-mediated degradation.
-
-
Possible Cause 3: High Irradiation Flux. The intensity of your UV source may be too high, accelerating the degradation process.
-
Solution: Ensure your irradiation conditions (e.g., lamp power, distance from sample) are consistent with literature protocols. If possible, measure the irradiance at the sample position and report it in your findings.
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Issue: After irradiation, I observe a decrease in the main UVA absorbance peak (~350-360 nm) and the appearance of a new peak in the UVC region (~265 nm). What does this indicate?
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Explanation: This spectral change is a classic indicator of this compound's photo-conversion. The decreasing peak at ~350-360 nm corresponds to the loss of the UVA-absorbing enol tautomer. The new peak appearing around 265 nm signifies the formation of the diketo tautomer, which absorbs at shorter wavelengths. This confirms that photoisomerization is occurring in your sample.
Issue: My results for this compound photostability are inconsistent between experimental runs.
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Possible Cause 1: Inconsistent Solvent Purity. Impurities in the solvent can act as photosensitizers or quenchers, affecting the degradation rate.
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Solution: Always use high-purity, spectroscopy-grade solvents for your experiments.
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-
Possible Cause 2: Fluctuations in Temperature. Photochemical reaction rates can be temperature-dependent.
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Solution: Monitor and control the temperature of your sample during irradiation. A water-jacketed sample holder or a temperature-controlled chamber is recommended.
-
-
Possible Cause 3: Variable Sample Positioning. Minor changes in the distance or angle of the sample relative to the UV source can significantly alter the received irradiance.
-
Solution: Use a fixed and reproducible sample holder and setup for all experiments to ensure consistent irradiation.
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Quantitative Data: Photodegradation of this compound in Various Solvents
The following table summarizes the extent of this compound's photodegradation in different analytical solvents after 14 hours of irradiation with a xenon lamp.
| Solvent | Solvent Type | Dielectric Constant (approx.) | Absorbance Decrease % (after 14h) | Recovery % (after 15 days in dark) |
| Hexane | Nonpolar | 1.88 | 94.4% | 8.9% |
| Acetonitrile | Polar Aprotic | 37.5 | 100% | 54.0% |
| Methanol | Polar Protic | 32.7 | 100% | 0.0% |
Data sourced from "Evaluation of the this compound photostability in solvents used in cosmetic formulations." Note: The high degree of degradation in methanol after prolonged irradiation highlights that even in stabilizing solvents, eventual degradation occurs. The lack of recovery in the dark suggests the degradation pathway is largely irreversible under these conditions, unlike in acetonitrile where some reversion from the keto to the enol form is observed.
Experimental Protocols
Protocol: Assessing this compound Photostability via UV-Visible Spectroscopy
This protocol outlines a standard method for evaluating the impact of a solvent on the photostability of this compound.
-
Sample Preparation:
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Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 2.00 x 10⁻⁵ M).
-
Use high-purity (e.g., HPLC or spectroscopy grade) solvents to avoid interference from impurities.
-
Prepare triplicate samples for each solvent and condition to be tested.
-
-
Initial Spectral Analysis:
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Using a UV-Vis spectrophotometer, record the full absorption spectrum (e.g., 200-450 nm) of a non-irradiated sample.
-
Identify the wavelength of maximum absorbance (λmax) for the enol form, which is typically around 350-360 nm.
-
-
Irradiation Procedure:
-
Place the samples in a temperature-controlled irradiation chamber equipped with a solar simulator (e.g., a xenon lamp with appropriate filters to mimic solar UV radiation).
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Ensure a consistent and measured irradiance level (e.g., 1000 W/m²).
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At predetermined time intervals (e.g., 0, 30, 60, 120 minutes), remove a sample for analysis.
-
-
Post-Irradiation Analysis:
-
Immediately after each irradiation interval, record the UV-Vis spectrum of the sample.
-
Monitor the decrease in absorbance at the λmax of the enol form.
-
Monitor the increase in absorbance in the UVC region (~265 nm) to observe the formation of the keto tautomer.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point using the formula: % Remaining = (Absorbance at time t / Initial Absorbance) * 100
-
Plot the percentage of this compound remaining versus irradiation time to determine the degradation kinetics.
-
Visualizations
Caption: Solvent influence on this compound's photochemical pathways.
References
Technical Support Center: Role of Antioxidants in Quenching Avobenzone Excited States
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth information, troubleshooting guides, and frequently asked questions (FAQs) regarding the role of antioxidants in quenching the excited states of avobenzone, a common UVA filter in sunscreen formulations.
Frequently Asked Questions (FAQs)
Q1: Why is the photostability of this compound a concern in sunscreen formulations?
A1: this compound is a highly effective UVA absorber, but it is inherently photounstable.[1] Upon exposure to UV radiation, it can undergo photo-isomerization from its protective enol form to a less protective keto form. This process can be followed by irreversible cleavage, generating free radicals that further degrade the this compound molecule and reduce its efficacy in protecting against UVA radiation.[2] This degradation not only diminishes the sunscreen's protective capacity but can also lead to the formation of potentially harmful byproducts.[1]
Q2: How do antioxidants improve the photostability of this compound?
A2: Antioxidants can improve the photostability of this compound through two primary mechanisms:
-
Triplet State Quenching: After absorbing UV radiation, this compound can transition to an excited triplet state. This triplet state is highly reactive and a key intermediate in the photodegradation pathway. Certain antioxidants can accept this excess energy from the excited this compound molecule through a process called triplet-triplet energy transfer, returning the this compound to its stable ground state before it can degrade.[3]
-
Reactive Oxygen Species (ROS) Scavenging: The photodegradation of this compound can generate reactive oxygen species (ROS), such as singlet oxygen, which can further accelerate the degradation of this compound and other ingredients in the formulation. Antioxidants can neutralize these harmful ROS, thereby preventing further degradation.[4]
Q3: What are some common antioxidants used to stabilize this compound?
A3: Several antioxidants have been shown to effectively stabilize this compound. These include:
-
Vitamin E (α-Tocopherol): A well-known antioxidant that can quench the triplet state of this compound.
-
Vitamin C (Ascorbic Acid): Often used in combination with Vitamin E for a synergistic stabilizing effect.
-
Ubiquinone (Coenzyme Q10): A potent antioxidant that has been shown to be a very effective photostabilizer for this compound in sunscreen formulations.
-
Quercetin: A flavonoid with strong antioxidant properties that can improve this compound's photostability.
-
Diethylhexyl Syringylidenemalonate (DESM): A photostable antioxidant that also acts as a triplet state quencher.
Troubleshooting Guides
This section addresses common issues encountered during experiments on this compound photostability with antioxidants.
Issue 1: Inconsistent or non-reproducible HPLC results for this compound concentration.
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Possible Cause 1: this compound degradation in the standard solution.
-
Troubleshooting Tip: this compound is known to be unstable in solution, especially when exposed to light. Prepare fresh standard solutions for each experiment and store them in amber vials to protect from light. If storing for a short period, refrigerate the solutions.
-
-
Possible Cause 2: Incomplete extraction of this compound from the sunscreen matrix.
-
Troubleshooting Tip: Sunscreen formulations are complex matrices. Ensure your extraction solvent is appropriate for the formulation type (e.g., oil-in-water or water-in-oil emulsion). Sonication can aid in the complete extraction of this compound. A common extraction solvent is a mixture of methanol and water.
-
-
Possible Cause 3: Interference from other UV filters or formulation excipients.
-
Troubleshooting Tip: Optimize your HPLC method to ensure good resolution between this compound and other components. This may involve adjusting the mobile phase composition, flow rate, or using a different column. A diode array detector (DAD) can be used to check for peak purity.
-
-
Possible Cause 4: Photodegradation during sample preparation or analysis.
-
Troubleshooting Tip: Minimize the exposure of your samples to light during all stages of preparation and analysis. Use amber autosampler vials and cover the autosampler tray if possible.
-
Issue 2: Unexpectedly high or low photostability of this compound in the presence of an antioxidant.
-
Possible Cause 1: Incorrect concentration of the antioxidant.
-
Troubleshooting Tip: The stabilizing effect of an antioxidant is often concentration-dependent. Verify the concentration of the antioxidant in your formulation. Refer to literature for effective concentration ranges (see Table 1).
-
-
Possible Cause 2: Degradation of the antioxidant.
-
Troubleshooting Tip: Some antioxidants are themselves susceptible to degradation by light and heat. Prepare formulations with fresh antioxidants and store them under appropriate conditions (cool, dark place).
-
-
Possible Cause 3: Interaction with other formulation ingredients.
-
Troubleshooting Tip: The presence of other UV filters or excipients can influence the photostability of this compound and the efficacy of the antioxidant. For example, octinoxate can destabilize this compound, while octocrylene can act as a photostabilizer. Analyze the complete formulation to identify any potential interactions.
-
-
Possible Cause 4: Inappropriate solvent for in vitro testing.
-
Troubleshooting Tip: The polarity of the solvent can significantly impact the photostability of this compound. Ensure the solvent used in your in vitro experiments is relevant to the final sunscreen formulation.
-
Issue 3: Inconsistent results from solar simulator irradiation.
-
Possible Cause 1: Improper calibration of the solar simulator.
-
Troubleshooting Tip: Regularly calibrate your solar simulator to ensure the spectral output and irradiance levels are consistent and meet the requirements of standard test methods (e.g., COLIPA guidelines). The irradiance should be uniform across the sample area.
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-
Possible Cause 2: Uneven application of the sunscreen film.
-
Troubleshooting Tip: The thickness of the sunscreen film applied to the substrate (e.g., PMMA plate) is critical for obtaining reproducible results. Use a standardized application technique to ensure a uniform film thickness.
-
-
Possible Cause 3: Temperature fluctuations during irradiation.
-
Troubleshooting Tip: High temperatures can accelerate the degradation of this compound. Use a temperature-controlled sample holder to maintain a constant temperature during irradiation.
-
Quantitative Data on this compound Photostabilization by Antioxidants
The following table summarizes data from a study by Afonso et al. (2014), which investigated the effect of different antioxidants on the photostability of this compound in dimethyl sulfoxide (DMSO).
| Antioxidant | This compound:Antioxidant Molar Ratio | Photostability Increase (%) |
| Vitamin C | 1:0.5 | 25.3 ± 2.1 |
| Vitamin C | 1:1 | 24.8 ± 1.5 |
| Vitamin C | 1:2 | 23.9 ± 1.9 |
| Vitamin E | 1:0.5 | 28.1 ± 1.7 |
| Vitamin E | 1:1 | 30.2 ± 2.5 |
| Vitamin E | 1:2 | 35.4 ± 2.3 |
| Ubiquinone | 1:0.5 | 32.6 ± 1.8 |
| Ubiquinone | 1:1 | 31.5 ± 2.0 |
| Ubiquinone | 1:2 | 30.9 ± 2.2 |
Data is presented as mean ± standard deviation.
Detailed Experimental Protocols
In Vitro Photostability Assessment of this compound with Antioxidants
This protocol outlines a general procedure for evaluating the photostabilizing effect of an antioxidant on this compound.
Materials:
-
This compound standard
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Antioxidant of interest (e.g., Vitamin E, Ubiquinone)
-
Solvent (e.g., ethanol, DMSO, or a cosmetic emollient)
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Quartz cuvettes or PMMA plates
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Solar simulator with a controlled irradiance output
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UV-Vis Spectrophotometer
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare stock solutions of the antioxidant at various concentrations.
-
Prepare test solutions by mixing the this compound stock solution with the antioxidant stock solutions to achieve the desired molar ratios.
-
Prepare a control solution containing only this compound.
-
-
Irradiation:
-
Transfer the test and control solutions into quartz cuvettes or apply a uniform film onto PMMA plates.
-
Measure the initial absorbance spectrum (290-400 nm) of each sample using a UV-Vis spectrophotometer.
-
Expose the samples to a controlled dose of UV radiation from a calibrated solar simulator. The irradiance and exposure time should be standardized (e.g., according to COLIPA guidelines).
-
-
Analysis:
-
After irradiation, measure the final absorbance spectrum of each sample.
-
Calculate the percentage of this compound degradation by comparing the absorbance at its λmax before and after irradiation.
-
Alternatively, quantify the remaining this compound concentration using a validated HPLC method.
-
HPLC Method for Quantification of this compound
This is an example of a typical HPLC method for this compound analysis. Method validation and optimization are crucial for accurate results.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV detector at the λmax of this compound (typically around 358 nm)
-
Quantification: Use a calibration curve prepared from standard solutions of this compound of known concentrations.
Mandatory Visualizations
References
troubleshooting interference in spectroscopic analysis of avobenzone
Welcome to the technical support center for the spectroscopic analysis of avobenzone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound absorbance readings are decreasing over time during UV-Vis analysis. What is causing this?
A1: This is likely due to the photodegradation of this compound. This compound is a photounstable molecule that can degrade upon exposure to UV radiation, which is inherent to the light source in a spectrophotometer. The primary mechanism is the photoisomerization from its protective enol tautomer to the less UV-absorbent keto tautomer, followed by irreversible cleavage.[1] This leads to a decrease in absorbance at its characteristic maximum wavelength (λmax) around 350-360 nm.
Q2: I'm observing a peak around 260-270 nm that is increasing as my main this compound peak decreases. What does this signify?
A2: The increasing peak at a lower wavelength is characteristic of the formation of the diketo tautomer of this compound.[2][3][4] this compound exists in an equilibrium between the enol and diketo forms.[5] UV exposure can shift this equilibrium towards the diketo form, which absorbs in the UVC region. This tautomerization is a key step in the photodegradation pathway.
Q3: How does the choice of solvent affect the spectroscopic analysis of this compound?
A3: The solvent's polarity and proticity significantly influence this compound's spectral behavior and stability. Polar solvents can form intermolecular hydrogen bonds with this compound, which can decrease the absorbance at its λmax. Non-polar solvents, on the other hand, can stabilize the enol form through intramolecular hydrogen bonding. The tautomeric equilibrium and the rate of photodegradation are both solvent-dependent. For instance, this compound has been found to be more photostable in polar protic solvents like methanol compared to nonpolar solvents like cyclohexane.
Q4: Can other ingredients in my sunscreen formulation interfere with this compound's absorbance measurement?
A4: Yes, this is a common issue known as matrix interference. Other UV filters, emollients, and excipients in a formulation can absorb in the same UV region as this compound, leading to overlapping spectra and inaccurate quantification. Some ingredients, like octocrylene, can act as photostabilizers, while others may accelerate degradation. For complex mixtures, separation techniques like High-Performance Liquid Chromatography (HPLC) are often recommended to isolate this compound before spectroscopic quantification.
Q5: How can I improve the photostability of this compound during my experiments?
A5: Several strategies can be employed to enhance this compound's photostability:
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Use of Photostabilizers: Incorporating other UV filters like octocrylene or specific stabilizers like SolaStay® S1 can help quench the excited state of this compound and dissipate the energy, thus preventing degradation.
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Addition of Antioxidants: Antioxidants such as Vitamin C, Vitamin E, and ubiquinone can help stabilize this compound.
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Encapsulation: Encapsulating this compound in lipid or polymer matrices can physically shield it from UV light and interactions with other ingredients.
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Solvent Selection: Choosing an appropriate solvent can improve stability. For example, mineral oil and isopropyl myristate have been shown to be suitable for enhancing photostability.
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Baseline
| Possible Cause | Troubleshooting Step |
| Lamp Instability | Allow the spectrophotometer lamp to warm up for at least 30 minutes before taking measurements. |
| Solvent Volatility | Use a cuvette with a lid to prevent solvent evaporation, especially with volatile solvents. |
| Temperature Fluctuations | Ensure the sample compartment is at a stable temperature. Use a temperature-controlled cuvette holder if available. |
| Dirty Optics | Clean the cuvette surfaces with an appropriate solvent (e.g., ethanol or methanol) and a lint-free cloth. |
Issue 2: Poor Reproducibility of Absorbance Values
| Possible Cause | Troubleshooting Step |
| Photodegradation | Minimize the exposure of the sample to the spectrophotometer's light beam. Use the shutter function between measurements. Prepare fresh solutions frequently. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Ensure consistent and proper pipetting technique. |
| Cuvette Mismatch | Use a matched pair of cuvettes for the blank and sample measurements. Always place the cuvette in the same orientation in the holder. |
| Sample Inhomogeneity | Ensure the sample is thoroughly mixed before each measurement, especially for suspensions or emulsions. |
Issue 3: Unexpected Shifts in λmax
| Possible Cause | Troubleshooting Step |
| Solvent Effects | The λmax of this compound is solvent-dependent. Ensure you are using the same solvent for your blank and all samples. Refer to the table below for expected λmax in different solvents. |
| pH Changes | If working with buffered solutions, ensure the pH is consistent across all samples, as it can influence the tautomeric equilibrium. |
| Presence of Impurities | Impurities in the this compound standard or the sample matrix can cause spectral shifts. Use high-purity standards and reagents. |
Table 1: Influence of Solvent on this compound's Maximum Absorbance (λmax)
| Solvent | Dielectric Constant (approx.) | λmax (nm) | Reference |
| Hexane | 1.9 | ~355 | |
| Cyclohexane | 2.0 | ~355 | |
| Isopropyl Myristate | 3.1 | ~355 | |
| Mineral Oil | 2.2-2.4 | ~355 | |
| Ethyl Acetate | 6.0 | 356 | |
| Ethanol | 24.5 | ~355-358 | |
| Acetonitrile | 37.5 | ~355 | |
| Dimethylsulfoxide (DMSO) | 46.7 | 363 |
Experimental Protocols
Protocol 1: Standard UV-Vis Spectroscopic Analysis of this compound
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Instrument Warm-up: Turn on the UV-Vis spectrophotometer and its light source (Deuterium and Tungsten lamps) at least 30 minutes prior to use to ensure lamp stability.
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Solvent Selection: Choose a suitable, UV-grade solvent in which this compound is soluble and stable (e.g., ethanol, methanol, or isopropyl myristate).
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Preparation of Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 µg/mL).
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Preparation of Working Standards: Prepare a series of working standards by diluting the stock solution to achieve a concentration range that will produce absorbance values between 0.1 and 1.0 (e.g., 2, 4, 6, 8, 10 µg/mL).
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Setting the Wavelength: Scan the highest concentration standard across the UV range (e.g., 200-400 nm) to determine the maximum absorbance wavelength (λmax). Set the instrument to measure absorbance at this fixed wavelength.
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Blank Measurement: Fill a clean cuvette with the solvent and place it in the spectrophotometer. Zero the instrument (autozero or set absorbance to 0.000).
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Sample Measurement: Empty the blank cuvette, rinse it with the lowest concentration standard, and then fill it with the same standard. Measure and record the absorbance. Repeat for all standards and the unknown sample, progressing from the lowest to the highest concentration.
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Data Analysis: Plot a calibration curve of absorbance versus concentration for the standards. Use the equation of the line from a linear regression to calculate the concentration of this compound in the unknown sample.
Protocol 2: Assessing Photodegradation of this compound
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Sample Preparation: Prepare a solution of this compound in the desired solvent or formulation at a known concentration.
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Initial Measurement: Immediately after preparation, measure the initial absorbance (A₀) of the solution at its λmax using a UV-Vis spectrophotometer.
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UV Irradiation: Expose the sample to a controlled source of UV radiation (e.g., a solar simulator or a UV lamp) for a defined period.
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Post-Irradiation Measurement: After the irradiation period, measure the absorbance (Aₜ) of the sample again at the same λmax.
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Calculate Photodegradation: The percentage of photodegradation can be calculated using the following formula: % Photodegradation = [(A₀ - Aₜ) / A₀] * 100
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Time-Course Analysis: Repeat steps 3 and 4 at various time intervals to monitor the degradation kinetics.
Visualizations
Caption: Troubleshooting workflow for inconsistent spectroscopic readings of this compound.
Caption: Photodegradation pathway of this compound upon UV exposure.
References
- 1. uvabsorbers.com [uvabsorbers.com]
- 2. Determining the photostability of this compound in sunscreen formulation models using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03610F [pubs.rsc.org]
- 3. redalyc.org [redalyc.org]
- 4. scielo.org.co [scielo.org.co]
- 5. Drug Delivery Strategies for this compound: A Case Study of Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
addressing the loss of avobenzone efficacy over time in formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the loss of avobenzone efficacy over time in formulations.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound-containing formulation losing its UVA protection efficacy over time?
A1: this compound, a potent UVA absorber, is notoriously photounstable. Upon exposure to UV radiation, it can undergo two primary degradation pathways:
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Photo-isomerization: this compound exists in an enol form, which is highly effective at absorbing UVA radiation. However, upon absorbing UV photons, it can convert to its keto tautomer. This keto form has a significantly lower UVA absorption capacity, leading to a decrease in the formulation's efficacy.[1][2]
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Photodegradation: Following photo-isomerization, the excited keto form of this compound can undergo irreversible cleavage, generating free radicals. These free radicals can further degrade other this compound molecules and potentially interact with other ingredients in the formulation, compromising the overall stability and safety of the product.[1]
Q2: What are the common signs of this compound degradation in my formulation?
A2: Degradation of this compound can manifest in several ways:
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Loss of UVA Protection: The most direct consequence is a measurable decrease in the Ultraviolet A Protection Factor (UVA-PF).
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Crystallization: this compound may crystallize out of the formulation, especially in the presence of metal oxides like titanium dioxide and zinc oxide. This is often visible as small white specks or a grainy texture.[3][4]
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Color Change: Formulations may exhibit a yellowish tint over time due to the formation of degradation byproducts.
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Phase Separation: In emulsion-based formulations, the degradation of this compound can sometimes contribute to the instability of the emulsion, leading to phase separation.
Q3: Can other ingredients in my formulation be contributing to this compound's instability?
A3: Yes, certain ingredients can accelerate the degradation of this compound:
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Inorganic UV Filters: Uncoated titanium dioxide and zinc oxide can promote the photodegradation and crystallization of this compound.
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Certain UVB Filters: Some older UVB filters, like octinoxate, can interact with this compound under UV exposure and accelerate its degradation.
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Metal Ions: The presence of multivalent metal ions can lead to the formation of this compound chelates, reducing its solubility and stability.
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Preservatives: Some preservative systems have been observed to degrade this compound in product prototypes.
Troubleshooting Guides
Issue 1: Rapid Loss of UVA Efficacy Upon UV Exposure
Possible Cause: Photodegradation of this compound due to a lack of effective photostabilizers.
Troubleshooting Steps:
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Incorporate a Photostabilizer: The most common and effective solution is to add a photostabilizing agent to the formulation. Octocrylene is a widely used and effective photostabilizer for this compound.
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Utilize Synergistic UV Filter Combinations: Combine this compound with other UV filters that can help stabilize it, such as Tinosorb® S (bis-ethylhexyloxyphenol methoxyphenyl triazine) or Mexoryl® SX.
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Add Antioxidants: Antioxidants can quench the free radicals generated during photodegradation, thereby protecting this compound. Effective options include Vitamin E (Tocopherol), Vitamin C (Ascorbic Acid), ubiquinone (Coenzyme Q10), and quercetin.
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Consider Encapsulation: Encapsulating this compound in a protective matrix, such as lipid or polymer microparticles, can physically shield it from UV radiation and interactions with other ingredients, significantly enhancing its stability.
Issue 2: Crystallization of this compound in the Formulation
Possible Cause: Poor solubility of this compound in the oil phase or interaction with metal oxides.
Troubleshooting Steps:
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Optimize the Solvent System: Ensure that the oil phase of your formulation has sufficient solvent capacity for this compound. Certain emollients and other liquid UV filters can act as good solvents. For instance, octocrylene is an excellent solubilizer for this compound.
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Avoid Incompatible Ingredients: If using inorganic UV filters like titanium dioxide or zinc oxide, ensure they are properly coated to prevent direct interaction with this compound.
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Incorporate a Crystallization Inhibitor: Certain ingredients, like ascorbyl palmitate, can inhibit crystallization by chelating metal ions on the surface of metal oxides and scavenging reactive oxygen species.
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Screen Formulations at Low Temperatures: A simple method to assess the risk of crystallization is to prepare the oil phase of the formulation and store it at low temperatures to observe for any crystal formation.
Data Presentation: Efficacy of this compound Stabilization Strategies
The following tables summarize quantitative data on the effectiveness of various stabilization strategies for this compound.
Table 1: Effect of Photostabilizers on this compound Photostability
| Stabilizer | Concentration of Stabilizer | Concentration of this compound | Irradiation | % this compound Remaining | Reference |
| None | 0% | 4% | 25 MED | 23% | |
| Octocrylene | 3.6% | 4% | 25 MED | 90% | |
| Tinosorb® S | Not Specified | Not Specified | Prolonged UV | >90% |
Table 2: Effect of Antioxidants on this compound Photostability
| Antioxidant | Ratio (Antioxidant:this compound) | Solvent/Formulation | Irradiation | Outcome | Reference |
| Vitamin E | 1:2 | Dimethyl Sulfoxide | 750 W/m² | Increased Photostability | |
| Vitamin C | 1:0.5 | Dimethyl Sulfoxide | 750 W/m² | Increased Photostability | |
| Ubiquinone | 1:0.5 | Dimethyl Sulfoxide | 750 W/m² | Increased Photostability | |
| Ubiquinone | Not Specified | Sunscreen Formulation | 750 W/m² | Most effective photostabilizer, increased SPF | |
| Ethyl Ascorbic Acid | 2% (with 2% this compound) | Cream Formulation | 4.7 mW/cm² UVA lamp for 15 hours | 11.82% decrease in this compound concentration |
Table 3: Effect of Encapsulation on this compound Photostability
| Encapsulation Method | Encapsulation Material | Degradation of Encapsulated this compound | Degradation of Non-Encapsulated this compound | Reference |
| Liposomes | Isolecithin | 22.07% | 32.96% | |
| Solid Lipid Microparticles | Carnauba Wax | 16.2% | 31.5% | |
| Generic Encapsulation | Lipid or Polymer Matrix | Stability enhanced by up to 80% | - |
Experimental Protocols
Protocol 1: In Vitro Photostability Testing of this compound using UV-Vis Spectrophotometry
Objective: To assess the photodegradation of this compound in a formulation after exposure to a controlled dose of UV radiation.
Methodology:
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Sample Preparation:
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Accurately weigh a sample of the sunscreen formulation.
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Dissolve the sample in a suitable solvent (e.g., ethanol, methanol) to a known concentration.
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Initial Absorbance Measurement:
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Using a UV-Vis spectrophotometer, measure the initial absorbance spectrum of the solution from 290 nm to 400 nm.
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Record the absorbance at the λmax of this compound (approximately 358 nm).
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UV Irradiation:
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Spread a thin, uniform film of the sunscreen product onto a suitable substrate, such as a quartz plate or PMMA plate.
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Expose the sample to a controlled dose of UV radiation from a solar simulator or a UVA lamp. The irradiation dose should be relevant to sun exposure conditions (e.g., measured in MEDs - Minimal Erythemal Doses).
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Post-Irradiation Absorbance Measurement:
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After irradiation, dissolve the sunscreen film in the same solvent used for the initial measurement.
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Measure the absorbance spectrum of the post-irradiation solution.
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Calculation of Photodegradation:
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Calculate the percentage of this compound degradation using the following formula: % Degradation = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
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Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
Objective: To accurately quantify the concentration of this compound in a formulation before and after UV exposure.
Methodology:
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Sample Preparation:
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Accurately weigh a sample of the sunscreen formulation.
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Extract this compound from the formulation using a suitable solvent. A common extraction solution is 0.1% acetic acid in methanol.
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Filter the extract through a 0.45 µm syringe filter before injection.
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HPLC Conditions:
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A mixture of methanol and water (e.g., 93:7 v/v or 95:5 v/v) is commonly used. The pH may be adjusted with phosphoric acid.
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Flow Rate: Typically 1.0 mL/min.
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Detection Wavelength: Set the UV detector to the λmax of this compound, which is around 320-360 nm. A wavelength of 320 nm or 330 nm is often used for simultaneous analysis with other UV filters.
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Injection Volume: 20 µL.
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Calibration:
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Prepare a series of standard solutions of this compound of known concentrations.
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Inject the standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.
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Quantification:
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Inject the prepared sample extract into the HPLC system.
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Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
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Visualizations
Caption: this compound photodegradation pathway upon UV exposure.
Caption: Workflow for in vitro photostability testing.
Caption: Key strategies to stabilize this compound in formulations.
References
Technical Support Center: Stabilization of Avobenzone with Metal Oxides in Cosmetic Formulations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the stabilization of avobenzone with metal oxides in cosmetic formulations.
Troubleshooting Guides
This section addresses common issues encountered during the formulation and testing of sunscreens containing this compound and metal oxides.
| Issue | Potential Cause | Troubleshooting Steps |
| Crystallization of this compound | - Nucleation on Metal Oxide Surfaces: Uncoated or poorly coated metal oxides like titanium dioxide (TiO2) and zinc oxide (ZnO) can act as nucleation sites for this compound crystallization.[1] - Formulation Incompatibility: The solvent system or other formulation components may not adequately solubilize this compound, especially in the presence of metal oxides. | - Use Coated Metal Oxides: Employ metal oxides with surface treatments such as silica, silane, or alumina to passivate the surface and prevent direct contact with this compound. - Optimize Solvent System: Ensure the chosen solvents have good solubilizing capacity for this compound. - Incorporate Stabilizers: Add agents like ascorbyl palmitate, which can competitively bind to metal ions on the oxide surface, inhibiting this compound nucleation. |
| Discoloration of the Formulation (e.g., yellowing) | - Photodegradation of this compound: Upon exposure to UV radiation, this compound can degrade into byproducts that may be colored. This degradation can be accelerated by the photocatalytic activity of uncoated metal oxides. - Complex Formation: Interactions between this compound and metal ions from the metal oxides can lead to the formation of colored complexes. | - Enhance Photostability: Utilize coated metal oxides and incorporate photostabilizers like octocrylene or bemotrizinol. - Chelating Agents: Include chelating agents in the formulation to bind free metal ions and prevent complex formation. |
| Loss of UV Absorbance/Efficacy | - Photodegradation of this compound: Untreated TiO2 and ZnO can significantly accelerate the photodegradation of this compound under UV exposure.[2] - Inadequate Stabilization: The chosen photostabilizers may not be effective enough in the presence of the specific metal oxide used. | - Select Appropriate Coated Metal Oxides: Refer to quantitative data to select coatings that offer the best protection for this compound (e.g., silica or silane coatings).[2] - Optimize Photostabilizer Concentration: Ensure the concentration of photostabilizers is sufficient to protect this compound throughout the product's intended use. - Evaluate Synergistic Combinations: Test combinations of different photostabilizers and coated metal oxides to find the most effective system. |
| Inconsistent Experimental Results | - Variability in Metal Oxide Batches: Different batches of metal oxides, even with the same coating, can have variations in surface properties. - Inconsistent Irradiation Conditions: Fluctuations in the intensity or spectral output of the UV source can lead to variable degradation rates. - Sample Preparation Technique: The method of dispersing the metal oxides and dissolving this compound can affect their interaction. | - Characterize Raw Materials: Perform quality control checks on incoming batches of metal oxides. - Standardize Irradiation Protocol: Use a calibrated and stable UV source. Monitor and control the irradiation dose and temperature. - Develop a Standard Operating Procedure (SOP): Document and adhere to a consistent procedure for sample preparation. |
Frequently Asked Questions (FAQs)
Q1: Why does uncoated titanium dioxide and zinc oxide destabilize this compound?
A1: Uncoated TiO2 and ZnO are photocatalytically active. When exposed to UV radiation, they generate reactive oxygen species (ROS) on their surfaces. These ROS can then attack and degrade the this compound molecule, leading to a loss of its UV-absorbing capabilities.[3] Furthermore, the metal oxide surfaces can act as nucleation sites, promoting the crystallization of this compound, which also reduces its efficacy.
Q2: What types of coatings are effective in stabilizing this compound in the presence of metal oxides?
A2: Coatings that create a physical barrier between the metal oxide surface and this compound are effective. Common and effective coatings include silica, silanes, alumina, and stearic acid.[2] These coatings passivate the photocatalytically active sites on the metal oxide surface, thereby preventing the generation of ROS and direct interaction with this compound.
Q3: Can I mix any sunscreen containing this compound with a sunscreen containing zinc oxide or titanium dioxide?
A3: It is generally not recommended to mix different sunscreen products, as their formulations are optimized for stability with their specific ingredients. Mixing a product with this compound with one containing uncoated or inadequately coated ZnO or TiO2 could lead to the destabilization of this compound.
Q4: How can I quantitatively measure the photostability of this compound in my formulation?
A4: The most common methods for quantifying this compound are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy. An experimental protocol for these methods is provided in the "Experimental Protocols" section below.
Q5: Are there other ingredients that can help stabilize this compound in the presence of metal oxides?
A5: Yes, besides coated metal oxides, other photostabilizers are crucial. Octocrylene is a well-known and effective photostabilizer for this compound. Other molecules like bemotrizinol (Tinosorb S) also show excellent stabilizing properties. Additionally, antioxidants such as Vitamin E, Vitamin C, and ubiquinone can help quench reactive oxygen species and contribute to the overall stability of the formulation.
Data Presentation
The following tables summarize the quantitative data on the photostability of this compound when combined with various untreated and surface-treated metal oxides.
Table 1: Photostability of this compound with Treated Titanium Dioxide (Rutile)
| Treatment | Coating Material | % this compound Remaining After Irradiation |
| Untreated | - | 0% |
| R1-MS | Methicone/Silane | 58% |
| R2-SL | Silane | <1% |
| R3-SC | Silica | 76% |
| R4-PF | C9-15 Fluoroalcohol Phosphate | 28% |
| R5-SA | Stearic Acid | 15% |
Data sourced from a study evaluating the stability of 0.04% this compound with 4.0% inorganic pigment in ethanol after irradiation.
Table 2: Photostability of this compound with Treated Titanium Dioxide (Anatase)
| Treatment | Coating Material | % this compound Remaining After Irradiation |
| Untreated | - | 0% |
| A1-SL | Silane | 65% |
| A2-MS | Methicone/Silane | 20% |
| A2-SA | Stearic Acid | 10% |
| A2-PF | C9-15 Fluoroalcohol Phosphate | 10% |
Data sourced from a study evaluating the stability of 0.04% this compound with 4.0% inorganic pigment in ethanol after irradiation.
Table 3: Photostability of this compound with Treated Zinc Oxide
| Treatment | Coating Material | % this compound Remaining After Irradiation |
| Untreated | - | 0% |
| Z1-MS | Methicone/Silane | 25% |
| Z2-SC | Silica | 55% |
Data sourced from a study evaluating the stability of 0.04% this compound with 4.0% inorganic pigment in ethanol after irradiation.
Experimental Protocols
Protocol 1: Photostability Testing of this compound using UV-Vis Spectroscopy
This protocol outlines a general method for assessing the photostability of this compound in a formulation when exposed to UV radiation.
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Sample Preparation:
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Prepare a solution or emulsion of the cosmetic formulation containing this compound and the metal oxide to be tested in a suitable solvent (e.g., ethanol, isopropanol). The concentration should be adjusted to give an initial absorbance reading within the linear range of the spectrophotometer (typically between 0.5 and 1.5 at the λmax of this compound, ~358 nm).
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Prepare a control sample without the metal oxide.
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Apply a thin, uniform film of the formulation onto a suitable substrate, such as a quartz plate or PMMA plate.
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Initial Absorbance Measurement:
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Measure the initial UV absorbance spectrum of the sample film from 290 to 400 nm using a UV-Vis spectrophotometer. Record the absorbance at the λmax of this compound (~358 nm).
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UV Irradiation:
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Expose the sample to a controlled source of UV radiation that mimics sunlight (e.g., a solar simulator). The intensity and duration of the irradiation should be standardized for comparative studies.
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Final Absorbance Measurement:
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After the irradiation period, re-measure the UV absorbance spectrum of the sample under the same conditions as the initial measurement.
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Data Analysis:
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Calculate the percentage of this compound remaining using the following formula: % this compound Remaining = (Absorbance_final / Absorbance_initial) * 100
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Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a framework for the accurate quantification of this compound in a cosmetic formulation before and after UV exposure.
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Sample Preparation and Extraction:
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Accurately weigh a known amount of the cosmetic formulation.
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Extract the this compound from the formulation using a suitable solvent in which it is freely soluble (e.g., methanol or a mixture of methanol and another solvent). This may involve techniques like sonication or vortexing to ensure complete extraction.
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Filter the extract through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved excipients and metal oxides.
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Dilute the filtered extract to a known volume with the mobile phase to a concentration that falls within the range of the calibration curve.
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HPLC Conditions (Example):
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: Isocratic mixture of methanol and water (e.g., 90:10 v/v).
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Flow Rate: 1.0 mL/min.
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Injection Volume: 20 µL.
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Detection: UV detector at the λmax of this compound (~358 nm).
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Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
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Calibration Curve:
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Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
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Inject each standard solution into the HPLC system and record the peak area.
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Plot a calibration curve of peak area versus concentration.
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Sample Analysis:
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Inject the prepared sample solution into the HPLC system.
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Determine the peak area corresponding to this compound.
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Data Analysis:
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Use the calibration curve to determine the concentration of this compound in the sample solution.
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Calculate the amount of this compound in the original formulation.
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For photostability studies, compare the concentration of this compound before and after UV irradiation to determine the percentage of degradation.
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Visualizations
Caption: Workflow for assessing this compound photostability.
Caption: this compound degradation and stabilization pathways.
References
Technical Support Center: Avobenzone Degradation Kinetics in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effect of pH on the degradation kinetics of avobenzone in aqueous solutions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent/Irreproducible Degradation Rates | 1. pH Fluctuation: The buffer capacity may be insufficient to maintain a constant pH throughout the experiment, especially if the degradation products are acidic or basic. 2. Temperature Variation: Small fluctuations in temperature can significantly impact reaction rates.[1][2] 3. Photodegradation: Accidental exposure of solutions to ambient or UV light can induce photodegradation, confounding the hydrolysis results.[3] 4. Oxygen Content: The presence of dissolved oxygen can sometimes influence degradation pathways. | 1. Buffer Optimization: Ensure the buffer system has adequate capacity for the intended pH range and the duration of the experiment. Verify the pH of the reaction mixture at the beginning and end of the experiment. 2. Temperature Control: Use a calibrated, temperature-controlled water bath or incubator.[1][2] 3. Light Protection: Prepare and store all solutions in amber glassware or vessels wrapped in aluminum foil to prevent light exposure. 4. Deoxygenation: If oxidative degradation is suspected, consider deoxygenating the buffer solutions by sparging with an inert gas (e.g., nitrogen or argon) prior to the experiment. |
| High Variability in HPLC Results (%RSD > 2%) | 1. This compound Degradation in Autosampler: this compound can degrade in the diluent within the autosampler vials, especially if the diluent has a neutral or alkaline pH. 2. Poor Solubility/Precipitation: this compound is poorly soluble in water. If the sample solvent is not compatible with the mobile phase, precipitation can occur upon injection. 3. Co-elution of Degradation Products: Degradation products may have similar retention times to this compound, leading to inaccurate peak integration. | 1. Diluent Selection & Sample Stability: Use a diluent that ensures this compound stability. A slightly acidic, primarily organic diluent (e.g., methanol or acetonitrile with a small percentage of acidified water) is often suitable. Prepare fresh standards and samples, and minimize the time they reside in the autosampler. Consider using refrigerated autosampler trays. 2. Solvent Matching: Whenever possible, dissolve and inject samples in the mobile phase or a solvent with a weaker elution strength than the mobile phase. 3. Method Optimization: Adjust the mobile phase composition, gradient, or column chemistry to achieve baseline separation of this compound from its degradation products. A photodiode array (PDA) detector can help identify peak purity. |
| Appearance of Unexpected Peaks in Chromatogram | 1. Formation of Degradation Products: The new peaks are likely the result of this compound degradation. At alkaline pH, hydrolysis is a primary degradation pathway. 2. Keto-Enol Tautomerism: this compound exists in keto and enol forms. Changes in solvent polarity or pH can affect the equilibrium between these tautomers, potentially leading to peak splitting or broadening. | 1. Peak Identification: Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and elucidate their structures. Common degradation products include p-anisic acid and 4-tert-butyl benzoic acid. 2. Control of Tautomerism: Maintain consistent solvent composition and pH in both the sample diluent and the mobile phase to ensure a stable tautomeric equilibrium during the analysis. |
Frequently Asked Questions (FAQs)
Q1: At what pH range is this compound most unstable in aqueous solutions?
A1: this compound is most susceptible to degradation in neutral to alkaline aqueous solutions, specifically in the pH range of 7.4 to 10.0. The degradation is catalyzed by hydroxide ions. Conversely, it is relatively stable in acidic conditions (pH 2-5), where no significant degradation is typically observed.
Q2: What is the primary mechanism of this compound degradation at alkaline pH?
A2: The primary degradation mechanism at alkaline pH is hydroxide ion-catalyzed hydrolysis. This involves the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the diketone moiety of this compound, leading to the cleavage of the molecule.
Q3: Does temperature affect the degradation rate of this compound?
A3: Yes, temperature significantly influences the degradation rate. The degradation of this compound follows Arrhenius kinetics, meaning the rate constant increases with temperature. Therefore, it is crucial to maintain precise and constant temperature control during kinetic studies.
Q4: What is the kinetic order of this compound degradation in aqueous solutions?
A4: The degradation of this compound in aqueous solutions follows first-order kinetics with respect to the this compound concentration.
Q5: How does the keto-enol tautomerism of this compound affect its stability?
A5: this compound exists as an equilibrium between a chelated enol form and a diketo form. The enol form is responsible for its UVA-absorbing properties. The diketo form is generally considered less stable and more prone to photodegradation. While hydrolysis can occur in the dark, the tautomeric equilibrium can be influenced by solvent polarity and pH, which in turn can affect the overall stability profile of the molecule, particularly its photostability.
Data Presentation
The following table summarizes the degradation kinetic data for this compound at different pH values.
Table 1: First-Order Rate Constants (k) and Half-Lives (t½) for this compound Degradation in Aqueous Solution at 25°C and 60°C.
| pH | Temperature (°C) | k (h⁻¹) | t½ (h) | Reference |
| 2.0 - 5.0 | 60 | No Degradation Observed | - | |
| 7.41 | 60 | 0.027 | 25.7 | |
| 8.00 | 60 | 0.045 | 15.4 | |
| 9.04 | 60 | 0.12 | 5.8 | |
| 10.02 | 60 | 0.22 | 3.2 | |
| 9.04 | 25 | 0.0187 | 37.0 | |
| 10.02 | 25 | 0.0363 | 19.0 |
Data extrapolated for 25°C based on Arrhenius plots.
Experimental Protocols
This section provides a detailed methodology for studying the pH-dependent degradation kinetics of this compound.
Objective: To determine the first-order rate constant for this compound degradation at a specific pH.
Materials:
-
This compound reference standard
-
HPLC-grade methanol and water
-
Buffer salts (e.g., KCl, HCl, NaOH, KH₂PO₄, H₃BO₃)
-
Amber glassware (volumetric flasks, vials)
-
Calibrated pH meter
-
Temperature-controlled water bath
-
HPLC system with UV detector
Procedure:
-
Buffer Preparation:
-
Prepare buffer solutions for the desired pH range (e.g., KCl-HCl for pH 2-3, NaOH-KH₂PO₄ for pH 7.4, H₃BO₃-NaOH-KCl for pH 8-10).
-
Adjust the ionic strength of the buffers to a constant value (e.g., 0.4 M) using a salt like KCl.
-
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 4 mg/mL) in methanol using an amber volumetric flask.
-
-
Kinetic Run:
-
Preheat the prepared buffer solution to the desired temperature (e.g., 60°C) in the temperature-controlled water bath.
-
Initiate the reaction by adding a small aliquot of the this compound stock solution to the preheated buffer to achieve the desired final concentration. Ensure the volume of methanol added is minimal to avoid significantly altering the solvent composition.
-
Immediately withdraw the first sample (t=0) and quench the reaction by diluting it in the mobile phase or an appropriate acidic solvent to prevent further degradation.
-
Continue to withdraw samples at predetermined time intervals. The frequency of sampling should be adjusted based on the expected degradation rate at the given pH.
-
Store the quenched samples in amber vials, preferably under refrigeration, until HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase is a mixture of methanol and acidified water (e.g., 85:15 v/v methanol:0.1% phosphoric acid). A pH well below 8.0 for the mobile phase is recommended to prevent on-column degradation.
-
Column: A C18 reversed-phase column is commonly used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor the effluent at a wavelength of approximately 310 nm or at the absorption maximum of this compound.
-
Quantification: Create a calibration curve using freshly prepared this compound standards of known concentrations. Determine the concentration of this compound in each sample from the kinetic run by comparing its peak area to the calibration curve.
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration (ln[A]) versus time (t).
-
If the reaction follows first-order kinetics, the plot will be linear.
-
The slope of the line is equal to the negative of the first-order rate constant (-k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Visualizations
Caption: Experimental workflow for determining this compound degradation kinetics.
Caption: Proposed degradation pathway of this compound at different pH values.
References
Validation & Comparative
A Comparative Analysis of Avobenzone and Zinc Oxide Photostability: A Guide for Researchers and Drug Development Professionals
An in-depth evaluation of the photostability of two common UVA filters, the organic molecule avobenzone and the inorganic compound zinc oxide, is critical for the formulation of effective and safe sunscreen products. This guide provides a comparative analysis based on experimental data, outlining the mechanisms of photodegradation and the protocols for assessing photostability.
Introduction
This compound is an organic, oil-soluble UVA filter renowned for its ability to absorb a wide spectrum of UVA rays, with a peak absorbance at approximately 357 nm.[1][2] It is a dibenzoylmethane derivative and is a common ingredient in broad-spectrum chemical sunscreens.[1][3] Zinc oxide, an inorganic compound, acts as a physical sunscreen by reflecting and scattering UV radiation.[4] It offers broad-spectrum protection against both UVA and UVB rays and is considered a photostable ingredient. However, its photocatalytic activity can present challenges in formulation. This guide will delve into a comparative analysis of the photostability of these two widely used UV filters.
Quantitative Data on Photostability
The photostability of this compound and zinc oxide has been the subject of numerous studies. The following tables summarize key quantitative findings regarding their degradation upon UV exposure.
| UV Filter | Formulation | UV Exposure | Degradation | Source |
| This compound | Unstabilized in a commercial SPF 45 sunscreen | 120 minutes of sun exposure | ~80% | |
| This compound | Unstabilized | 1 hour of UV exposure | 50% | |
| This compound | With photostabilizers (e.g., Tinosorb® S) | Prolonged UV irradiation | <10% | |
| This compound | With encapsulation technology | Prolonged UV irradiation | ~20% | |
| This compound | In the presence of zinc oxide (micro- or nano-sized) | 2 hours of UV exposure | >80% loss of UVA protection |
| UV Filter | Key Photostability Characteristic | Experimental Observation | Source |
| Zinc Oxide | Generally Photostable | Maintains efficacy for hours under UV exposure. | |
| Zinc Oxide | Photocatalytic Activity | Generates Reactive Oxygen Species (ROS) upon UV irradiation. | |
| Zinc Oxide | Interaction with this compound | Can induce significant photodegradation of this compound in a mixture. |
Mechanisms of Photodegradation and Interaction
This compound: Keto-Enol Tautomerism and Photodegradation
The primary mechanism behind the photoinstability of this compound is its keto-enol tautomerism. Upon absorbing UV radiation, the more stable enol form, which is an effective UVA absorber, can convert to the less stable keto form. This keto form is a poor UVA absorber and is more susceptible to irreversible photodegradation, breaking down into various byproducts, including substituted benzoic acids and benzils. This process leads to a loss of UVA protection over time.
To counteract this instability, this compound is often formulated with photostabilizers, such as octocrylene, or is encapsulated. These strategies help to either quench the excited state of this compound, preventing the transition to the keto form, or physically protect it from UV radiation.
References
A Spectroscopic Comparison of Avobenzone Stabilizers for Efficacy Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common stabilizers used to enhance the photostability of avobenzone, a widely utilized UVA filter in sunscreen formulations. The efficacy of these stabilizers is evaluated through spectroscopic methods, with supporting experimental data and detailed protocols to aid in research and development.
Introduction to this compound Photostability
This compound is highly effective at absorbing a wide range of UVA radiation (320-400 nm).[1] However, it is inherently photounstable and can degrade upon exposure to UV light, reducing its protective efficacy over time.[1] This degradation primarily occurs through a process of keto-enol tautomerism, where the enol form, which is efficient at absorbing UVA, converts to the less-absorbent keto form. This excited keto form can then lead to the formation of reactive oxygen species and other degradation byproducts.[2] To counteract this, various photostabilizers are incorporated into sunscreen formulations. This guide focuses on the spectroscopic validation of the efficacy of some of these key stabilizers.
Comparative Efficacy of this compound Stabilizers
The photostability of this compound in the presence of different stabilizers is typically quantified by measuring the percentage of this compound remaining after a specific duration of UV irradiation. The following table summarizes the performance of common stabilizers based on available experimental data.
| Stabilizer | Chemical Name | Concentration | Irradiation Dose | % this compound Remaining | Reference |
| None | - | - | 25 MED | 23% | [3] |
| Octocrylene | 2-Ethylhexyl 2-cyano-3,3-diphenylacrylate | 3.6% | 25 MED | 90% | [3] |
| Bemotrizinol (Tinosorb S) | Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine | 4% | 25 MED | 100% | |
| Bisoctrizole (Tinosorb M) | Methylene Bis-Benzotriazolyl Tetramethylbutylphenol | - | - | Data not directly comparable under the same conditions | - |
| Ubiquinone | Coenzyme Q10 | 1:0.5 (this compound:Stabilizer) | 1 hour (750 W/m²) | Most effective among tested antioxidants | |
| Vitamin E | Alpha-tocopherol | 1:2 (this compound:Stabilizer) | 1 hour (750 W/m²) | Effective | |
| Vitamin C | Ascorbic Acid | 1:0.5 (this compound:Stabilizer) | 1 hour (750 W/m²) | Effective |
Note: MED stands for Minimal Erythemal Dose, a measure of UV radiation.
Experimental Protocols
The validation of this compound stabilizer efficacy is primarily conducted using UV-Visible (UV-Vis) spectrophotometry. This technique measures the amount of UV radiation absorbed by a sample, allowing for the quantification of this compound before and after UV exposure.
UV-Vis Spectrophotometry Protocol for this compound Photostability
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent, such as ethanol or a mixture of cosmetic emollients.
-
For stabilized samples, prepare solutions containing this compound and the stabilizer at the desired concentrations.
-
The concentration of this compound is typically in the range of 10-20 µg/mL.
2. Initial Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the initial absorbance spectrum of each sample in a quartz cuvette.
-
The peak absorbance of this compound is typically observed around 358 nm. Record this initial absorbance value (A₀).
3. UV Irradiation:
-
Expose the samples to a controlled source of UV radiation, typically a solar simulator, to mimic sun exposure.
-
The irradiation dose can be controlled by adjusting the intensity of the light source and the duration of exposure. A common dose for testing is 25 MED.
4. Post-Irradiation Absorbance Measurement:
-
After the specified irradiation period, measure the final absorbance spectrum of each sample (Aₜ).
5. Calculation of this compound Remaining:
-
The percentage of this compound remaining can be calculated using the following formula:
% this compound Remaining = (Aₜ / A₀) * 100
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the mechanisms of this compound stabilization.
Caption: Experimental workflow for validating this compound stabilizer efficacy.
Caption: Mechanisms of this compound photodegradation and stabilization.
Conclusion
The spectroscopic validation of this compound stabilizers is a critical step in the development of effective and photostable sunscreen formulations. UV-Vis spectrophotometry provides a reliable and straightforward method for quantifying the efficacy of stabilizers such as Octocrylene and Bemotrizinol (Tinosorb S), which have demonstrated significant success in preventing the photodegradation of this compound. The data presented in this guide highlights the superior performance of Bemotrizinol in the cited study. Further research into synergistic combinations of stabilizers and novel delivery systems continues to advance the field of sun protection.
References
A Comparative Guide to In Vivo and In Vitro Photostability of Avobenzone
For Researchers, Scientists, and Drug Development Professionals
Avobenzone, a widely utilized UVA filter in sunscreen formulations, is known for its inherent photounstability. Upon exposure to UV radiation, it can undergo photodegradation, leading to a reduction in its protective efficacy. Consequently, assessing the photostability of this compound within a formulation is a critical aspect of sunscreen development. This guide provides a comparative analysis of in vivo and in vitro methodologies used to evaluate the photostability of this compound, supported by experimental data and detailed protocols.
Correlation Between In Vivo and In Vitro Photostability
The primary goal of in vitro photostability testing is to provide a reliable and ethical alternative to in vivo studies conducted on human subjects. Research has demonstrated a strong correlation between in vivo Persistent Pigment Darkening (PPD) methods and in vitro UVA protection factor (UVA-PF) assessments, particularly when the in vitro protocol incorporates a pre-irradiation step to simulate sun exposure and induce potential photodegradation. This pre-irradiation is crucial for accurately predicting the performance of a sunscreen formulation under real-world conditions.
While a direct quantitative correlation can be formulation-dependent, the general consensus in the scientific community is that a well-designed in vitro test can effectively predict the in vivo photostability of this compound.
Quantitative Data Comparison
The following table presents representative data illustrating the comparison of this compound photodegradation in a model sunscreen formulation assessed by both in vivo and in vitro methods.
| Formulation | Test Method | Key Parameter | Result |
| Sunscreen with 3% this compound | In Vivo (PPD) | UVA-PF before UV exposure | 10 |
| UVA-PF after UV exposure | 6 | ||
| % Loss of Protection | 40% | ||
| Sunscreen with 3% this compound | In Vitro (on PMMA plates) | UVA-PF before pre-irradiation | 10.5 |
| UVA-PF after pre-irradiation | 6.8 | ||
| % Loss of Protection | 35% |
Note: The data presented in this table is a representative illustration based on typical findings in comparative studies. Specific values can vary depending on the complete formulation and the precise experimental conditions.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of this compound photostability.
In Vivo Photostability Assessment: Persistent Pigment Darkening (PPD) Method
The in vivo PPD method is considered a gold standard for determining the UVA protection factor of a sunscreen.
Methodology:
-
Subject Selection: A panel of human volunteers with skin types II-IV (skin that tans easily and rarely burns) is selected.
-
Test Sites: Small, defined areas on the subjects' backs are used as test sites.
-
Sunscreen Application: The test sunscreen formulation is applied uniformly to the designated test sites at a concentration of 2 mg/cm². An adjacent unprotected site serves as a control.
-
UV Exposure: The test sites are exposed to a controlled dose of UVA radiation from a solar simulator. The UVA source should have a continuous emission spectrum in the 320-400 nm range.
-
PPD Assessment: Two to four hours after UV exposure, the skin is visually assessed for pigmentation. The Minimal Persistent Pigment Darkening Dose (MPPD) is determined for both the protected and unprotected skin.
-
UVA-PF Calculation: The UVA Protection Factor (UVA-PF) is calculated as the ratio of the MPPD on the protected skin to the MPPD on the unprotected skin.
-
Photostability Evaluation: To assess photostability, the UVA-PF is determined before and after a separate, prolonged exposure to a controlled dose of UV radiation that mimics sun exposure. The percentage loss of UVA-PF indicates the degree of photodegradation.
In Vitro Photostability Assessment: UVA-PF on PMMA Plates
This in vitro method provides a reliable alternative to in vivo testing and is widely used in the cosmetic industry.
Methodology:
-
Substrate Preparation: Polymethyl methacrylate (PMMA) plates with a roughened surface to mimic the topography of the skin are used as the substrate.
-
Sample Application: The sunscreen formulation is applied to the PMMA plate at a concentration of 1.0 to 1.3 mg/cm² and spread evenly to form a uniform film. The plates are then allowed to dry for a specified period in the dark.
-
Pre-irradiation: The prepared plates are exposed to a controlled dose of UV radiation from a solar simulator to induce photodegradation of the UV filters. The irradiation dose is typically calculated based on the initial UVA-PF of the product.
-
UV-Vis Spectrophotometry: The absorbance of the sunscreen film on the PMMA plate is measured before and after the pre-irradiation step using a UV-Vis spectrophotometer equipped with an integrating sphere.
-
UVA-PF Calculation: The UVA-PF is calculated from the spectrophotometric data using a standardized equation that takes into account the absorbance of the sunscreen film and the solar emission spectrum.
-
Photostability Evaluation: The percentage decrease in the UVA-PF after pre-irradiation is calculated to determine the photostability of the this compound in the formulation.
Visualizing the Experimental Workflow and Photodegradation Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for comparing in vivo and in vitro photostability and the photodegradation pathway of this compound.
The Synergistic Alliance of Avobenzone and Octocrylene: A Comparative Guide to Enhanced Photoprotection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of photoprotection, the stability and efficacy of ultraviolet (UV) filters are paramount. Avobenzone, a potent UVA absorber, is a cornerstone of many broad-spectrum sunscreens. However, its inherent photo-instability presents a significant formulation challenge. This guide provides a comparative evaluation of the synergistic relationship between this compound and octocrylene, a UVB filter known to significantly enhance the photostability and overall performance of this compound. Through a review of experimental data, this document elucidates the mechanisms of their interaction and provides detailed protocols for assessing their combined efficacy.
Executive Summary of Findings
Experimental evidence robustly demonstrates that octocrylene acts as an effective photostabilizer for this compound. The primary mechanism for this synergy is the quenching of the excited triplet state of this compound's unstable keto-isomer by octocrylene, thereby preventing its photodegradation. This stabilization is critical for maintaining the UVA absorbance of the formulation during UV exposure. While octocrylene is a UVB filter and contributes to the Sun Protection Factor (SPF), its combination with this compound is key to achieving durable, broad-spectrum UV protection.
Data Presentation: Photostability and SPF Enhancement
The synergistic effect of octocrylene on this compound's photostability is quantifiable. The following tables summarize key experimental findings.
Table 1: Photostability of this compound with and without Octocrylene
| Formulation | This compound Concentration (% w/w) | Octocrylene Concentration (% w/w) | UV Exposure | Remaining this compound (%) | Source |
| Formulation A | 4 | 0 | 25 MED | 23 | [1] |
| Formulation B | 4 | 3.6 | 25 MED | 90 | [1] |
| Formulation C | 4 | 3-5 | 25 MED | 90 |
MED: Minimal Erythemal Dose
Table 2: In Vitro Sun Protection Factor (SPF) of Commercial Formulations
| Formulation Example | This compound (% w/w) | Octocrylene (% w/w) | Other UV Filters | Advertised SPF |
| Commercial Sunscreen 1 | 3 | 10 | Homosalate, Octisalate, Oxybenzone | 100+ |
| Commercial Sunscreen 2 | 2.8 | 5.6 | Homosalate, Octisalate, Oxybenzone | Not specified |
| Commercial Sunscreen 3 | 3 | 6 | Oxybenzone | Not specified |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key mechanisms and experimental procedures discussed in this guide.
Caption: Mechanism of this compound Photostabilization by Octocrylene.
Caption: Experimental Workflow for Evaluating Photostability and SPF.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the synergistic effects between this compound and octocrylene.
In Vitro Photostability Assessment using UV-Vis Spectrophotometry
This method evaluates the change in UV absorbance of a sunscreen film after exposure to a controlled dose of UV radiation.
-
Materials and Equipment:
-
UV-Vis Spectrophotometer equipped with an integrating sphere.
-
Solar simulator with a controlled and calibrated UV output.
-
Polymethylmethacrylate (PMMA) plates with a roughened surface.
-
Positive displacement pipette or automated syringe for precise application.
-
-
Procedure:
-
Sample Application: Apply a precise amount of the test formulation (e.g., 1.3 mg/cm²) onto the PMMA plate. Spread the formulation evenly across the surface using a gloved finger or an automated spreading device to create a uniform film.
-
Drying: Allow the film to dry for a minimum of 15-30 minutes in the dark at a controlled temperature.
-
Initial Measurement (Pre-Irradiation): Measure the initial UV absorbance spectrum of the sunscreen film from 290 nm to 400 nm.
-
Irradiation: Expose the PMMA plate to a controlled dose of UV radiation from a solar simulator. The dose can be defined in terms of MEDs or J/cm².
-
Final Measurement (Post-Irradiation): After irradiation, re-measure the UV absorbance spectrum of the film.
-
Data Analysis: Compare the pre- and post-irradiation absorbance spectra. The percentage of remaining this compound can be estimated by the change in absorbance at its peak wavelength (around 357 nm).
-
Quantitative Analysis of this compound Degradation by High-Performance Liquid Chromatography (HPLC)
HPLC provides a more specific quantification of the active ingredients before and after UV exposure.
-
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solar simulator.
-
Quartz plates or PMMA plates.
-
Extraction solvent (e.g., methanol, acetonitrile).
-
Volumetric flasks, pipettes, and syringes.
-
Analytical standards for this compound and octocrylene.
-
-
Procedure:
-
Sample Preparation and Irradiation:
-
Apply a known amount of the sunscreen formulation onto quartz or PMMA plates.
-
Expose a set of plates to a controlled dose of UV radiation from a solar simulator. Keep a corresponding set of plates protected from light as a control.
-
-
Extraction:
-
Place each plate (irradiated and non-irradiated) into a beaker with a precise volume of extraction solvent (e.g., methanol).
-
Use an ultrasonic bath to ensure the complete dissolution of the sunscreen film and extraction of the UV filters.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound and octocrylene of known concentrations to generate a calibration curve.
-
Filter the extracted samples through a 0.45 µm syringe filter.
-
Inject the standard solutions and the extracted samples into the HPLC system.
-
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 95:5 v/v), adjusted to an acidic pH (e.g., pH 3.2 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 313 nm or 357 nm for this compound.
-
-
-
Data Analysis:
-
Quantify the concentration of this compound in the irradiated and non-irradiated samples by comparing the peak areas to the calibration curve.
-
Calculate the percentage of this compound degradation by comparing the concentration in the irradiated sample to the non-irradiated control.
-
-
In Vitro Sun Protection Factor (SPF) Determination
This method provides an estimate of the SPF of a sunscreen formulation.
-
Materials and Equipment:
-
UV-Vis Spectrophotometer with an integrating sphere and SPF calculation software.
-
Solar simulator.
-
PMMA plates.
-
-
Procedure:
-
Sample Application and Drying: Follow the same procedure as for the photostability assessment.
-
UV Transmittance Measurement: Measure the UV transmittance through the sunscreen film from 290 nm to 400 nm at multiple points on the plate.
-
SPF Calculation: The in vitro SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectrum. The software typically performs this calculation automatically.
-
Photostability Impact on SPF: To evaluate the impact of photodegradation on SPF, the measurement can be performed before and after a controlled dose of UV irradiation.
-
Conclusion
The synergistic relationship between this compound and octocrylene is a well-established principle in modern sunscreen formulation. Octocrylene's ability to photostabilize this compound is critical for providing consumers with reliable and long-lasting protection against the full spectrum of UVA radiation. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to quantitatively assess this synergy, ensuring the development of robust and effective photoprotective products. The combination of UV-Vis spectrophotometry for overall absorbance and HPLC for specific quantification of active ingredients offers a comprehensive approach to evaluating the performance of these essential UV filters.
References
A Comparative Guide to Validated HPLC Methods for Avobenzone Quantification in Complex Matrices
For researchers, scientists, and drug development professionals, ensuring the accurate quantification of active ingredients like avobenzone in complex formulations such as sunscreens is critical for quality control and regulatory compliance. This guide provides a comparative overview of various validated High-Performance Liquid Chromatography (HPLC) methods, presenting their experimental protocols and performance data to aid in method selection and implementation.
This compound, a widely used UVA filter, is notoriously photolabile, necessitating robust and reliable analytical methods for its determination. The following sections detail and compare different HPLC-based approaches for this compound analysis, focusing on their validation parameters to provide a clear understanding of their respective capabilities.
Comparison of Validated HPLC Methods
The performance of an analytical method is defined by several key validation parameters. Below is a summary of these parameters for different HPLC methods developed for the quantification of this compound in cosmetic and pharmaceutical formulations.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 12 - 32 | 40 - 120 | 1.6 - 6.0 | 24 - 64 |
| Correlation Coefficient (r²) | > 0.999 | 0.9925 | > 0.9999 | Not Specified |
| Accuracy (% Recovery) | 99.0% - 101.0% | 98.63% - 102.05% | 99.4% - 100.4% | 99.43% |
| Precision (%RSD) | < 2.0 | 1.13 (Inter-day) | 3.5 - 4.6 | 0.31 |
| LOD (µg/mL) | 2.54 | Not Specified | Not Specified | 2.0 |
| LOQ (µg/mL) | Not Specified | Not Specified | Not Specified | 10.0 |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and implementation of an analytical method. The following sections outline the experimental protocols for the compared HPLC methods.
Method 1: Simultaneous Estimation in Sunscreen
This method is designed for the simultaneous analysis of this compound and other UV filters in sunscreen lotion.
-
Sample Preparation: An extraction solution of 0.1% acetic acid in methanol is used to extract the active pharmaceutical ingredients (APIs) from the sunscreen matrix.[1]
-
Chromatographic Conditions:
Method 2: Stability-Indicating HPLC Method
This method is suitable for determining the stability of this compound in cosmetic formulations.
-
Sample Preparation: The protocol for sample preparation is not explicitly detailed in the provided information.
-
Chromatographic Conditions:
-
Column: Reverse-phase C18 (Inertsil ODS-3), 250 x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic elution with methanol:water (95:5) with the pH adjusted to 3.2 with 85% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 315 nm
-
Temperature: Room temperature
-
Method 3: Simultaneous Quantitation in Moisturizing Sunscreen Cream
This method is tailored for the analysis of this compound and other UV filters in a moisturizing sunscreen cream for acne-prone skin.
-
Sample Preparation: The sample preparation involves methanol extraction followed by serial dilution.
-
Chromatographic Conditions:
-
Column: Fortis Phenyl analytical column (150.0 × 2.1 mm, 5 μm)
-
Mobile Phase: Isocratic elution with a 57/43 (v/v) mixture of acetonitrile/45 mM aqueous ammonium formate solution.
-
Flow Rate: 0.4 mL/min
-
Detection: Photodiode-Array Detection (PDA), with this compound detected at 359 nm.
-
Temperature: 25 °C
-
Method 4: Simultaneous Estimation in Pharmaceutical Cream
This method is developed for the simultaneous estimation of hydroquinone and this compound in a pharmaceutical cream formulation.
-
Sample Preparation: 1.0g of the cream is accurately weighed into a 100.0 mL volumetric flask, and 50.0 mL of the mobile phase is added. The mixture is sonicated to dissolve and then diluted to volume with the mobile phase. A 5 mL aliquot of this solution is further diluted to 50 mL with the mobile phase.
-
Chromatographic Conditions:
-
Column: ODS Qualisil Column C18 (250 mm x 4.6 mm, 5µm)
-
Mobile Phase: Isocratic elution with Acetonitrile:Methanol (80:20).
-
Flow Rate: 1.0 mL/min
-
Detection: UV Detector at 226nm
-
Temperature: Ambient
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the validation of an HPLC method for this compound analysis in a complex matrix.
Caption: Generalized workflow for HPLC method validation of this compound.
References
A Comparative Guide to the Efficacy of Antioxidants in Avobenzone Stabilization
Prepared for Researchers, Scientists, and Drug Development Professionals
Avobenzone, a widely utilized UVA filter in sunscreen formulations, is notoriously photounstable, degrading upon exposure to UV radiation and compromising the efficacy of the product. The incorporation of antioxidants presents a promising strategy to mitigate this degradation. This guide provides an objective comparison of the performance of various antioxidants in stabilizing this compound, supported by experimental data, to aid in the development of more robust and effective photoprotective formulations.
Quantitative Assessment of Antioxidant Performance
The photostabilizing effects of Vitamin C, Vitamin E, and Ubiquinone on this compound were systematically evaluated. The following table summarizes the key findings, presenting the photostability increase of this compound in the presence of these antioxidants at different molar ratios.
| Antioxidant | This compound:Antioxidant Molar Ratio | Area Under the Curve (AUC) Ratio¹ | Photostability Increase (%)² |
| Control (this compound alone) | - | 0.63 | - |
| Vitamin C | 1:0.1 | 0.70 | 11.1 |
| 1:0.5 | 0.81 | 28.6 | |
| 1:1 | 0.75 | 19.0 | |
| Vitamin E | 1:0.5 | 0.72 | 14.3 |
| 1:1 | 0.77 | 22.2 | |
| 1:2 | 0.82 | 30.2 | |
| Ubiquinone | 1:0.1 | 0.73 | 15.9 |
| 1:0.5 | 0.83 | 31.7 | |
| 1:1 | 0.78 | 23.8 |
¹The AUC Ratio is the ratio of the area under the curve of the UVA absorption spectrum after irradiation to that before irradiation. A value closer to 1 indicates greater stability.[1] ²The Photostability Increase is calculated relative to the control (this compound without an antioxidant).[1]
Key Findings:
-
All tested antioxidants demonstrated an ability to enhance the photostability of this compound.[1][2][3]
-
Ubiquinone at a 1:0.5 molar ratio with this compound exhibited the highest photostability increase of 31.7%.
-
Vitamin E was most effective at a 1:2 molar ratio, increasing photostability by 30.2%.
-
Vitamin C showed its peak performance at a 1:0.5 molar ratio, with a 28.6% increase in photostability.
-
In sunscreen formulations, ubiquinone was identified as the most effective photostabilizer and also contributed to an increase in the Sun Protection Factor (SPF).
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide, based on the work of Afonso et al.
Preparation of Solutions
This compound solutions (5 μg/mL) were prepared in dimethyl sulfoxide (DMSO) in amber volumetric flasks. Stock solutions of the antioxidants (Vitamin C, Vitamin E, and ubiquinone) were also prepared in DMSO. The final test solutions were created by mixing the this compound and antioxidant stock solutions to achieve the desired molar ratios as specified in the data table. A solution of this compound without any antioxidant served as the control.
Irradiation Procedure
The prepared solutions were irradiated using a xenon lamp equipped with a UV filter to simulate solar radiation that reaches the Earth's surface and an IR-block filter to control for temperature effects. The irradiation was conducted at an intensity of 750 W/m². The total irradiation time was 1 hour, delivering an incident UV dose of 2700 kJ/m².
Spectrophotometric Analysis and Photostability Calculation
The absorption spectra of the this compound solutions were recorded using a spectrophotometer over a wavelength range of 250 nm to 400 nm. Measurements were taken before and two hours after the irradiation period.
The photostability of this compound was assessed by calculating the Area Under the Curve (AUC) for the UVA range (320-400 nm) from the absorption spectra. The AUC ratio was determined using the following formula:
AUC Ratio = AUC after irradiation / AUC before irradiation
A UV filter is generally considered photostable if the AUC ratio is higher than 0.80.
The percentage of photostability increase (PI) conferred by the antioxidant was calculated as follows:
PI (%) = [(AUC Ratio (sample) - AUC Ratio (control)) / AUC Ratio (control)] x 100
In Vitro Sun Protection Factor (SPF) Measurement
For sunscreen formulations, the in vitro SPF was determined using the Diffey and Robson method. The formulation was applied at a concentration of 1 mg/cm² onto a roughened polymethyl methacrylate (PMMA) plate. The transmission of UV radiation (290–400 nm) through the plate was measured using a spectrophotometer. The SPF was then calculated using a specific equation that integrates the spectral irradiance of sunlight, the erythemal action spectrum, and the monochromatic absorbance of the sample.
Visualizing the Process and Principles
The following diagrams illustrate the experimental workflow for assessing antioxidant impact on this compound stability and the underlying principle of how antioxidants protect this compound from photodegradation.
Caption: Experimental workflow for assessing this compound photostability.
Caption: How antioxidants protect this compound from photodegradation.
References
Avobenzone's Crucial Role in Broad-Spectrum UV Protection: A Comparative Analysis
Avobenzone stands as a cornerstone in modern sunscreen formulations, offering superior protection against long-wave UVA radiation, a significant contributor to skin aging and carcinogenesis. This guide provides a comprehensive comparison of this compound's performance against other UV filters, supported by experimental data and detailed methodologies, to validate its critical contribution to broad-spectrum protection.
This compound, a dibenzoylmethane derivative, is a chemical sunscreen agent renowned for its exceptional ability to absorb UVA rays, with a peak absorption at approximately 357 nm.[1][2] Unlike many other organic UV filters that primarily block UVB radiation, this compound effectively covers the UVA I (340-400 nm) and UVA II (320-340 nm) ranges, which penetrate deep into the dermis.[1][3][4] This characteristic is paramount for preventing the insidious damage caused by UVA, including photoaging and the increased risk of skin cancer.
However, this compound's primary drawback is its inherent photounstability; it can degrade upon exposure to UV radiation, losing its protective efficacy. This photodegradation occurs through a process of keto-enol tautomerization, which renders the molecule less effective at absorbing UVA light. To counteract this, formulators employ photostabilizers, such as octocrylene, and other technologies like encapsulation to maintain this compound's integrity and ensure sustained broad-spectrum protection. Studies have shown that without stabilizers, this compound can degrade by as much as 50% within an hour of UV exposure. In contrast, well-stabilized formulations can retain over 90% of this compound's activity after prolonged irradiation.
Comparative Performance of UV Filters
The effectiveness of a sunscreen's broad-spectrum protection is quantified by several key metrics, including the Sun Protection Factor (SPF), UVA Protection Factor (UVA-PF), and the critical wavelength. The SPF primarily indicates protection against UVB-induced erythema (sunburn). The UVA-PF measures the protection against UVA radiation, and the critical wavelength denotes the wavelength at which the sunscreen has absorbed 90% of the total UV light, indicating the breadth of its protection.
Below is a comparative summary of this compound and other commonly used UV filters.
| UV Filter | Type | Primary UV Spectrum | UVA-PF (Typical) | Critical Wavelength (nm) | Photostability |
| This compound | Chemical | UVA I, UVA II | High | >370 | Low (requires stabilization) |
| Oxybenzone | Chemical | UVB, UVA II | Moderate | ~360 | Moderate |
| Octinoxate | Chemical | UVB | Low | <350 | Low |
| Octisalate | Chemical | UVB | Low | <340 | High |
| Octocrylene | Chemical | UVB, UVA II | Low | ~360 | High (used as a stabilizer) |
| Zinc Oxide (non-nano) | Physical | UVB, UVA I, UVA II | High | >370 | High |
| Titanium Dioxide | Physical | UVB, UVA II | Moderate | ~355 | High |
| Tinosorb® S | Chemical | UVB, UVA I, UVA II | Very High | >370 | High |
| Mexoryl® SX | Chemical | UVA I, UVA II | High | >370 | High |
Note: UVA-PF values can vary significantly based on the complete formulation, including the concentration of the UV filter and the presence of other stabilizing or boosting ingredients.
Model formulations containing 3% this compound have demonstrated superior attenuation of UVA wavelengths greater than 360 nm compared to formulations with 5% titanium dioxide. Furthermore, sunscreens with similar SPF values containing this compound or zinc oxide exhibit significantly higher UVA protection factors than those with titanium dioxide.
Experimental Protocols
The validation of a UV filter's contribution to broad-spectrum protection relies on standardized and reproducible experimental methods. The following are detailed protocols for key in vitro and in vivo assays.
In Vitro UVA Protection Factor (UVA-PF) and Critical Wavelength Determination (ISO 24443:2021)
This method assesses the UVA protection of a sunscreen product by measuring the transmission of UV radiation through a thin film of the product applied to a substrate.
-
Substrate Preparation: Polymethylmethacrylate (PMMA) plates with a roughened surface to mimic the topography of the skin are used as the substrate.
-
Product Application: A precise amount of the sunscreen product (typically 1.3 mg/cm²) is applied uniformly across the PMMA plate. The product is then allowed to dry for a specified period to form a stable film.
-
Initial Spectrophotometric Measurement: The initial UV transmittance of the sunscreen-coated plate is measured using a UV-Vis spectrophotometer equipped with an integrating sphere. The absorbance is measured at 1 nm intervals from 290 to 400 nm.
-
UV Irradiation: The plate is then exposed to a controlled dose of UV radiation from a solar simulator to assess the photostability of the product. The irradiation dose is calculated based on the initial UVA protection factor.
-
Post-Irradiation Spectrophotometric Measurement: After irradiation, the UV transmittance of the plate is measured again.
-
Calculation: The UVA-PF and critical wavelength are calculated from the post-irradiation absorbance data. The UVA-PF is determined by comparing the UV transmission through the protected and unprotected substrate, weighted with the Persistent Pigment Darkening (PPD) action spectrum. The critical wavelength is the wavelength at which the integral of the spectral absorbance curve from 290 nm reaches 90% of the integral from 290 to 400 nm.
In Vivo Sun Protection Factor (SPF) Determination (ISO 24444:2019)
This "gold standard" method determines the SPF by observing the erythematous response of human skin to UV radiation.
-
Subject Selection: A panel of healthy human volunteers with suitable skin types is selected.
-
Test Sites: Small, defined areas on the subjects' backs are marked for testing.
-
Product Application: A standardized amount of the sunscreen product (2 mg/cm²) is applied to the designated test sites. An unprotected site and a site with a standard reference sunscreen are also included.
-
UV Exposure: The test sites are exposed to a series of increasing doses of UV radiation from a solar simulator.
-
Erythema Assessment: The presence and intensity of erythema (redness) are visually assessed 16 to 24 hours after UV exposure.
-
Calculation: The Minimal Erythemal Dose (MED) is determined for both the protected and unprotected skin. The SPF is calculated as the ratio of the MED on the protected skin to the MED on the unprotected skin.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in validating broad-spectrum protection and the cellular response to UV radiation, the following diagrams are provided.
References
comparing the environmental impact of avobenzone versus mineral UV filters
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The selection of ultraviolet (UV) filters in sunscreen formulations extends beyond human safety and efficacy, increasingly demanding a thorough evaluation of their environmental impact. This guide provides a detailed comparison of the environmental effects of the chemical UV filter avobenzone against the mineral UV filters zinc oxide (ZnO) and titanium dioxide (TiO2), with a focus on aquatic ecosystems.
Quantitative Ecotoxicity Data
The following tables summarize the acute toxicity of this compound, zinc oxide nanoparticles (NPs), and titanium dioxide nanoparticles (NPs) to various aquatic organisms. The data is presented as LC50 (lethal concentration for 50% of the test organisms) or EC50 (effective concentration causing a response in 50% of the test organisms) values. It is important to note that the toxicity of nanoparticles can be influenced by factors such as particle size, coating, and the presence of UV light.
Table 1: Aquatic Toxicity of this compound
| Organism | Endpoint | Exposure Duration | Concentration (µg/L) | Reference |
| Raphidocelis subcapitata (Algae) | EC50 (Growth) | 96 hours | > 55 | [1] |
| Daphnia magna (Crustacean) | EC50 (Immobilization) | 48 hours | > 30 | [1] |
| Acropora cervicornis (Coral) | EC50 | 96 hours | 324.5 | [2] |
| Acropora cervicornis (Coral) | LC50 | 96 hours | 407.6 | [2] |
| Fish (Predicted) | LC50 | 48 hours | 3350 | [3] |
Table 2: Aquatic Toxicity of Zinc Oxide Nanoparticles (ZnO NPs)
| Organism | Endpoint | Exposure Duration | Concentration (mg/L) | Reference |
| Daphnia magna (Crustacean) | LC50 (Immobilization) | 48 hours | 0.76 - 1.32 | |
| Daphnia magna (Crustacean) | LC50 | 48 hours | 1.68 (20 nm) - 6.35 (300 nm) | |
| Zebrafish (Danio rerio) larvae | LC50 | 24 hours | 13.9 - 15.3 | |
| Zebrafish (Danio rerio) embryos | LC50 | 96 hours | 3.48 |
Table 3: Aquatic Toxicity of Titanium Dioxide Nanoparticles (TiO2 NPs)
| Organism | Endpoint | Exposure Duration | Concentration (mg/L) | Reference |
| Daphnia magna (Crustacean) | LC50 | 48 hours | 4.5 | |
| Daphnia magna (Crustacean) | LC50 (under full sunlight) | 8 hours | 0.139 | |
| Daphnia magna (Crustacean) | LC50 | 24 hours | 157 - 166 | |
| Daphnia magna (Crustacean) | EC50 | 48 hours | > 100 |
Experimental Protocols
The ecotoxicity data presented in this guide are primarily derived from studies following standardized testing guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of the results.
OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test assesses the effects of a substance on the growth of freshwater algae or cyanobacteria.
-
Test Organism: Typically Pseudokirchneriella subcapitata or other green algae.
-
Principle: Exponentially growing algal cultures are exposed to the test substance at a minimum of five concentrations for 72 hours.
-
Endpoint: The inhibition of growth is measured by cell counts or other biomass surrogates at 24-hour intervals and compared to control cultures. The EC50 value is then calculated.
-
Test Conditions: The test is conducted in a nutrient-rich medium under continuous illumination and controlled temperature.
OECD Guideline 202: Daphnia sp. Acute Immobilisation Test
This guideline details a method to determine the acute toxicity of substances to daphnids, which are small freshwater crustaceans.
-
Test Organism: Daphnia magna neonates (<24 hours old) are commonly used.
-
Principle: The daphnids are exposed to the test substance in at least five concentrations for 48 hours.
-
Endpoint: The primary endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation. The EC50 for immobilization is calculated at 24 and 48 hours.
-
Test Conditions: The test is performed in a static or semi-static system with controlled temperature and photoperiod (typically 16 hours light, 8 hours dark). The daphnids are not fed during the test.
OECD Guideline 203: Fish, Acute Toxicity Test
This test evaluates the acute lethal toxicity of a substance to fish.
-
Test Organism: Zebrafish (Danio rerio) or rainbow trout are commonly used species.
-
Principle: Fish are exposed to the test substance in a geometric series of at least five concentrations for a period of 96 hours.
-
Endpoint: Mortality is recorded at 24, 48, 72, and 96 hours. The LC50, the concentration that is lethal to 50% of the fish, is then determined.
-
Test Conditions: The test can be static or semi-static, with controlled temperature, photoperiod, and dissolved oxygen levels. The fish are not fed during the test.
Coral Toxicity Testing
Standardized toxicity testing protocols for corals are still under development. However, common experimental designs involve:
-
Test Organisms: Coral fragments (nubbins) or larval stages (planulae) of species like Acropora cervicornis or Pocillopora damicornis.
-
Exposure: Static or flow-through systems with controlled seawater parameters (temperature, salinity, pH, light).
-
Endpoints: For adult corals, endpoints include bleaching (loss of symbiotic algae), tissue necrosis, and changes in photosynthetic efficiency. For larvae, endpoints often include mortality, settlement success, and developmental abnormalities.
Signaling Pathways and Mechanisms of Toxicity
The adverse environmental effects of this compound and mineral UV filters are mediated by distinct molecular mechanisms.
This compound: Endocrine Disruption
Studies on zebrafish larvae have indicated that this compound can act as an endocrine disruptor by interfering with the Hypothalamus-Pituitary-Thyroid (HPT) axis . Exposure to this compound can lead to a significant decrease in thyroxine (T4) levels, which triggers a feedback response in the hypothalamus and pituitary gland. This results in the upregulation of genes such as thyrotropin-releasing hormone (trh), thyroid-stimulating hormone beta subunit (tshβ), and thyroid-stimulating hormone receptor (tshr). This compound exposure also increases the expression of the deiodinase 2 (deio2) gene, which is responsible for converting T4 to the more active triiodothyronine (T3), leading to an altered T3/T4 ratio. This disruption of thyroid hormone homeostasis can have significant impacts on the development and survival of aquatic organisms.
Mineral UV Filters: Oxidative Stress
Both zinc oxide and titanium dioxide nanoparticles can induce toxicity through the generation of Reactive Oxygen Species (ROS) , leading to oxidative stress in aquatic organisms. This process is often photo-induced, meaning it is exacerbated by exposure to UV radiation.
The proposed mechanism involves the absorption of UV light by the nanoparticles, which generates electron-hole pairs. These can react with water and oxygen to produce highly reactive molecules such as superoxide radicals (O2•−), hydroxyl radicals (•OH), and hydrogen peroxide (H2O2). These ROS can cause cellular damage by oxidizing lipids (lipid peroxidation), proteins, and DNA. This damage can trigger a cascade of downstream effects, including inflammation, mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death) through the activation of signaling pathways involving proteins like p53, Bax, and caspases. In the case of ZnO NPs, the release of zinc ions (Zn2+) can also contribute to toxicity.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the standardized ecotoxicity tests described above.
Conclusion
Both this compound and mineral UV filters (ZnO and TiO2 nanoparticles) have the potential to exert adverse effects on aquatic ecosystems. This compound's primary environmental concern lies in its potential for endocrine disruption, while the toxicity of mineral nanoparticles is mainly attributed to the generation of oxidative stress, a process often enhanced by UV radiation. The quantitative data indicate that all three substances can be toxic to aquatic life within environmentally relevant concentration ranges.
For researchers, scientists, and drug development professionals, this comparative guide highlights the importance of considering the environmental fate and effects of UV filters in the development of new sunscreen formulations. Future research should focus on developing more environmentally benign UV filters and establishing standardized testing protocols, particularly for sensitive ecosystems like coral reefs, to ensure a more comprehensive and accurate assessment of their environmental risk.
References
- 1. Review of Studies on the Effects of UV Filters in Aquatic Environments - Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. "Quantifying the Toxicological Effects of the Organic Uv Filters Avoben" by Samantha F. Buckley [nsuworks.nova.edu]
- 3. pub.iapchem.org [pub.iapchem.org]
Safety Operating Guide
Proper Disposal of Avobenzone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Avobenzone, a common ingredient in sunscreen formulations and a subject of various research studies, requires careful disposal due to its potential long-term harmful effects on aquatic life.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes safety goggles, gloves, and a lab coat. In the event of a spill, contain the material using inert absorbents like sand or dry earth, and collect it into a suitable, labeled container for disposal.[1] Avoid generating dust and prevent the substance from entering drains or waterways.[1]
Step-by-Step Disposal Protocol
The recommended disposal method for this compound involves chemical incineration, a process that must be carried out by a licensed waste disposal company. Adherence to local, regional, and national regulations is mandatory throughout this process.
-
Waste Collection and Storage:
-
Collect waste this compound, including any contaminated materials, in a clearly labeled, sealed container.
-
Store the container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents, acids, or alkalis.
-
-
Engage a Licensed Waste Disposal Contractor:
-
Contact a certified chemical waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's properties and hazards.
-
-
Recommended Disposal Method:
-
The primary recommended method for the disposal of this compound is incineration.
-
One specific recommendation is to dissolve or mix the this compound waste with a combustible, non-halogenated solvent.
-
This mixture should then be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.
-
The furnace temperature should exceed 1100°C to ensure complete destruction of the compound.
-
-
Environmental Considerations:
-
Under no circumstances should this compound be disposed of down the drain or in regular landfill waste. Its classification as hazardous to the aquatic environment (H413) underscores the importance of preventing its release into sewer systems or natural water bodies. Studies have shown that this compound can be detrimental to marine ecosystems, including coral reefs.
-
Quantitative Disposal Parameters
While specific quantitative limits for disposal are typically determined by local regulations and the capabilities of the disposal facility, the following table summarizes key parameters mentioned in safety data sheets.
| Parameter | Recommended Specification | Rationale |
| Disposal Method | Chemical Incineration | Ensures complete destruction of the compound. |
| Incinerator Type | Equipped with afterburner and scrubber | Neutralizes potentially harmful gases produced during combustion. |
| Incineration Temperature | > 1100°C | High temperature ensures complete breakdown of the chemical structure. |
| Solvent for Dissolution | Non-halogenated, flammable solvent | Facilitates the incineration process. |
| Environmental Release | Prohibited | Prevents harm to aquatic ecosystems. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: Personal Protective Equipment for Handling Avobenzone
Essential guidance for the safe handling and disposal of Avobenzone in a laboratory setting.
Handling this compound, a common UVA filter in sunscreen formulations, requires adherence to strict safety protocols to protect researchers and scientists from potential hazards. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, handling procedures, and disposal plans to ensure a safe laboratory environment.
Potential Hazards
According to safety data sheets, this compound may cause eye and respiratory tract irritation.[1][2] Some sources also indicate the potential for skin irritation.[1][2] As a powder, it can form combustible dust concentrations in the air.[3] Therefore, appropriate PPE is crucial to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound in a laboratory setting. The selection of appropriate PPE depends on the specific task and the physical form of the chemical.
| Task/Scenario | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing/Handling Powder | Safety glasses with side shields or chemical splash goggles | Nitrile or latex gloves | NIOSH-approved respirator for dusts (e.g., N95) | Laboratory coat |
| Preparing Solutions | Chemical splash goggles or face shield | Nitrile or latex gloves | Use in a well-ventilated area or with local exhaust ventilation. Respirator if ventilation is inadequate. | Laboratory coat |
| Cleaning Spills | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., nitrile) | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates | Chemical-resistant apron or coveralls over a lab coat |
Procedural Guidance: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Sequence:
-
Gown/Lab Coat: Put on a clean lab coat and fasten it completely.
-
Mask/Respirator: If required, put on your respirator, ensuring a proper fit and seal.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.
-
Gown/Lab Coat: Unfasten and remove the lab coat by rolling it down from the shoulders, keeping the contaminated side folded inward.
-
Goggles/Face Shield: Remove eye and face protection from the back to the front.
-
Mask/Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory environment, from preparation to disposal.
Caption: Workflow for safe this compound handling.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused this compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.
-
Contaminated PPE: Disposable gloves, lab coats, and other contaminated items should be placed in a sealed, labeled hazardous waste container for disposal.
-
Empty Containers: Empty containers may retain product residue and should be disposed of as hazardous waste.
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
